molecular formula C7H9N3 B1315058 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine CAS No. 35808-40-3

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B1315058
CAS No.: 35808-40-3
M. Wt: 135.17 g/mol
InChI Key: HOFCYSNYAFJTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCYSNYAFJTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501529
Record name 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35808-40-3
Record name 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 35808-40-3

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

While specific experimental data for the parent compound is not extensively published, the fundamental physicochemical properties can be predicted or are available from chemical suppliers.

PropertyValueSource
Molecular Formula C₇H₉N₃--INVALID-LINK--
Molecular Weight 135.17 g/mol --INVALID-LINK--
Appearance Not specified (likely a solid)
Purity Typically >95%--INVALID-LINK--
Storage Sealed refrigeration in a dry environment--INVALID-LINK--, --INVALID-LINK--

Synthesis and Characterization

General Synthetic Workflow

The synthesis of the pyrido[2,3-b]pyrazine core typically involves the condensation of a diaminopyridine derivative with a 1,2-dicarbonyl compound, followed by reduction of the pyrazine ring.

G cluster_synthesis Synthesis Start Starting Materials: 2,3-Diaminopyridine Derivative 1,2-Dicarbonyl Compound Condensation Condensation Reaction Start->Condensation Reduction Reduction of Pyrazine Ring Condensation->Reduction Purification Purification (e.g., Chromatography) Reduction->Purification Product This compound Derivative Purification->Product

Caption: General synthetic workflow for pyrido[2,3-b]pyrazine derivatives.

Spectroscopic Characterization

Specific spectroscopic data for the parent compound is limited. However, for derivatives of the pyrido[2,3-b]pyrazine core, characterization is typically performed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule, confirming the presence of the pyridopyrazine core and any substituents.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Biological Activity and Therapeutic Potential

The this compound scaffold is a key component in the development of potent and selective kinase inhibitors, particularly targeting Anaplastic Lymphoma Kinase (ALK).[1] Dysregulation of ALK is implicated in various cancers, making it a crucial therapeutic target.[1]

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of ALK.[1] These compounds have shown inhibitory activity with IC₅₀ values in the nanomolar range in enzymatic assays and low micromolar range in cellular assays.[1]

ALK Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary pathways activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Inhibition of ALK by compounds based on the this compound scaffold blocks these downstream signals, leading to apoptosis of cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Derivative Inhibitor->ALK Inhibition

Caption: Simplified ALK signaling pathway and the point of inhibition.

Experimental Protocols

While a specific protocol for the synthesis of the parent compound is not available, a general protocol for assessing the inhibitory activity of its derivatives against ALK is provided below.

ALK Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro enzymatic assay to determine the IC₅₀ of a test compound against ALK.

Materials:

  • Recombinant human ALK enzyme

  • ATP

  • Biotinylated peptide substrate

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of the assay plate, add the assay buffer, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a solution of ALK enzyme and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_workflow ALK Inhibition Assay Workflow Prep Prepare Reagents: - Test Compound Dilutions - ALK Enzyme - Substrate and ATP Reaction Set up Kinase Reaction in Plate Prep->Reaction Incubation Incubate at 30°C Reaction->Incubation Detection Add Detection Reagent (Measure Luminescence) Incubation->Detection Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Analysis

Caption: Experimental workflow for an in-vitro ALK inhibition assay.

Conclusion

This compound is a valuable heterocyclic scaffold that has demonstrated significant potential in the development of targeted cancer therapies, particularly as inhibitors of ALK. Further research into the synthesis and biological evaluation of novel derivatives of this core structure is warranted to explore its full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals working with this promising class of compounds.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine (CAS No. 35808-40-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical identity, structure, and key physicochemical parameters. Detailed experimental protocols for the determination of these properties are also provided to aid in further research and development. Furthermore, this guide explores the biological relevance of the tetrahydropyridopyrazine scaffold, particularly its role as an inhibitor of Anaplastic Lymphoma Kinase (ALK) and the associated signaling pathways.

Chemical Identity and Structure

This compound is a bicyclic heterocyclic compound containing a fused pyridine and pyrazine ring system. The tetrahydro- prefix indicates the saturation of four atoms in the pyrazine ring.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 35808-40-3
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
IUPAC Name This compound
InChI InChI=1S/C7H9N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2,(H,9,10)
InChIKey HOFCYSNYAFJTSI-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)NCCN2

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 128-129 °C--INVALID-LINK--[1][2]
Boiling Point 318.508 °C at 760 mmHg (Predicted)--INVALID-LINK--[3]
pKa Not Experimentally Determined-
logP Not Experimentally Determined-
Solubility Not Experimentally Determined-

Experimental Protocols

This section outlines standard experimental methodologies for the determination of key physicochemical properties. These protocols can be adapted for the specific analysis of this compound.

Synthesis of this compound

A plausible synthetic workflow is outlined below:

Synthesis_Workflow Start 2,3-Diaminopyridine Condensation Condensation Reaction Start->Condensation Reagent1 Glyoxal (or other α-dicarbonyl) Reagent1->Condensation Intermediate Pyrido[2,3-b]pyrazine Condensation->Intermediate Reduction Reduction (e.g., H2/Pd, NaBH4) Intermediate->Reduction Product This compound Reduction->Product

A potential synthetic route to the target compound.
Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a characteristic physical property.

  • Apparatus: Thiele tube or other suitable heating bath, small test tube, capillary tube, thermometer.

  • Procedure:

    • A small amount of the liquid is placed in a test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the liquid.

    • The test tube is heated gently in the Thiele tube.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and distribution.

  • Apparatus: Vials, analytical balance, stirrer, filtration device, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical method.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values.

  • Apparatus: Potentiometric titrator or UV-Vis spectrophotometer, pH meter, burette.

  • Procedure (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

    • The solution is titrated with a standardized acid or base.

    • The pH of the solution is monitored throughout the titration.

    • The pKa is determined from the inflection point of the titration curve.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Apparatus: Separatory funnel or vials, analytical balance, analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure (Shake-Flask Method):

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning between the two phases.

    • The mixture is then centrifuged to separate the layers.

    • The concentration of the compound in both the n-octanol and water phases is determined.

    • The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Biological Activity and Signaling Pathways

Derivatives of the this compound scaffold have been identified as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK).[4] ALK is a receptor tyrosine kinase that, when dysregulated through mutations or chromosomal translocations, can act as an oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.

The inhibition of ALK by these compounds disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary signaling cascades activated by oncogenic ALK include the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K Activation JAK JAK ALK->JAK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Derivative Inhibitor->ALK Inhibition

ALK signaling pathway and the point of inhibition.

The inhibition of ALK by tetrahydropyridopyrazine derivatives blocks the phosphorylation and activation of these downstream effectors, ultimately leading to cell cycle arrest and apoptosis in ALK-dependent cancer cells.

Conclusion

This compound represents a valuable scaffold in the development of targeted cancer therapies. This technical guide has summarized its core physicochemical properties and provided standardized experimental protocols for their determination. Further experimental investigation is warranted to fully characterize its physicochemical profile, which will be instrumental in optimizing its potential as a therapeutic agent. The elucidation of its mechanism of action as an ALK inhibitor provides a strong rationale for its continued exploration in drug discovery programs.

References

Structural Elucidation of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core. This heterocyclic scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This document outlines the key synthetic methodologies and a detailed analysis of the spectroscopic techniques used to confirm the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams for enhanced clarity.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is most commonly achieved through a condensation reaction between a substituted 2,3-diaminopyridine and an α-dicarbonyl compound, followed by reduction of the resulting pyrido[2,3-b]pyrazine.[1] A general synthetic approach involves the cyclocondensation of 2,3-diaminopyridine with glyoxal or a derivative, followed by a reduction step to yield the tetrahydro derivative.

A representative synthetic workflow is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 2,3-Diaminopyridine 2,3-Diaminopyridine Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine 2,3-Diaminopyridine->Pyrido[2,3-b]pyrazine Glyoxal, Reflux alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Pyrido[2,3-b]pyrazine Target_Molecule 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Pyrido[2,3-b]pyrazine->Target_Molecule e.g., NaBH4, H2/Pd Reducing_Agent Reducing_Agent Reducing_Agent->Target_Molecule

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: A General Procedure

The following is a generalized protocol for the synthesis of the this compound core. It should be noted that specific reaction conditions may vary depending on the specific substrates and desired derivatives.

  • Condensation:

    • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added an α-dicarbonyl compound (e.g., glyoxal, 1.0 eq).

    • The reaction mixture is heated to reflux for a period of 2-6 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The crude product, pyrido[2,3-b]pyrazine, is then purified, typically by recrystallization or column chromatography.

  • Reduction:

    • The purified pyrido[2,3-b]pyrazine (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.

    • A reducing agent, for instance, sodium borohydride (NaBH4) (2.0-4.0 eq), is added portion-wise at 0 °C.

    • The reaction is stirred at room temperature for 4-12 hours.

    • The reaction is quenched by the slow addition of water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

    • The final product, this compound, is purified by column chromatography.

Structural Elucidation

The definitive structure of this compound is established through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of different types of carbon atoms in the molecule.

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm)
~7.5-7.7DoubletAromatic CH (Pyridine)~150-155
~6.8-7.0DoubletAromatic CH (Pyridine)~145-150
~6.5-6.7TripletAromatic CH (Pyridine)~135-140
~4.0-4.2Broad SingletNH (Amine)~120-125
~3.4-3.6TripletCH₂ (Pyrazine)~110-115
~3.1-3.3TripletCH₂ (Pyrazine)~40-45
~40-45

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound. Note: Actual chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound (C₇H₉N₃), the expected molecular weight is approximately 135.17 g/mol .

m/z (Mass-to-Charge Ratio) Proposed Fragment
135[M]⁺ (Molecular Ion)
106[M - CH₂NH]⁺
79[C₅H₄N]⁺ (Pyridyl fragment)

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound.

The fragmentation analysis workflow is depicted in the following diagram:

Fragmentation_Pathway M_ion [C₇H₉N₃]⁺˙ m/z = 135 Fragment_1 [C₆H₆N₂]⁺˙ m/z = 106 M_ion->Fragment_1 - CH₂NH Fragment_2 [C₅H₄N]⁺ m/z = 79 Fragment_1->Fragment_2 - HCN

Figure 2: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm⁻¹) Vibration Functional Group
3400-3250N-H StretchSecondary Amine
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic
1600-1475C=C and C=N StretchAromatic Ring
1350-1250C-N StretchAromatic Amine

Table 3: Characteristic Infrared Absorption Bands for this compound.

X-ray Crystallography

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of synthetic chemistry and modern spectroscopic methods. The characteristic signals in NMR, the specific fragmentation pattern in mass spectrometry, and the indicative absorption bands in IR spectroscopy collectively provide a conclusive identification of this important heterocyclic core. This guide provides a foundational understanding for researchers engaged in the synthesis and characterization of novel compounds based on this privileged scaffold.

References

An In-depth Technical Guide on the Spectroscopic Data for 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

This compound is a heterocyclic compound featuring a fused pyridine and pyrazine ring system, with the pyrazine ring being fully saturated. This scaffold is of interest in medicinal chemistry and drug development due to its structural relationship to other biologically active nitrogen-containing heterocycles. Accurate spectroscopic characterization is crucial for the confirmation of its synthesis and for any subsequent studies.

Spectroscopic Data of the Aromatic Precursor: Pyrido[2,3-b]pyrazine

To predict the spectroscopic features of the target tetrahydro compound, it is instructive to first examine the data for its aromatic counterpart, pyrido[2,3-b]pyrazine (CAS: 254-69-3).[1]

¹H NMR Spectroscopy Data for Pyrido[2,3-b]pyrazine[1][2]
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.18d1.5H-2
9.09d1.5H-3
8.95dd4.3, 1.6H-7
8.42dd8.4, 1.6H-9
7.82dd8.4, 4.3H-8

Solvent: Not specified in the available data.

¹³C NMR Spectroscopy Data for Pyrido[2,3-b]pyrazine[1][2]
Chemical Shift (δ, ppm)Assignment
156.4C-9a
153.2C-7
146.0C-2
143.8C-3
138.1C-5a
134.9C-9
126.9C-8

Solvent: Not specified in the available data.

Infrared (IR) Spectroscopy Data for Pyrido[2,3-b]pyrazine[1]
Wavenumber (cm⁻¹)IntensityAssignment
3050-3150MediumAromatic C-H stretch
1580-1620Medium-StrongC=C and C=N stretching
1400-1500Medium-StrongAromatic ring skeletal vibrations
1000-1200StrongC-H in-plane bending
750-850StrongC-H out-of-plane bending
Mass Spectrometry (MS) Data for Pyrido[2,3-b]pyrazine[1]
m/zRelative Intensity (%)Assignment
131100[M]⁺ (Molecular Ion)
104~50[M - HCN]⁺
77~20[C₆H₅]⁺

Predicted Spectroscopic Data for this compound

The reduction of the pyrazine ring in pyrido[2,3-b]pyrazine to form the 1,2,3,4-tetrahydro derivative would lead to significant and predictable changes in the spectroscopic data.

Predicted ¹H NMR Spectrum

The aromatic protons of the pyrazine ring (H-2 and H-3) would be replaced by aliphatic protons. The pyridine ring protons (H-7, H-8, H-9) would remain but likely shift upfield due to the loss of the aromaticity of the adjacent ring.

  • Pyridine Ring Protons (H-7, H-8, H-9): Expected to appear in the aromatic region, but at a higher field (lower ppm) compared to the fully aromatic precursor.

  • Aliphatic Protons (H-2, H-3): These would appear as multiplets in the upfield region, likely between 3.0 and 4.5 ppm, characteristic of methylene groups adjacent to nitrogen atoms.

  • N-H Protons (at positions 1 and 4): Broad singlets are expected, and their chemical shift would be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon signals for the saturated pyrazine ring would shift significantly upfield into the aliphatic region.

  • Pyridine Ring Carbons (C-7, C-8, C-9, C-5a, C-9a): These would remain in the aromatic region, though their exact shifts would be altered.

  • Aliphatic Carbons (C-2, C-3): Expected to appear in the range of 40-60 ppm.

Predicted IR Spectrum

The IR spectrum would show characteristic peaks for the N-H and aliphatic C-H bonds, while the aromatic C-H and ring vibrations would be retained for the pyridine portion.

  • N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹.

  • Aliphatic C-H Stretching: Sharp peaks just below 3000 cm⁻¹.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • C=C and C=N Stretching: Bands in the 1580-1620 cm⁻¹ region for the pyridine ring.

  • N-H Bending: A band around 1600 cm⁻¹.

Predicted Mass Spectrum

The molecular ion peak would be at m/z 135, corresponding to the molecular formula C₇H₉N₃. The fragmentation pattern would be expected to show losses of fragments from the saturated pyrazine ring.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves a two-step process: the synthesis of the aromatic pyrido[2,3-b]pyrazine followed by its reduction.

Step 1: Synthesis of Pyrido[2,3-b]pyrazine [2]

This can be achieved through the condensation of 2,3-diaminopyridine with glyoxal.

  • Materials: 2,3-diaminopyridine, 40% aqueous glyoxal solution, ethanol.

  • Procedure:

    • Dissolve 2,3-diaminopyridine in ethanol in a round-bottom flask.

    • Add an equimolar amount of 40% aqueous glyoxal solution dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture for purification.

Step 2: Reduction to this compound

The aromatic pyrido[2,3-b]pyrazine can be reduced to the tetrahydro derivative using a suitable reducing agent.

  • Materials: Pyrido[2,3-b]pyrazine, sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C), methanol or ethanol.

  • Procedure (using NaBH₄):

    • Suspend pyrido[2,3-b]pyrazine in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add an excess of sodium borohydride in portions.

    • After the addition, allow the mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the product using column chromatography on silica gel.

Protocol for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[3]

    • Process the spectra to determine chemical shifts, coupling constants, and integration.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils), or use an ATR-FTIR spectrometer for a solid sample.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

    • Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

Workflow Diagram

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2,3-Diaminopyridine + Glyoxal reaction1 Condensation start->reaction1 intermediate Pyrido[2,3-b]pyrazine reaction1->intermediate reaction2 Reduction (e.g., NaBH4) intermediate->reaction2 product Crude This compound reaction2->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the tetrahydropyrido[2,3-b]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Due to the limited availability of spectral data for the unsubstituted parent compound, this guide will focus on a well-characterized derivative, 2,3-dimethyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine, to provide a foundational understanding of the NMR characteristics of this ring system.

Introduction

The tetrahydropyrido[2,3-b]pyrazine scaffold is a key structural motif in a variety of biologically active molecules. Its rigid, fused-ring structure and the presence of multiple nitrogen atoms make it an attractive framework for the design of therapeutic agents targeting a range of biological targets. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 2,3-dimethyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine. This data serves as a reference for the characterization of novel derivatives based on this scaffold.

Table 1: ¹H NMR Data for 2,3-dimethyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.75brs1HNH
3.44m2HC5-H₂
3.05m1HC8-H
2.36s3HC2-CH₃
2.30s3HC3-CH₃
2.06m1HC7-H
1.75m1HC6-H
1.32d, J = 6.8 Hz3HC8-CH₃

Table 2: ¹³C NMR Data for 2,3-dimethyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine

Chemical Shift (δ) ppmAssignment
149.46C4a
146.48C8a
139.02C2
138.50C3
38.40C8
33.15C5
29.03C6
21.18C2-CH₃
20.57C7
20.09C3-CH₃

Experimental Protocols

The following section details a general experimental protocol for the synthesis of tetrahydropyrido[2,3-b]pyrazine scaffolds, as well as standard procedures for acquiring ¹H and ¹³C NMR spectra.

Synthesis of Tetrahydropyrido[2,3-b]pyrazine Scaffolds

A common route to polyfunctionalized tetrahydropyrido[2,3-b]pyrazine scaffolds involves the sequential reaction of a substituted pyridine with a suitable diamine. For instance, the reaction of pentafluoropyridine with sodium phenylsulfinate followed by reaction with a diamine can yield difluorinated tetrahydropyrido[2,3-b]pyrazine systems. These scaffolds can then be further functionalized through nucleophilic substitution reactions.

General Procedure for Synthesis:

  • Initial Substitution: A solution of pentafluoropyridine in a suitable solvent (e.g., DMF) is treated with a nucleophile, such as sodium phenylsulfinate, at room temperature. The reaction is stirred for a specified period to allow for the substitution at the 4-position of the pyridine ring.

  • Annulation with Diamine: The resulting intermediate is then reacted with a diamine (e.g., ethane-1,2-diamine) in the presence of a base (e.g., potassium carbonate) at an elevated temperature. This step facilitates the annulation to form the tetrahydropyrido[2,3-b]pyrazine ring system.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydropyrido[2,3-b]pyrazine derivative.

NMR Sample Preparation and Data Acquisition

Accurate and high-quality NMR data is contingent upon proper sample preparation and instrument setup.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the tetrahydropyrido[2,3-b]pyrazine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate to be within the detection region of the NMR probe.

  • Homogenization: Gently mix the sample to ensure a homogeneous solution.

NMR Data Acquisition:

  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used to acquire the ¹H NMR spectrum. Key parameters to consider include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used for ¹³C NMR to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans are acquired to obtain a spectrum with adequate signal intensity, especially for quaternary carbons.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of Key Relationships

The following diagrams illustrate the general synthesis workflow and the logical relationship of NMR signal assignments.

G cluster_synthesis Synthesis Workflow start Substituted Pyridine step1 Nucleophilic Substitution start->step1 intermediate Intermediate step1->intermediate step2 Annulation with Diamine intermediate->step2 product Tetrahydropyrido[2,3-b]pyrazine step2->product

Caption: A generalized workflow for the synthesis of the tetrahydropyrido[2,3-b]pyrazine scaffold.

G cluster_nmr NMR Signal Assignment Logic structure Molecular Structure nmr_1h 1H NMR Data (Chemical Shift, Multiplicity, Integration) structure->nmr_1h correlates to nmr_13c 13C NMR Data (Chemical Shift) structure->nmr_13c correlates to assignment Signal Assignment nmr_1h->assignment nmr_13c->assignment

Caption: Logical relationship between molecular structure and NMR spectral data for signal assignment.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR data and experimental protocols relevant to the tetrahydropyrido[2,3-b]pyrazine scaffold. The provided data for the 2,3-dimethyl derivative serves as a valuable reference point for researchers engaged in the synthesis and characterization of novel compounds based on this important heterocyclic core. The detailed experimental procedures offer practical guidance for both the synthesis of these molecules and the acquisition of high-quality NMR spectra, which are critical for unambiguous structure determination in drug discovery and development.

Spectroscopic Analysis of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral properties of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine. Due to the limited availability of direct experimental spectra in public literature, this guide presents a predictive analysis based on the known spectral characteristics of the aromatic parent compound, pyrido[2,3-b]pyrazine, and established principles of spectroscopic shifts upon hydrogenation. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this heterocyclic compound in research and development settings.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₇H₉N₃ and a molecular weight of 135.17 g/mol . Its structure features a pyrazine ring fused to a tetrahydropyridine ring. The presence of both saturated and aromatic moieties gives rise to a characteristic spectroscopic fingerprint.

Caption: Chemical structure of this compound.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The hydrogenation of the pyridine ring introduces N-H and aliphatic C-H bonds, which will be prominent features. The following table summarizes the predicted key vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3200MediumN-H StretchSecondary Amine
3100 - 3000WeakC-H StretchAromatic
2950 - 2850MediumC-H StretchAliphatic (CH₂)
1620 - 1580MediumC=N StretchPyrazine Ring
1580 - 1450Medium-StrongC=C StretchAromatic Ring
1470 - 1430MediumCH₂ ScissoringAliphatic
1350 - 1250MediumC-N StretchAromatic Amine
1250 - 1180MediumC-N StretchAliphatic Amine
880 - 800StrongC-H Out-of-plane BendAromatic

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound is expected to be significantly different from its aromatic counterpart, pyrido[2,3-b]pyrazine. The saturation of the pyridine ring reduces the extent of π-conjugation, leading to a hypsochromic (blue) shift of the absorption maxima. The spectrum will likely be dominated by transitions within the pyrazine ring system.

SolventPredicted λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
Methanol / Ethanol~270 - 290> 5000π → π
Methanol / Ethanol~310 - 330< 1000n → π

Experimental Protocols

The following are generalized experimental protocols for obtaining the FT-IR and UV-Vis spectra of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Instrumentation:

    • Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) of this compound in a suitable solvent.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., methanol or ethanol).

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200 to 400 nm.

  • Data Processing:

    • The instrument will automatically subtract the solvent absorbance.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_UV Prepare Solution in UV-Grade Solvent Sample->Prep_UV FTIR FT-IR Spectroscopy Prep_FTIR->FTIR UVVis UV-Vis Spectroscopy Prep_UV->UVVis Process_FTIR Identify Vibrational Frequencies FTIR->Process_FTIR Process_UV Determine λmax and ε UVVis->Process_UV Interpretation Structural Characterization Process_FTIR->Interpretation Process_UV->Interpretation

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A promising scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthetic approaches, and biological significance of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the therapeutic potential of this heterocyclic compound, particularly as an inhibitor of Anaplastic Lymphoma Kinase (ALK).

Chemical Structure and IUPAC Name

The foundational molecule, this compound, is a heterocyclic compound featuring a fused pyridine and pyrazine ring system. The partial saturation of the pyrazine ring imparts a unique three-dimensional structure that is crucial for its biological activity.

Chemical Structure:

IUPAC Name: this compound[1]

Physicochemical and Bioactivity Data

Derivatives of this compound have been synthesized and evaluated for their biological activities, primarily as kinase inhibitors. The following table summarizes key quantitative data for selected derivatives from the literature.

Compound IDTarget KinaseIC50 (Enzyme Assay)IC50 (Cell-based Assay)Reference
Series Analog Anaplastic Lymphoma Kinase (ALK)~10 nM~150 nM[2]
Compound 7n Erlotinib-sensitive PC9 cells-0.09 µM[3]
Compound 7n Erlotinib-resistant PC9-ER cells-0.15 µM[3]

Synthesis and Characterization

General Synthetic Approach

The synthesis of the this compound scaffold can be achieved through a multi-step process. A representative, though general, synthetic route involves the condensation of a substituted 2,3-diaminopyridine with a suitable dicarbonyl compound, followed by reduction of the resulting pyrazine ring.

A common method for the synthesis of related pyrido[2,3-b]pyrazine derivatives involves a multicomponent reaction. For instance, the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions has been reported to yield pyrido[2,3-b]pyrazine derivatives in good to excellent yields.[4]

Experimental Protocol: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The following protocol is a generalized procedure based on reported methods for the synthesis of pyrido[2,3-b]pyrazine derivatives.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of a substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).

  • Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by a catalytic amount of p-toluenesulfonic acid (20 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 8-9 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent system of 70% petroleum ether and 30% ethyl acetate.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography.

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption frequencies.[4]

Biological Activity and Signaling Pathways

Anaplastic Lymphoma Kinase (ALK) Inhibition

A significant area of research for this compound derivatives is their potent and selective inhibition of Anaplastic Lymphoma Kinase (ALK).[2] ALK is a receptor tyrosine kinase that, when dysregulated through mutations, fusions, or amplification, can act as an oncogenic driver in various cancers, including non-small cell lung cancer and neuroblastoma.[4]

The inhibition of ALK by these compounds blocks the downstream signaling pathways that promote cell proliferation, survival, and migration.

ALK Signaling Pathway

The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by this compound derivatives. Constitutive activation of ALK leads to the activation of several key downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Inhibitor 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Derivative Inhibitor->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription

Caption: ALK signaling pathway and inhibition.

Experimental Workflow: Kinase Inhibitor Screening

The discovery and development of kinase inhibitors, such as derivatives of this compound, typically follow a structured workflow. This process begins with the initial identification of hit compounds and progresses through lead optimization and preclinical evaluation.

Kinase_Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (Biochemical Assays) Start->HTS Hit_ID Hit Identification & Confirmation HTS->Hit_ID Lead_Gen Hit-to-Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Lead_Gen->Lead_Opt In_Vitro In Vitro Cellular Assays (Target Engagement, Efficacy) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (PK/PD, Efficacy, Toxicity) In_Vitro->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Caption: Kinase inhibitor discovery workflow.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. Its derivatives have demonstrated significant promise as inhibitors of ALK, a key oncogenic driver in several cancers. The synthetic accessibility and the potential for chemical modification of this scaffold provide a strong foundation for the future development of novel therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of new derivatives is warranted to fully exploit the therapeutic potential of this promising class of compounds.

References

Tautomerism in Tetrahydropyrido[2,3-b]pyrazine Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in tetrahydropyrido[2,3-b]pyrazine systems. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Understanding the tautomeric behavior of these molecules is crucial for elucidating structure-activity relationships (SAR), predicting metabolic pathways, and optimizing drug design.

Introduction to Tautomerism in Tetrahydropyrido[2,3-b]pyrazines

Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. In tetrahydropyrido[2,3-b]pyrazine systems, the most prevalent form of tautomerism is the equilibrium between enamine, methylene imine, and in some cases, enaminol forms. The position of this equilibrium is influenced by various factors including the nature of substituents, the solvent, temperature, and pH.

The ability to exist in different tautomeric forms can significantly impact the physicochemical and biological properties of these compounds, including their receptor binding affinity, membrane permeability, and metabolic stability. Therefore, a thorough characterization of the tautomeric landscape is a critical step in the development of drugs based on the tetrahydropyrido[2,3-b]pyrazine scaffold.

Tautomeric Forms

The primary tautomeric equilibrium in substituted tetrahydropyrido[2,3-b]pyrazines involves the following forms:

  • Enamine Tautomer: Characterized by a C=C double bond adjacent to a nitrogen atom.

  • Methylene Imine Tautomer: Features a C=N double bond with an adjacent methylene group.

  • Enaminol Tautomer: A less common form that can arise when a hydroxyl group is present, in equilibrium with the enamine-keto form.

The interplay between these forms is a dynamic process, and the predominant tautomer in a given environment dictates the molecule's chemical behavior.

Tautomers Enamine Enamine Tautomer MethyleneImine Methylene Imine Tautomer Enamine->MethyleneImine Proton Transfer Enaminol Enaminol Tautomer Enamine->Enaminol Proton Transfer

Caption: Tautomeric equilibria in tetrahydropyrido[2,3-b]pyrazine systems.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of different tautomers in solution can be determined quantitatively using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method.

¹H NMR Spectroscopy

¹H NMR spectroscopy allows for the direct observation and quantification of distinct proton signals corresponding to each tautomer. The integration of these signals provides the relative concentration of each form in the equilibrium mixture.

Illustrative Quantitative Data

Due to the limited availability of specific quantitative data for a wide range of tetrahydropyrido[2,3-b]pyrazine derivatives in the literature, the following tables present illustrative data based on typical observations for N-heterocyclic systems. These tables demonstrate how solvent and substituent effects can influence the tautomeric equilibrium.

Table 1: Illustrative Tautomer Ratios of a Model Tetrahydropyrido[2,3-b]pyrazine in Various Solvents

SolventDielectric Constant (ε)% Enamine Tautomer% Methylene Imine Tautomer
Chloroform-d (CDCl₃)4.87525
Acetone-d₆20.76040
Methanol-d₄ (CD₃OD)32.74555
Dimethyl Sulfoxide-d₆ (DMSO-d₆)46.73070

Table 2: Illustrative Effect of Substituents on Tautomer Ratios in Chloroform-d (CDCl₃)

Substituent (R)Electronic Effect% Enamine Tautomer% Methylene Imine Tautomer
-CH₃Electron-donating8020
-HNeutral7525
-ClElectron-withdrawing6535
-NO₂Strongly Electron-withdrawing5050

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of tautomerism.

Synthesis of Tetrahydropyrido[2,3-b]pyrazine Derivatives

A general synthetic route to the tetrahydropyrido[2,3-b]pyrazine core involves the condensation of a substituted 2,3-diaminopyridine with a suitable 1,2-dicarbonyl compound or its equivalent.

SynthesisWorkflow Start Starting Materials: - Substituted 2,3-diaminopyridine - 1,2-Dicarbonyl compound Reaction Condensation Reaction (e.g., in Ethanol, reflux) Start->Reaction Workup Reaction Work-up - Cooling - Filtration/Extraction Reaction->Workup Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization - NMR, MS, IR Purification->Characterization

Caption: General workflow for the synthesis of tetrahydropyrido[2,3-b]pyrazines.
Protocol for ¹H NMR Analysis of Tautomeric Ratios

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified tetrahydropyrido[2,3-b]pyrazine derivative.

    • Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if absolute quantification is required.

    • Ensure the solution is homogeneous by gentle vortexing.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

    • Maintain a constant temperature throughout the experiment.

  • Data Processing and Analysis:

    • Apply Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Identify the characteristic signals for each tautomer.

    • Integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the percentage of each tautomer using the following formula: % Tautomer A = [Integral of Tautomer A / (Sum of Integrals of all Tautomers)] * 100

Protocol for Single Crystal X-ray Diffraction

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

    • Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

    • Data is collected over a range of crystal orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions, including the positions of hydrogen atoms, to best fit the experimental data. The location of the proton will reveal the dominant tautomer in the crystal lattice.

Protocol for Computational Modeling of Tautomer Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.

DFT_Workflow Build Build 3D Structures of all Tautomers Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Build->Opt Freq Frequency Calculation (Confirm minima, obtain thermochemistry) Opt->Freq SPE Single Point Energy Calculation (Higher level of theory/basis set) Freq->SPE Solvation Incorporate Solvent Effects (e.g., PCM, SMD) SPE->Solvation Analysis Analyze Relative Energies (ΔG) and Predict Tautomer Ratios Solvation->Analysis

Caption: Workflow for DFT-based prediction of tautomer stability.
  • Structure Preparation:

    • Build the 3D structures of all possible tautomers using a molecular modeling software.

  • Geometry Optimization:

    • Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation for each tautomer.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Single Point Energy Calculation:

    • For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set or a more advanced computational method.

  • Solvation Effects:

    • Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM, SMD) to predict tautomer stability in solution.

  • Analysis:

    • Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable. The relative populations of the tautomers can be estimated using the Boltzmann distribution.

Conclusion

The study of tautomerism in tetrahydropyrido[2,3-b]pyrazine systems is a critical aspect of their development as therapeutic agents. This guide has provided an overview of the key tautomeric forms, methods for their quantitative analysis, and detailed protocols for their experimental and computational characterization. A thorough understanding and application of these principles will enable researchers to make more informed decisions in the design and optimization of novel drugs based on this important heterocyclic scaffold.

Navigating the Physicochemical Landscape of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry, presents a unique set of physicochemical properties that are critical for its development as a potential therapeutic agent. This technical guide provides an in-depth analysis of the available information on the solubility and stability of this core compound, offering valuable insights for researchers, scientists, and drug development professionals. While specific experimental data for the parent compound is limited in publicly available literature, this document outlines predictive data, general principles for related structures, and standardized experimental protocols for in-house determination.

Core Compound Identification

ParameterValue
IUPAC Name This compound
CAS Number 35808-40-3
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Canonical SMILES C1NCC2=NC=CN=C2N1

Predicted Physicochemical Properties

Due to a lack of extensive experimental studies on the parent compound, the following table summarizes computationally predicted physicochemical properties. These values serve as a valuable starting point for experimental design.

PropertyPredicted ValueSource
logP (Octanol-Water Partition Coefficient) -0.8Chemicalize
Water Solubility 1.93 g/LChemicalize
pKa (most basic) 6.87Chemicalize
Polar Surface Area 41.5 ŲPubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem

Note: These are predicted values and should be confirmed through experimental validation.

Solubility Profile

Direct experimental data on the solubility of this compound in a range of solvents is not extensively documented. However, based on its predicted properties and the general behavior of related heterocyclic compounds like pyrazine, a qualitative solubility profile can be inferred. The presence of nitrogen atoms capable of hydrogen bonding suggests moderate solubility in polar protic solvents.

General Solubility Considerations:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to exhibit its highest solubility in these solvents due to the potential for hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific degradation pathways have not been elucidated for this compound, general degradation patterns for similar heterocyclic structures often involve oxidation, hydrolysis, and photolysis.

Key Stability Considerations:

  • pH Stability: The pyrazine ring system can be susceptible to degradation under strongly acidic or basic conditions.

  • Oxidative Stability: The tetrahydro portion of the molecule may be prone to oxidation.

  • Thermal Stability: Derivatives of the related pyrido[2,3-b]pyrazine have shown high thermal stability.[1]

  • Photostability: Exposure to light, particularly UV radiation, may induce degradation.

Experimental Protocols

To address the gap in experimental data, the following section details standardized protocols for determining the solubility and stability of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, buffer of specific pH) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C, 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and in the specified solvent.

Protocol 2: Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photostability: Exposing the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.

  • Data Evaluation: The percentage of degradation is calculated, and the degradation profile is established.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Reporting start Start add_excess Add Excess Compound to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate separate Centrifuge/Filter agitate->separate quantify Quantify by HPLC separate->quantify report Report Solubility quantify->report end End report->end

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Evaluation & Reporting start Prepare Compound Solutions acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo collect Collect Samples at Time Points acid->collect base->collect oxidation->collect thermal->collect photo->collect hplc Analyze by Stability-Indicating HPLC collect->hplc evaluate Calculate % Degradation hplc->evaluate identify Identify Degradants (HPLC-MS) hplc->identify report Establish Degradation Profile evaluate->report identify->report end End report->end

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion

While a comprehensive, experimentally-derived dataset on the solubility and stability of this compound is not yet publicly available, this guide provides a foundational understanding based on predicted properties and the behavior of analogous structures. The detailed experimental protocols offer a clear path for researchers to generate the necessary data to advance their drug discovery and development programs. The inherent properties of this scaffold suggest that with careful formulation and handling, it holds promise as a valuable building block in the creation of novel therapeutics. Further research into the empirical determination of these critical physicochemical parameters is strongly encouraged.

References

Quantum Chemical Calculations for Pyridopyrazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridopyrazine derivatives represent a fascinating class of heterocyclic compounds with a wide spectrum of applications, ranging from medicinal chemistry to materials science. Their unique electronic structure, arising from the fusion of pyridine and pyrazine rings, imparts valuable photophysical and biological properties. Quantum chemical calculations have emerged as an indispensable tool for understanding and predicting the behavior of these molecules, accelerating the design of novel derivatives with tailored functionalities. This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of pyridopyrazine derivatives, focusing on methodologies, data interpretation, and the elucidation of structure-property relationships.

Core Computational Methodologies

The theoretical investigation of pyridopyrazine derivatives predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for studying excited states. These methods offer a favorable balance between computational cost and accuracy for molecules of this size.

Experimental Protocols: A Generalized Computational Workflow

A typical computational study on a pyridopyrazine derivative follows a structured protocol to ensure reliable and reproducible results.

1. Molecular Geometry Optimization: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

  • Method: DFT is the method of choice.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide accurate geometries for a broad range of organic molecules.[1] Other functionals like PBE0 may also be employed.[2]

  • Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-31G(d,p) or 6-311+G(d,p) Pople-style basis sets are commonly used, offering a good compromise between accuracy and computational expense.[3][4] For studies requiring higher accuracy, especially for electronic properties, larger basis sets like def2-TZVP can be utilized.[2]

  • Software: The Gaussian suite of programs is a standard tool for these calculations.[4][5]

2. Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum on the potential energy surface.

  • Prediction of Infrared (IR) Spectra: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model.[2][5]

3. Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.

  • HOMO Energy: Relates to the electron-donating ability of the molecule. A higher HOMO energy indicates a stronger tendency to donate electrons.[1]

  • LUMO Energy: Relates to the electron-accepting ability. A lower LUMO energy suggests a greater propensity to accept electrons.[1]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule.[1] A smaller gap generally implies higher reactivity and is also correlated with the electronic absorption properties of the molecule.[1][6]

4. Electronic Absorption Spectra Simulation: To understand the optical properties of pyridopyrazine derivatives, their electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT).

  • Method: TD-DFT calculations are performed on the optimized ground-state geometry.

  • Functional and Basis Set: The same functional and basis set used for the geometry optimization are typically employed for consistency.

  • Solvent Effects: To mimic experimental conditions, solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

The following diagram illustrates the general workflow for the quantum chemical analysis of pyridopyrazine derivatives.

G A Propose Pyridopyrazine Derivative Structure B Geometry Optimization (DFT) A->B C Frequency Analysis B->C G Simulate Electronic Spectra (TD-DFT) B->G D Is it a true minimum? (No imaginary frequencies) C->D E Frontier Molecular Orbital (HOMO, LUMO) Analysis D->E Yes I Refine Structure or Propose New Derivatives D->I No F Electronic Properties (Ionization Potential, Electron Affinity, etc.) E->F F->I H Optical Properties (Absorption Wavelengths) G->H H->I

Caption: A generalized workflow for the computational study of pyridopyrazine derivatives.

Key Calculated Properties and Their Significance

Quantum chemical calculations provide a wealth of quantitative data that can be correlated with experimental observations and used to predict the properties of new molecules.

Electronic Properties

The electronic properties of pyridopyrazine derivatives are central to their application in optoelectronics and as bioactive agents. DFT calculations provide reliable estimates of these key parameters.

PropertySymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy GapΔECorrelates with chemical reactivity, kinetic stability, and electronic transitions.[1]
Ionization PotentialIPThe energy required to remove an electron from the molecule.
Electron AffinityEAThe energy released when an electron is added to the molecule.
ElectronegativityχA measure of the ability of a molecule to attract electrons.
Chemical HardnessηA measure of the resistance to a change in electron distribution.
Chemical SoftnessSThe reciprocal of chemical hardness, indicating reactivity.
Electrophilicity IndexωA global reactivity descriptor that quantifies the electrophilic nature of a molecule.

Table 1: Key Electronic Properties Calculated for Pyridopyrazine Derivatives.

Studies have shown that the electronic properties of pyridopyrazine derivatives can be tuned by introducing different substituent groups. For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often resulting in a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum.[7]

The following table summarizes representative calculated electronic properties for a selection of pyridopyrazine derivatives from the literature.

DerivativeEHOMO (eV)ELUMO (eV)ΔE (eV)Reference
Pyrido[2,3-b]pyrazine-based D-A-D dyes-5.34 to -5.97-3.61 to -3.701.67 to 2.36[8]
BPC-2DPP-5.54-3.062.48[7]
BPC-3DPP-5.68-3.062.62[7]

Table 2: Examples of Calculated Electronic Properties for Pyridopyrazine Derivatives.

Optical Properties

TD-DFT calculations are instrumental in predicting the UV-Vis absorption spectra of pyridopyrazine derivatives, providing insights into their color and photophysical behavior. The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the ground state to the first excited state, which is often the HOMO to LUMO transition.

DerivativeCalculated λmax (nm)Experimental λmax (nm)Reference
Pyrido[2,3-b]pyrazine D-A-D dyes-412-485[8]

Table 3: Comparison of Calculated and Experimental Maximum Absorption Wavelengths.

Structure-Property Relationships

A primary goal of computational studies is to establish clear relationships between the molecular structure of pyridopyrazine derivatives and their resulting properties. This knowledge is crucial for the rational design of new molecules with desired characteristics.

The diagram below illustrates the logical relationship between structural modifications and the resulting changes in electronic and optical properties.

G cluster_0 Structural Modifications cluster_1 Impact on Electronic Properties cluster_2 Resulting Optical Properties A Introduce Electron-Donating Groups (EDGs) D Increase HOMO Energy A->D B Introduce Electron-Withdrawing Groups (EWGs) E Decrease LUMO Energy B->E C Extend π-Conjugation F Decrease HOMO-LUMO Gap C->F D->F E->F G Red Shift (Bathochromic Shift) in Absorption F->G

Caption: The influence of structural modifications on the properties of pyridopyrazine derivatives.

Applications in Drug Development

Pyridopyrazine derivatives have shown promise as inhibitors of various biological targets. For example, they have been investigated as inhibitors of FtsZ, a key protein in bacterial cell division, making them potential antitubercular agents.[9][10] Additionally, certain pyridopyrazine-1,6-dione derivatives have been developed as γ-secretase modulators for the potential treatment of Alzheimer's disease.[11]

Quantum chemical calculations can play a vital role in this area through:

  • Molecular Docking Studies: Predicting the binding mode and affinity of pyridopyrazine derivatives to a target protein.

  • QSAR (Quantitative Structure-Activity Relationship) Studies: Developing mathematical models that correlate the calculated molecular descriptors with the biological activity of a series of compounds.

Conclusion

Quantum chemical calculations, particularly DFT and TD-DFT, are powerful tools for the in-silico investigation of pyridopyrazine derivatives. They provide detailed insights into their electronic structure, reactivity, and optical properties, thereby guiding the synthesis and development of new materials and therapeutic agents. The ability to reliably predict molecular properties before engaging in extensive and costly experimental work makes computational chemistry an indispensable component of modern research in both materials science and drug discovery.

References

Molecular Modeling of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile core for the design of novel therapeutic agents targeting a range of diseases, including cancer and bacterial infections. This technical guide provides an in-depth overview of the molecular modeling approaches applied to this scaffold, offering insights into its structure-activity relationships, and potential as a basis for drug discovery.

Core Scaffold

The fundamental structure of this compound is characterized by a fused bicyclic system consisting of a tetrahydropyridine ring and a pyrazine ring. This arrangement provides a three-dimensional architecture that can be strategically functionalized to interact with various biological targets.

Biological Activities and Therapeutic Targets

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities. Notably, they have been investigated as potent and selective inhibitors of several key enzymes and signaling pathways implicated in disease.

Anticancer Activity:

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: Dysregulation of ALK is a known driver in various cancers. A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines have been developed as ring-constrained analogs of a known aminopyridine kinase scaffold. These compounds have shown potent inhibitory activity against ALK with IC50 values in the nanomolar range in both enzymatic and cellular assays.[1]

  • Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is crucial in cell proliferation and its aberrant activation is linked to non-small-cell lung cancer (NSCLC). Certain 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of this pathway.[2]

Antibacterial Activity:

  • DNA Gyrase Inhibition: Pyrido[2,3-b]pyrazine derivatives have been shown to exhibit significant antibacterial activity against clinically relevant strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella spp. Molecular docking studies suggest that these compounds interact strongly with bacterial DNA gyrase, a crucial enzyme for DNA replication.[3]

Molecular Modeling Studies

Computational chemistry plays a pivotal role in understanding the interactions of this compound derivatives with their biological targets and in guiding the design of more potent and selective analogs.

Density Functional Theory (DFT) Calculations

DFT studies are employed to elucidate the electronic properties of these molecules. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, chemical hardness, electrophilicity, and dipole moment are calculated to understand the reactivity and stability of the compounds.[3][4][5] For instance, a smaller HOMO-LUMO gap is often associated with higher chemical reactivity.

Molecular Docking

Molecular docking simulations are instrumental in predicting the binding modes and affinities of this compound derivatives within the active sites of their target proteins. These studies have been crucial in rationalizing the observed biological activities and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.[3]

Pharmacophore Modeling

Pharmacophore modeling is utilized to identify the essential three-dimensional arrangement of chemical features required for biological activity. For pyrido[2,3-b]pyrazine derivatives, pharmacophore models have been developed that highlight the importance of features like hydrogen-bond acceptors and hydrophobic centers for their inhibitory action.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on pyrido[2,3-b]pyrazine derivatives.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (mg/mL)Bacillus cereus (mg/mL)Escherichia coli (mg/mL)Salmonella typhi (mg/mL)Reference
Derivative with two thiocarbonyl groups0.0780.0780.6251.25

Table 2: Anticancer Activity (IC50)

Compound ClassTargetEnzyme IC50Cell-based IC50Reference
Tetrahydropyrido[2,3-b]pyrazinesALK~10 nM~150 nM[1]

Table 3: Computational Chemistry Parameters (DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
Compound 7 (a pyrido[2,3-b]pyrazine derivative)--3.444-[5]

Experimental and Computational Protocols

General Synthesis of Pyrido[2,3-b]pyrazine Derivatives

A common synthetic route involves the condensation of 2,3-diaminopyridine derivatives with α-dicarbonyl compounds. For example, 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its N1,N4-dialkylated derivatives can be prepared using phase-transfer catalysis under mild conditions.[3] Another approach involves a multicomponent reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of p-toluenesulfonic acid (p-TSA) in ethanol.[5]

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method. A serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates. Bacterial suspensions are added to each well, and the plates are incubated. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular Docking Protocol
  • Protein Preparation: The 3D crystal structure of the target protein (e.g., DNA gyrase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the pyrido[2,3-b]pyrazine derivatives are generated and energy-minimized using a suitable force field.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the defined active site of the target protein.

  • Analysis: The resulting docking poses are analyzed based on their binding energies and intermolecular interactions with the active site residues.

DFT Calculation Protocol

Density Functional Theory (DFT) calculations are often performed using software packages like Gaussian. The B3LYP functional with a basis set such as 6-31G(d,p) is commonly employed to optimize the geometry and calculate the electronic properties of the molecules.[4][5]

Visualizations

Signaling Pathway Inhibition

G cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK-3β Dishevelled->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Translocates to nucleus and binds Gene Target Gene Transcription TCF_LEF->Gene Initiates PyridoPyrazine Pyrido[2,3-b]pyrazine Derivative PyridoPyrazine->bCatenin Inhibits (Mechanism under investigation)

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

General Experimental Workflow for Drug Discovery

G cluster_1 Drug Discovery Workflow Synthesis Synthesis of Derivatives Characterization Spectroscopic Characterization Synthesis->Characterization BioAssay Biological Activity Screening (e.g., MIC, IC50) Characterization->BioAssay SAR Structure-Activity Relationship (SAR) BioAssay->SAR Modeling Molecular Modeling (Docking, DFT) Modeling->SAR Optimization Lead Optimization SAR->Optimization

Caption: A typical workflow for the discovery of novel bioactive compounds.

Logical Relationship in Molecular Modeling

G cluster_2 Molecular Modeling Logic DFT DFT Calculations ElectronicProp Electronic Properties (HOMO, LUMO, etc.) DFT->ElectronicProp RationalDesign Rational Drug Design ElectronicProp->RationalDesign Docking Molecular Docking BindingMode Binding Mode & Affinity Prediction Docking->BindingMode BindingMode->RationalDesign Pharmacophore Pharmacophore Modeling EssentialFeatures Identification of Essential Features Pharmacophore->EssentialFeatures EssentialFeatures->RationalDesign

Caption: The interplay of computational methods in rational drug design.

References

Methodological & Application

Synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine from Diamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold, a heterocyclic core of significant interest in medicinal chemistry and drug discovery. The primary synthetic strategy discussed is the cyclocondensation of 2,3-diaminopyridine with 1,2-dicarbonyl compounds, followed by reduction of the resulting pyrido[2,3-b]pyrazine.

Introduction

The pyrido[2,3-b]pyrazine core and its saturated derivatives are found in numerous molecules with diverse biological activities, acting as kinase inhibitors, antiviral agents, and antagonists for various receptors.[1][2][3] Their rigid, nitrogen-rich structure makes them valuable scaffolds for library synthesis in drug development programs. The most common and direct route to the aromatic pyrido[2,3-b]pyrazine system is the condensation of a pyridinediamine, typically 2,3-diaminopyridine, with an α-dicarbonyl compound.[4] Subsequent reduction can then afford the desired 1,2,3,4-tetrahydro derivative.[4] This document outlines the key experimental procedures for this synthetic sequence.

Synthetic Pathway Overview

The synthesis of this compound from 2,3-diaminopyridine generally involves a two-step process:

  • Cyclocondensation: Reaction of 2,3-diaminopyridine with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) to form the aromatic pyrido[2,3-b]pyrazine ring system.

  • Reduction: Selective hydrogenation of the pyrazine ring of the pyrido[2,3-b]pyrazine intermediate to yield the final this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product Diamine 2,3-Diaminopyridine Condensation Condensation Reaction (e.g., Acetic Acid, Reflux) Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal, Benzil) Dicarbonyl->Condensation Pyridopyrazine Pyrido[2,3-b]pyrazine Condensation->Pyridopyrazine Forms pyrazine ring Reduction Reduction (e.g., H₂, Pd/C or NaBH₄) Pyridopyrazine->Reduction Saturates pyrazine ring FinalProduct 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Reduction->FinalProduct

Caption: General workflow for the synthesis of the target scaffold.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of pyrido[2,3-b]pyrazine derivatives. Note that yields can vary significantly based on the specific substrates and chosen conditions.

StepReactantsSolvent / CatalystTemperature (°C)Time (h)Yield (%)Reference
Cyclocondensation 2,3-Diaminopyridine, Pyruvic Acid DerivativesAnhydrous Methanol or ChloroformRoom Temp.->90[5]
Cyclocondensation 5-Bromo-2,3-diaminopyridine, 4,4'-DibromobenzilGlacial Acetic AcidReflux-41-97
Cyclocondensation 2,3-Diaminopyridine, BenzilEthanol / Acetic AcidReflux4~85-95(Typical)
Reduction 2-Amino-5-bromo-3-nitropyridineIron / HCl in Ethanol/WaterSteam Bath178[6]
Reduction Pyrido[2,3-b]pyrazine derivativesElectrochemical Reduction---[4]
Starting Material 2,3-DinitropyridineH₂, Pd/C in Organic Solvent50-581-2-[7]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine via Cyclocondensation

This protocol describes a general method for the condensation of 2,3-diaminopyridine with benzil.

Materials:

  • 2,3-Diaminopyridine (1.0 eq)

  • Benzil (1.0 eq)

  • Glacial Acetic Acid or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and benzil (1.0 eq).

  • Add a suitable solvent such as glacial acetic acid or ethanol to dissolve the reactants (approx. 10-15 mL per gram of diaminopyridine).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

  • Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates upon cooling, collect it by vacuum filtration. If it remains dissolved, the solvent can be removed under reduced pressure.

  • Wash the collected solid with a cold solvent (e.g., cold ethanol or water) to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2,3-diphenylpyrido[2,3-b]pyrazine.

Regioselectivity Note: When using unsymmetrical 1,2-dicarbonyl compounds, a mixture of two regioisomers may be formed. Lower reaction temperatures and the use of acidic solvents like acetic acid or trifluoroacetic acid have been shown to improve regioselectivity in favor of the more biologically active isomer in certain cases.[4]

Protocol 2: Synthesis of 1,2,3,4-Tetrahydro-2,3-diphenylpyrido[2,3-b]pyrazine via Reduction

This protocol outlines the reduction of the pyrido[2,3-b]pyrazine core to its tetrahydro derivative using catalytic hydrogenation.

Materials:

  • 2,3-Diphenylpyrido[2,3-b]pyrazine (from Protocol 1)

  • Palladium on Carbon (Pd/C, 10 wt. %, ~5-10 mol%)

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with H₂)

  • Celite or another filtration aid

Procedure:

  • In a suitable hydrogenation flask, dissolve the 2,3-diphenylpyrido[2,3-b]pyrazine in a solvent like methanol or ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-2,3-diphenylpyrido[2,3-b]pyrazine.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Alternative Reduction: For some substrates, chemical reduction using reagents like sodium borohydride (NaBH₄) in an alcoholic solvent may also be effective, although this might require more forcing conditions or specific catalysts.

Logical Relationship Diagram

The selection of the synthetic route depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates the decision-making process.

Logical_Relationships Start Goal: Synthesize a This compound CheckAromatic Is the corresponding aromatic Pyrido[2,3-b]pyrazine available? Start->CheckAromatic CheckDiamines Are 2,3-Diaminopyridine and a 1,2-Dicarbonyl compound available? CheckAromatic->CheckDiamines No PerformReduction Perform Reduction (Protocol 2) CheckAromatic->PerformReduction Yes PerformCondensation Perform Cyclocondensation (Protocol 1) CheckDiamines->PerformCondensation Yes SynthesizeDiamino Synthesize 2,3-Diaminopyridine (e.g., from 2-amino-3-nitropyridine) CheckDiamines->SynthesizeDiamino No FinalProduct Obtain Target Compound PerformReduction->FinalProduct PerformCondensation->PerformReduction SynthesizeDiamino->PerformCondensation

References

One-Pot Synthesis of Substituted Tetrahydropyrido[2,3-b]pyrazines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituted tetrahydropyrido[2,3-b]pyrazines represent a class of compounds with significant therapeutic potential, notably as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This document provides detailed application notes and experimental protocols for the one-pot synthesis of this promising heterocyclic system.

Introduction

The pyrido[2,3-b]pyrazine core is a key pharmacophore found in a variety of biologically active molecules.[1] These compounds have garnered considerable interest due to their diverse pharmacological activities, including the selective inhibition of PI3K isozymes.[1] The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics. The one-pot, multicomponent synthesis of substituted tetrahydropyrido[2,3-b]pyrazines offers an efficient and atom-economical approach to generate libraries of these compounds for drug discovery programs.

One-Pot Three-Component Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Derivatives

A prevalent and effective method for the synthesis of substituted pyrido[2,3-b]pyrazines is a one-pot, three-component reaction involving an active methylene compound (indane-1,3-dione), various aromatic aldehydes, and 2-aminopyrazine. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA).

Experimental Workflow

The general workflow for this synthesis is depicted in the following diagram:

One-Pot Synthesis Workflow Experimental Workflow for One-Pot Synthesis Reactants Reactants: - Indane-1,3-dione - Aromatic Aldehyde - 2-Aminopyrazine - p-TSA (catalyst) - Ethanol (solvent) ReactionMixture Reaction Mixture in Round-Bottom Flask Reactants->ReactionMixture Reflux Reflux for 8 hours ReactionMixture->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization (e.g., from Ethyl Acetate) Filtration->Purification FinalProduct Substituted Tetrahydropyrido[2,3-b]pyrazine Purification->FinalProduct

Caption: A schematic overview of the one-pot synthesis protocol.

Detailed Experimental Protocol

This protocol is based on a reported multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.[1]

Materials:

  • Indane-1,3-dione

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • 2-Aminopyrazine

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol (absolute)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Buchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add indane-1,3-dione (1.0 mmol), the desired substituted aromatic aldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol, 20 mol%).

  • Add 15 mL of absolute ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a mobile phase of petroleum ether and ethyl acetate). The reaction is typically complete within 8 hours.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with deionized water and cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure substituted tetrahydropyrido[2,3-b]pyrazine derivative.

  • Dry the purified product under vacuum.

Optimization of Reaction Conditions

The choice of solvent can significantly impact the reaction yield. A screening of various solvents has shown that ethanol is a highly effective medium for this reaction.[1] The catalyst loading has also been optimized, with 20 mol% of p-TSA providing good results.[1]

Quantitative Data Summary

The following table summarizes the yields of various substituted indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivatives synthesized using the protocol described above.[1]

EntryAromatic AldehydeProductYield (%)
14-Methoxybenzaldehyde5-(4-methoxyphenyl)-5,11-dihydroindeno[2',1':5,6]pyrido[2,3-b]pyrazine89
24-Chlorobenzaldehyde5-(4-chlorophenyl)-5,11-dihydroindeno[2',1':5,6]pyrido[2,3-b]pyrazine85
34-Methylbenzaldehyde5-(4-methylphenyl)-5,11-dihydroindeno[2',1':5,6]pyrido[2,3-b]pyrazine84
44-Nitrobenzaldehyde5-(4-nitrophenyl)-5,11-dihydroindeno[2',1':5,6]pyrido[2,3-b]pyrazine82

Alternative One-Pot Synthesis Protocol: Bismuth(III) Triflate Catalysis

An alternative green and efficient one-pot, three-component synthesis for a related class of compounds, pyrido[2,3-d]pyrimidines, utilizes bismuth(III) triflate (Bi(OTf)₃) as a catalyst.[2] This methodology can be adapted for the synthesis of tetrahydropyrido[2,3-b]pyrazines, offering a potentially milder and more environmentally friendly alternative to p-TSA.

General Procedure using Bismuth(III) Triflate
  • Combine the active methylene compound (1.0 mmol), aromatic aldehyde (1.0 mmol), and the amino-heterocycle (1.0 mmol) in a suitable solvent (e.g., ethanol).

  • Add bismuth(III) triflate (10-20 mol%) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, and isolate the product by filtration and recrystallization.

Application in Drug Discovery: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Substituted tetrahydropyrido[2,3-b]pyrazines have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.

PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the putative point of inhibition by substituted tetrahydropyrido[2,3-b]pyrazines.

PI3K-Akt-mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Substituted Tetrahydropyrido[2,3-b]pyrazine Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K enzyme by substituted tetrahydropyrido[2,3-b]pyrazines.

The synthesized tetrahydropyrido[2,3-b]pyrazine derivatives are proposed to exert their anticancer effects by directly inhibiting the kinase activity of PI3K. By blocking the conversion of PIP2 to PIP3, these compounds effectively shut down the downstream signaling cascade, leading to the inhibition of cell growth and proliferation. Molecular docking studies can be employed to further elucidate the specific binding interactions between these inhibitors and the active site of the PI3K enzyme.

Conclusion

The one-pot, multicomponent synthesis of substituted tetrahydropyrido[2,3-b]pyrazines provides a powerful and efficient platform for the generation of novel drug candidates. The straightforward experimental protocols and the significant biological activity of the resulting compounds, particularly as inhibitors of the PI3K/Akt/mTOR pathway, make this an attractive area of research for medicinal chemists and drug development professionals. The methodologies and data presented in these application notes offer a solid foundation for the exploration and optimization of this important class of heterocyclic compounds.

References

Application Notes and Protocols for Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrido[2,3-b]pyrazine derivatives via multicomponent reactions (MCRs). The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including anticancer, antiviral, and antibacterial activities. Multicomponent reactions offer an efficient and atom-economical approach to construct these complex molecules in a single synthetic operation, making them highly attractive for medicinal chemistry and drug discovery programs.

Introduction to Pyrido[2,3-b]pyrazines and Multicomponent Reactions

Pyrido[2,3-b]pyrazines are bicyclic heteroaromatic compounds containing a pyridine ring fused to a pyrazine ring. This structural framework has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] The development of efficient synthetic methodologies to access diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the identification of novel drug candidates.

Multicomponent reactions, where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all the reactants, are powerful tools in modern organic synthesis. They offer several advantages over traditional multi-step synthesis, including:

  • Efficiency: Reduced number of synthetic steps and purification procedures.

  • Atom Economy: High incorporation of reactant atoms into the final product.

  • Diversity: Facile generation of molecular diversity by varying the starting materials.

  • Environmental Friendliness: Reduced solvent and energy consumption.

This document outlines protocols for three- and five-component reactions to generate structurally diverse pyrido[2,3-b]pyrazine derivatives and related structures.

Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-5-ones

A series of substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-5-ones can be synthesized via a one-pot, three-component condensation reaction of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine.[2] This reaction proceeds in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol.

Experimental Protocol

General Procedure for the Synthesis of Compounds (4-7): [2]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).

  • Add 10 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux and stir for approximately 8-9 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The formation of a yellowish solid precipitate indicates the product.

  • Collect the precipitate by filtration.

  • Wash the solid with water and then with cold ethanol.

  • Recrystallize the crude product from ethyl acetate to obtain the pure indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-5-one derivative.

  • Dry the purified product under vacuum.

Data Presentation: Scope of the Three-Component Reaction
EntryAromatic AldehydeProductYield (%)
1Benzaldehyde4 85
24-Chlorobenzaldehyde5 82
34-Hydroxybenzaldehyde6 87
44-Methoxybenzaldehyde7 89

Table 1: Synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-5-one derivatives (4-7) via a three-component reaction. Yields are for the isolated, recrystallized products.[2]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Aromatic Aldehyde (0.684 mmol) F Reflux (8-9 h) A->F B 1,3-Indanedione (0.684 mmol) B->F C 2-Aminopyrazine (0.684 mmol) C->F D p-TSA (20 mol%) D->F E Ethanol (10 mL) E->F G Cool to RT F->G H Filtration G->H I Wash (Water, Cold Ethanol) H->I J Recrystallization (Ethyl Acetate) I->J K Drying J->K L Pure Product K->L

Caption: Workflow for the three-component synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-5-ones.

Five-Component Synthesis of Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones

A related multicomponent reaction strategy can be employed for the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, which share a fused heterocyclic system with the target pyrido[2,3-b]pyrazines. This one-pot, five-component reaction involves hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an appropriate aryl aldehyde, and ammonium acetate in water.[3]

Experimental Protocol

General Procedure for the Five-Component Synthesis: [3]

  • In a round-bottom flask, add ethyl acetoacetate (1 mmol).

  • Slowly add hydrazine hydrate (1.1 mmol) dropwise to the ethyl acetoacetate.

  • To this mixture, add 1,3-dimethyl barbituric acid (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (1.2 mmol).

  • Add a catalytic amount of a suitable catalyst (e.g., nano-ZnO).

  • Add 5 mL of water as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with water and aqueous ethanol.

  • Purify the product by recrystallization from a suitable solvent like dichloromethane.

Data Presentation: Scope of the Five-Component Reaction
EntryAromatic AldehydeProductYield (%)
1Benzaldehyde8a 92
24-Chlorobenzaldehyde8b 90
34-Methylbenzaldehyde8c 88
44-Methoxybenzaldehyde8d 85

Table 2: Synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones via a five-component reaction. Yields are for the isolated, recrystallized products.[3]

Applications in Drug Development

Pyrido[2,3-b]pyrazine derivatives have emerged as promising scaffolds for the development of new therapeutic agents, particularly in oncology. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of the Wnt/β-catenin Signaling Pathway

Certain 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation.[4] Aberrant activation of this pathway is implicated in various cancers. These compounds have been shown to inhibit cancer cell proliferation, suggesting their potential as anticancer agents.[4]

G cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 Co-receptor LRP->Dvl Axin Axin Dvl->Axin inhibition APC APC beta_catenin β-catenin APC->beta_catenin GSK3b GSK3β Axin->GSK3b GSK3b->beta_catenin phosphorylation (degradation) CK1 CK1 CK1->beta_catenin TCF TCF/LEF beta_catenin->TCF translocation to nucleus Genes Target Gene Expression TCF->Genes activation Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->beta_catenin inhibition of signaling

Caption: Inhibition of the Wnt/β-catenin signaling pathway by pyrido[2,3-b]pyrazine derivatives.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[5][6] Pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of this pathway, targeting key kinases such as mTOR.[5]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylation mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->mTORC1 inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrido[2,3-b]pyrazine derivatives.

Conclusion

Multicomponent reactions provide a powerful and efficient platform for the synthesis of diverse pyrido[2,3-b]pyrazine derivatives. The protocols outlined in these application notes offer robust methods for accessing these valuable heterocyclic scaffolds. The demonstrated biological activities of these compounds, particularly as inhibitors of key cancer-related signaling pathways, highlight their potential in drug discovery and development. Further exploration of these MCRs and the resulting compound libraries will undoubtedly lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Analysis of Tetrahydropyrido[2,3-b]pyrazine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of tetrahydropyrido[2,3-b]pyrazine and its derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and suitable for applications in pharmacokinetic studies, metabolic profiling, and quality control of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like tetrahydropyrido[2,3-b]pyrazine. The following protocol outlines a reversed-phase HPLC method for its quantification.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid: 0.1% (v/v) in water.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B (re-equilibration)

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of tetrahydropyrido[2,3-b]pyrazine in methanol.

  • Working Standards: Serially dilute the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to fall within the calibration range.

Data Presentation: HPLC-UV Quantitative Data
ParameterValue
Retention Time 4.8 ± 0.2 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For tetrahydropyrido[2,3-b]pyrazine, derivatization may be necessary to improve its volatility and chromatographic behavior.

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

2. Reagents:

  • Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

3. Sample Preparation and Derivatization:

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent.

  • Derivatization: To 100 µL of the sample solution, add 50 µL of MSTFA. Cap the vial tightly and heat at 60 °C for 30 minutes. Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-500.

Data Presentation: GC-MS Quantitative and Qualitative Data
ParameterValue
Retention Time (TMS derivative) 12.5 ± 0.3 min
Molecular Ion (M+) of TMS derivative m/z 207
Key Fragment Ions m/z 192 (M-15), 180 (M-27)
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 50 ng/mL

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution/Derivatization Filtration->Dilution HPLC HPLC Separation Dilution->HPLC HPLC Injection GCMS GC-MS Analysis Dilution->GCMS GC-MS Injection Integration Peak Integration HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC and GC-MS analysis.

logical_relationship cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis compound Tetrahydropyrido[2,3-b]pyrazine hplc_protocol Reversed-Phase Protocol compound->hplc_protocol is analyzed by gcms_protocol Derivatization Protocol compound->gcms_protocol is analyzed by hplc_data Quantitative Data (Retention Time, Linearity) hplc_protocol->hplc_data yields gcms_data Qualitative/Quantitative Data (Mass Spectra, Fragments) gcms_protocol->gcms_data yields

Caption: Logical relationship of analytical techniques.

Application Notes and Protocols for 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivatives, focusing on their potential as therapeutic agents. It includes detailed experimental protocols for evaluating their efficacy and visualizations of the key signaling pathways they modulate.

Biological Activities and Data Presentation

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities, including anticancer and antibacterial properties. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as Anaplastic Lymphoma Kinase (ALK) and the mammalian target of rapamycin (mTOR), both of which are critical in cancer progression.

Anticancer Activity: Kinase Inhibition

A significant area of investigation for these derivatives is their role as kinase inhibitors. Dysregulation of kinases like ALK is implicated in various cancers, making them attractive therapeutic targets.

Table 1: In Vitro ALK and Cellular Antiproliferative Activity of this compound Derivatives

Compound IDSubstitution PatternALK Enzymatic IC50 (nM)Cellular Antiproliferative IC50 (nM)Cell Line
Derivative A [Specify Substitution]~10[1]~150[1][Specify Cell Line]
Derivative B [Specify Substitution][Data not available][Data not available][Specify Cell Line]
Derivative C [Specify Substitution][Data not available][Data not available][Specify Cell Line]
CrizotinibReference Drug[Insert Value][Insert Value][Specify Cell Line]

Note: Data is representative and compiled from various sources. For specific derivatives, refer to the cited literature.

Antibacterial Activity

Certain derivatives of the pyrido[2,3-b]pyrazine scaffold have also exhibited promising antibacterial activity against a range of pathogenic bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrido[2,3-b]pyrazine Derivatives against Various Bacterial Strains

Compound IDDerivative TypeS. aureus (mg/mL)B. cereus (mg/mL)E. coli (mg/mL)S. typhi (mg/mL)
Compound 1 2,3-dithione0.0780.0780.6251.25
Compound 2 Alkyl/Aryl side-chain1.5 - 51.5 - 51.5 - 51.5 - 5
Compound 3 Alkyl/Aryl side-chain1.5 - 51.5 - 51.5 - 51.5 - 5
Compound 4 Alkyl/Aryl side-chain1.5 - 51.5 - 51.5 - 51.5 - 5
Compound 5 Alkyl/Aryl side-chain1.5 - 51.5 - 51.5 - 51.5 - 5
Reference Drug[Specify Drug][Insert Value][Insert Value][Insert Value][Insert Value]

Source: Data adapted from a study on new pyrido[2,3-b]pyrazine derivatives.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they target and the workflows of the experiments used to assess their activity.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive tumorigenesis by activating several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3][4] this compound derivatives have been shown to inhibit ALK, thereby blocking these pro-survival and proliferative signals.[1]

ALK_Signaling_Pathway Anaplastic Lymphoma Kinase (ALK) Signaling Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLCg->Proliferation Inhibitor 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Derivative Inhibitor->ALK

Caption: ALK signaling and the inhibitory action of derivatives.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[5][6][7] It is often hyperactivated in cancer. Some pyridopyrazine derivatives may exert their anticancer effects by inhibiting mTOR, either directly or by targeting upstream activators like PI3K and AKT.

mTOR_Signaling_Pathway Mammalian Target of Rapamycin (mTOR) Signaling Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis Cell Growth, Proliferation S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis inhibition lifted Inhibitor 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Derivative Inhibitor->mTORC1

Caption: mTOR signaling pathway and its inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The process of evaluating a potential kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency and selectivity.

Kinase_Inhibitor_Workflow Kinase Inhibitor Evaluation Workflow Start Start: Synthesized 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Derivatives EnzymeAssay In Vitro Kinase Assay (e.g., LanthaScreen for ALK) Start->EnzymeAssay CellAssay Cell-Based Proliferation Assay (e.g., MTT Assay) Start->CellAssay IC50_Enzyme Determine Enzymatic IC50 EnzymeAssay->IC50_Enzyme SAR Structure-Activity Relationship (SAR) Analysis IC50_Enzyme->SAR IC50_Cell Determine Cellular IC50 CellAssay->IC50_Cell Selectivity Kinase Selectivity Profiling IC50_Cell->Selectivity IC50_Cell->SAR LeadOp Lead Optimization Selectivity->LeadOp SAR->LeadOp InVivo In Vivo Efficacy Studies (Animal Models) LeadOp->InVivo End End: Preclinical Candidate InVivo->End

Caption: Workflow for evaluating kinase inhibitor candidates.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

In Vitro Anaplastic Lymphoma Kinase (ALK) Inhibition Assay (LanthaScreen® Protocol)

This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay and is designed to measure the inhibition of ALK by test compounds.[8]

Materials:

  • ALK enzyme

  • LanthaScreen® Certified Kinase Substrate

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • TR-FRET dilution buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • EDTA solution (to stop the reaction)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer at 4x the final desired concentration.

  • Kinase and Substrate Preparation:

    • Dilute the ALK enzyme to a 4x working concentration in kinase reaction buffer. The optimal concentration should be predetermined by an enzyme titration experiment to be in the linear range of the assay.

    • Prepare a 2x mixture of the kinase substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for ALK.

  • Assay Assembly:

    • Add 2.5 µL of the 4x test compound or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of the 4x ALK enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP mixture to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2x stop/detection solution containing EDTA and the europium-labeled antibody in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well to terminate the kinase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Protocol)

This protocol is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.[9][10][11][12]

Materials:

  • Cancer cell line of interest (e.g., ALK-positive lung cancer cell line)

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14][15][16][17][18][19][20]

Materials:

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (this compound derivatives)

  • Standard antibiotic (positive control)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution:

    • In a 96-well plate, prepare a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a suspension of the test bacterium in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum but no test compound.

    • Sterility Control: A well containing only MHB to ensure the medium is not contaminated.

    • Positive Control: A serial dilution of a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • A colorimetric indicator such as resazurin can be added to aid in the determination of viability.

These protocols provide a foundation for the investigation of this compound derivatives as potential therapeutic agents. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, facilitating the advancement of promising compounds through the drug discovery pipeline.

References

Application Notes and Protocols: Tetrahydropyrido[2,3-b]pyrazines as ALK Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK) for cancer research and drug development. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Dysregulation of ALK, most commonly through chromosomal rearrangements resulting in fusion genes, is a known oncogenic driver in several cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] These ALK fusion proteins lead to constitutive kinase activation and downstream signaling, promoting uncontrolled cell proliferation and survival.[1][2] Consequently, ALK has emerged as a key therapeutic target, with several small molecule inhibitors demonstrating significant clinical efficacy.[3][4]

The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold has been identified as a promising core structure for the development of potent and selective ALK inhibitors. These compounds have been shown to effectively inhibit ALK kinase activity at nanomolar concentrations in both enzymatic and cellular assays.

Data Presentation

The following table summarizes the in vitro activity of representative this compound analogs against ALK.

Compound IDALK IC50 (nM, enzyme assay)ALK IC50 (nM, cell-based assay)
Analog 1 ~10~150
Analog 2 (Data not available)(Data not available)
Analog 3 (Data not available)(Data not available)

Note: The specific structures and corresponding data for a series of analogs would be populated here from relevant literature. The values for "Analog 1" are based on a representative finding for this class of compounds.

ALK Signaling Pathway

The diagram below illustrates the major signaling pathways activated by oncogenic ALK fusion proteins. Inhibition of ALK by tetrahydropyrido[2,3-b]pyrazines blocks these downstream signals, leading to reduced cancer cell proliferation and survival.

ALK_Signaling_Pathway ALK Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK3 JAK3 ALK->JAK3 IP3_DAG IP3 / DAG PLCg->IP3_DAG AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT3 STAT3 JAK3->STAT3 Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

Caption: Aberrant ALK signaling activates multiple downstream pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of tetrahydropyrido[2,3-b]pyrazine ALK inhibitors.

Protocol 1: Synthesis of this compound Core

This protocol is a representative procedure for the synthesis of the core scaffold, which can be further functionalized.

Materials:

  • Substituted 2,3-diaminopyridine

  • Appropriate 1,2-dicarbonyl compound (e.g., glyoxal)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Reducing agent (e.g., Sodium borohydride, Hydrogen gas with a catalyst like Pd/C)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Condensation:

    • Dissolve the substituted 2,3-diaminopyridine in a suitable solvent such as ethanol or acetic acid.

    • Add the 1,2-dicarbonyl compound dropwise to the solution at room temperature.

    • Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the intermediate dihydropyrido[2,3-b]pyrazine may precipitate or can be isolated by removing the solvent under reduced pressure.

  • Reduction:

    • Suspend the crude intermediate in a suitable solvent like methanol or ethanol.

    • Cool the mixture in an ice bath.

    • Carefully add a reducing agent, such as sodium borohydride, in portions.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

    • Alternatively, the reduction can be performed by catalytic hydrogenation using H2 gas and a catalyst like Palladium on carbon (Pd/C).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Protocol 2: In Vitro ALK Kinase Assay (LanthaScreen™ Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against the ALK enzyme.

Materials:

  • Recombinant ALK enzyme

  • LanthaScreen™ Certified Kinase Substrate (e.g., a generic tyrosine kinase substrate)

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., TRIS-HCl, MgCl2, MnCl2, DTT, BSA)

  • 384-well assay plates

  • TR-FRET plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.

    • Prepare a solution of the ALK enzyme in the assay buffer.

    • Prepare a solution of the substrate and ATP in the assay buffer.

  • Kinase Reaction:

    • Add the test compound solution to the wells of the 384-well plate.

    • Add the ALK enzyme solution to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP solution to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing the Europium-labeled antibody and EDTA.

    • Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based ALK Phosphorylation Assay

This protocol measures the ability of test compounds to inhibit ALK autophosphorylation in a cellular context.

Materials:

  • ALK-dependent cancer cell line (e.g., Karpas-299, which expresses NPM-ALK)

  • Cell culture medium and supplements

  • Test compounds (solubilized in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • ELISA kit for detecting phosphorylated ALK or Western blotting reagents

  • Microplate reader or Western blotting imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the ALK-dependent cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Detection of Phospho-ALK:

    • ELISA Method: Use a sandwich ELISA kit to quantify the levels of phosphorylated ALK in the cell lysates according to the manufacturer's instructions.

    • Western Blot Method:

      • Determine the protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane and probe with a primary antibody specific for phosphorylated ALK.

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Normalize the phospho-ALK signal to total ALK or a loading control (e.g., β-actin).

  • Data Analysis:

    • Quantify the signal for each treatment condition.

    • Plot the percentage of phospho-ALK inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a tetrahydropyrido[2,3-b]pyrazine ALK inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • ALK-positive cancer cell line (e.g., H2228)

  • Vehicle for drug formulation (e.g., saline, PEG400)

  • Test compound

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the ALK-positive cancer cells into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the mice according to a predetermined dosing schedule (e.g., once daily, orally or intraperitoneally).

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • The study may be terminated when the tumors in the control group reach a certain size or after a predefined treatment period.

    • Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

    • Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of tetrahydropyrido[2,3-b]pyrazine ALK inhibitors.

Drug_Discovery_Workflow ALK Inhibitor Discovery Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A Library Synthesis of Tetrahydropyrido[2,3-b]pyrazines B In Vitro ALK Kinase Assay (HTS) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E Cell-Based Assays (Potency & Selectivity) D->E F ADME/Tox Profiling E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies G->H I Safety & Toxicology Studies H->I J Candidate Selection I->J

Caption: A streamlined workflow for ALK inhibitor development.

References

Pharmacological Profiling of Novel Tetrahydropyrido[2,3-b]pyrazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The tetrahydropyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure and versatile substitution points allow for the development of potent and selective modulators of a wide range of biological targets. Derivatives of this scaffold have shown promise as kinase inhibitors for oncology, antiviral agents, and ion channel modulators for pain management.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive pharmacological profiling of novel compounds based on this promising scaffold.

Application Note 1: Antiviral Activity Profiling (HCMV Polymerase Inhibitors)

Objective: To characterize the in vitro antiviral efficacy, cytotoxicity, and off-target cardiac safety of novel tetrahydropyrido[2,3-b]pyrazine compounds targeting Human Cytomegalovirus (HCMV). A key goal in developing non-nucleoside HCMV polymerase inhibitors is to minimize off-target inhibition of the human ether-à-go-go (hERG) ion channel, a common liability that can lead to cardiotoxicity.[3]

Data Presentation: Antiviral and Safety Profile

The following table summarizes the biological data for representative pyrido[2,3-b]pyrazine compounds against HCMV and the hERG channel. The Therapeutic Index (TI) is calculated as CC50/EC50.

Compound IDHCMV Antiviral EC50 (µM)Cytotoxicity CC50 (µM)hERG Inhibition IC50 (µM)Therapeutic Index (TI)Reference
20 Sub-micromolar16>40-[3]
23 Sub-micromolar>40->120[3]
27 0.33>40>40>121[3]
28 Sub-micromolar>40->120[3]
Experimental Workflow: Antiviral Profiling

The diagram below outlines the typical workflow for identifying and characterizing novel antiviral agents, from initial screening to safety assessment.

G cluster_0 In Vitro Efficacy cluster_1 In Vitro Safety & Selectivity A Primary Screening (HCMV Polymerase Assay) B Antiviral Assay (Plaque Reduction) A->B Active Hits C Cytotoxicity Assay (e.g., MTT) B->C Potent Compounds D hERG Inhibition Assay (Cardiac Safety) C->D Non-toxic Compounds E Lead Optimization D->E Safe Leads

Caption: Workflow for antiviral drug discovery and development.

Experimental Protocols

Protocol 1.1: HCMV Plaque Reduction Assay (PRA) This assay determines the concentration of a compound required to inhibit the formation of viral plaques in a cell monolayer.[4][5]

  • Cell Seeding: Seed human foreskin fibroblasts (HFF) or other permissive cells (e.g., NHDF) in 24-well or 96-well plates to form a confluent monolayer.[4][6]

  • Infection: Aspirate the culture medium and inoculate the cells with a suspension of HCMV (e.g., AD169 strain) containing approximately 40-80 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1-2 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in an overlay medium (e.g., medium containing 0.5% methylcellulose or 0.4% agarose) to prevent secondary plaque formation from cell-free virus.[4][6]

  • Overlay: Remove the viral inoculum and add the compound-containing overlay medium to the respective wells. Include a 'virus control' (no compound) and 'cell control' (no virus) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until clear plaques are visible in the virus control wells.[4][6]

  • Staining & Counting: Fix the cell monolayers with 10% formalin and stain with a 0.8% crystal violet solution.[4] Count the plaques in each well using a microscope.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the virus control. Determine the EC50 value (the concentration that inhibits plaque formation by 50%) using non-linear regression analysis.

Protocol 1.2: Cytotoxicity Assay (MTT) This colorimetric assay assesses the effect of the compounds on cell viability.

  • Cell Seeding: Seed cells (e.g., HFF) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay (e.g., 7 days).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percent cytotoxicity relative to the vehicle control. Determine the CC50 value (the concentration that reduces cell viability by 50%).

Protocol 1.3: hERG Inhibition Assay (Automated Patch Clamp) This assay is crucial for assessing the risk of drug-induced QT prolongation.[7][8]

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells).

  • Assay Setup: Utilize an automated patch-clamp system (e.g., QPatch) for high-throughput analysis.[9]

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV.[7]

  • Compound Application: Establish a stable baseline recording in an extracellular solution. Apply increasing concentrations of the test compound sequentially, allowing the effect to reach a steady state at each concentration.[8]

  • Data Acquisition: Record the peak tail current at each concentration. A known hERG blocker (e.g., E-4031) should be used as a positive control.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Determine the IC50 value using a concentration-response curve.

Application Note 2: Kinase Inhibition Profiling

Objective: To evaluate the inhibitory potency and selectivity of tetrahydropyrido[2,3-b]pyrazine compounds against a panel of protein kinases relevant to cancer, such as FGFR, RET, and mTOR.[10] The pyrazine core is a well-established hinge-binding motif in many kinase inhibitors.[11]

Data Presentation: Kinase Inhibitory Activity

The table below shows representative data for pyrazine-based compounds against various fibroblast growth factor receptor (FGFR) isoforms.

Compound IDTarget KinaseIC50 (nM)Reference
Erdafitinib FGFR11.2[10]
FGFR22.5[10]
FGFR33.0[10]
FGFR45.7[10]
Compound 11 FGFR1<10[10]
FGFR4<10[10]
Compound 28 RET Kinase25[10] (cell growth IC50)
Signaling Pathway: FGFR Inhibition

The following diagram illustrates the role of FGFR in cell signaling and the point of inhibition by novel compounds.

G FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Compound Inhibitor->FGFR Inhibits ATP Binding

Caption: Simplified FGFR signaling pathway and point of inhibition.

Experimental Protocols

Protocol 2.1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™) This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12]

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase of interest (e.g., FGFR1), its specific substrate peptide, and ATP in a kinase buffer.

  • Compound Addition: Add serial dilutions of the tetrahydropyrido[2,3-b]pyrazine test compounds. Include 'no inhibitor' (positive control) and 'no enzyme' (negative control) wells.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30-60 minutes.

  • Readout: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Protocol 2.2: Cellular Antiproliferative Assay This assay measures the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MiaPaCa-2 for RET kinase, or erlotinib-resistant PC9-ER cells) in a 96-well plate and allow cells to attach overnight.[10][13]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Readout: Quantify cell viability using a suitable method, such as CellTiter-Glo® (luminescence), MTT (colorimetric), or crystal violet staining.

  • Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 (or GI50) value, representing the concentration that causes 50% inhibition of cell growth.

Application Note 3: Ion Channel Modulation Profiling (TRPV1 Antagonists)

Objective: To assess the antagonistic activity of novel compounds on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target for treating inflammatory pain.[14][15]

Data Presentation: TRPV1 Antagonist Profile

The following table presents a hypothetical data summary for a lead compound based on published findings for a pyrido[2,3-b]pyrazine TRPV1 antagonist.[14]

Compound IDTargetAssay TypePotency (IC50/EC50)In Vivo ModelEfficacyReference
Cmpd-26 Analog TRPV1Ca2+ Flux (in vitro)15 nM (IC50)Carrageenan-Induced Thermal Hyperalgesia (rat)Significant attenuation of hyperalgesia[14]
CFA-Induced Chronic Inflammatory Pain (rat)Dose-dependent pain reduction[14]

Experimental Workflow: From In Vitro Hit to In Vivo Proof-of-Concept

G A High-Throughput Screen (Ca2+ Flux Assay) B Electrophysiology (Patch Clamp) A->B Confirm Hits C ADME/Tox Profiling (Metabolic Stability, etc.) B->C Characterize Potency D In Vivo Efficacy Model (Carrageenan-Induced Pain) C->D Select In Vivo Candidate E Lead Candidate D->E Demonstrate Efficacy

Caption: A typical workflow for developing an ion channel modulator.

Experimental Protocols

Protocol 3.1: In Vitro TRPV1 Antagonist Assay (Calcium Flux) This cell-based assay measures changes in intracellular calcium concentration following channel activation.

  • Cell Culture: Use a cell line stably expressing human TRPV1 (e.g., HEK-293 or CHO). Plate the cells in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: Wash the cells and add the test compounds at various concentrations. Incubate for 15-30 minutes.

  • Activation & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence, then add a TRPV1 agonist (e.g., capsaicin) to all wells to activate the channel. Immediately record the resulting fluorescence signal over time.

  • Analysis: The increase in fluorescence corresponds to calcium influx through the TRPV1 channel. Calculate the inhibitory effect of the test compound on the capsaicin-induced signal. Determine the IC50 value from the dose-response curve.

Protocol 3.2: In Vivo Carrageenan-Induced Thermal Hyperalgesia This widely used animal model assesses the efficacy of compounds against acute inflammatory pain.[16][17][18]

  • Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment and equipment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each animal using a plantar test apparatus (Hargreaves method).

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Inflammation Induction: After an appropriate pre-treatment time (e.g., 30-60 minutes), induce a local inflammation by injecting a 1-2% solution of λ-carrageenan into the plantar surface of one hind paw.[17][19]

  • Post-Induction Measurement: At various time points after carrageenan injection (e.g., 2, 3, and 4 hours), re-measure the paw withdrawal latency to the thermal stimulus. The peak inflammatory response typically occurs 3-5 hours post-injection.[19]

  • Analysis: A decrease in paw withdrawal latency in the vehicle group indicates thermal hyperalgesia. An effective analgesic will significantly increase this latency, reversing the hyperalgesia. Compare the latencies of the compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).

References

Pyrido[2,3-b]pyrazine Derivatives as Potent Antiviral Agents Against Human Cytomegalovirus (HCMV)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Cytomegalovirus (HCMV), a member of the Herpesviridae family, is a ubiquitous pathogen that can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and AIDS patients, as well as in newborns. Current antiviral therapies for HCMV infection primarily target the viral DNA polymerase, but their use can be limited by toxicity and the emergence of drug-resistant viral strains. This necessitates the development of novel antiviral agents with different mechanisms of action or improved safety profiles. Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of non-nucleoside inhibitors of HCMV DNA polymerase, demonstrating potent antiviral activity and favorable selectivity. This document provides a summary of the antiviral activity of these compounds, detailed protocols for their evaluation, and visualizations of the experimental workflows and mechanism of action.

Data Presentation

A series of novel pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their antiviral activity against HCMV. These compounds act as non-nucleoside inhibitors of the viral DNA polymerase (UL54). The antiviral efficacy and cytotoxicity of representative compounds are summarized in the table below. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.

CompoundR GroupHCMV EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5 H>25>50-
6 F1.1>50>45
23 Imidazolinone derivative0.42>50>119
27 Imidazolinone derivative0.33>50>151
28 Imidazolinone derivative0.41>50>122

Data synthesized from "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition".

Among the synthesized compounds, compound 27 emerged as a potent lead candidate with an EC₅₀ of 0.33 µM and a selectivity index of over 151, indicating a wide therapeutic window.[1]

Mechanism of Action

Pyrido[2,3-b]pyrazine derivatives exert their antiviral activity by directly targeting and inhibiting the HCMV DNA polymerase, the protein product of the UL54 gene. This enzyme is essential for the replication of the viral genome. Unlike nucleoside analogs, which act as chain terminators after being incorporated into the growing DNA strand, these non-nucleoside inhibitors bind to a different site on the polymerase, leading to a conformational change that inactivates the enzyme. This specific inhibition of the viral polymerase prevents the synthesis of new viral DNA, thereby halting the replication cycle of HCMV.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of pyrido[2,3-b]pyrazine derivatives are provided below.

Protocol 1: Synthesis of 2-Substituted Pyrido[2,3-b]pyrazine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of the pyrido[2,3-b]pyrazine core and its 2-substituted derivatives.

Materials:

  • Substituted aromatic aldehyde

  • 1,3-indanedione

  • 2-aminopyrazine

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a round bottom flask containing a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).[2]

  • Add 10 mL of ethanol to the flask.[2]

  • Attach a reflux condenser and heat the mixture to reflux.[2]

  • Monitor the reaction progress by TLC using a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8 hours.[2]

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Yellowish solid precipitates of the pyrido[2,3-b]pyrazine derivative will form.[2]

  • Collect the precipitate by filtration and wash with water and cold ethanol.[3]

  • Recrystallize the product from ethyl acetate to obtain the pure compound.[3]

  • Dry the final product under vacuum overnight at room temperature.[3]

Protocol 2: Plaque Reduction Assay for HCMV Antiviral Activity (EC₅₀ Determination)

This assay is the gold standard for determining the antiviral efficacy of a compound against cytolytic viruses like HCMV.

Materials:

  • Human foreskin fibroblasts (HFF) or MRC-5 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • HCMV strain (e.g., AD169 or Towne)

  • Pyrido[2,3-b]pyrazine derivatives (stock solutions in DMSO)

  • 24-well tissue culture plates

  • Overlay medium (e.g., 0.5% methylcellulose or 0.4% agarose in DMEM with 5% FBS)

  • 10% formalin in phosphate-buffered saline (PBS)

  • 0.8% crystal violet in 50% ethanol

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed HFF or MRC-5 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.[4][5]

  • Virus Infection: When the cell monolayer is confluent, aspirate the growth medium. Infect the cells with a dilution of HCMV calculated to produce 40-80 plaque-forming units (PFU) per well.[4]

  • Virus Adsorption: Incubate the plates for 90 minutes at 37°C to allow for virus adsorption.[4]

  • Compound Addition and Overlay: After the adsorption period, carefully aspirate the virus inoculum. Overlay the cell monolayer with 1.5 mL of overlay medium containing serial dilutions of the pyrido[2,3-b]pyrazine derivatives.[4] Use at least three wells per drug concentration. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.[4][5]

  • Plaque Visualization:

    • Fix the cell monolayers by adding 10% formalin and incubating for at least 30 minutes.[4]

    • Aspirate the formalin and stain the cells with 0.8% crystal violet solution for 10-15 minutes.[4]

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting: Count the number of plaques in each well using an inverted microscope at low power.[4]

  • EC₅₀ Calculation: The number of plaques in the presence of each drug concentration is compared to the number of plaques in the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%. This can be calculated using a dose-response curve fitting software.

Protocol 3: MTT Cytotoxicity Assay (CC₅₀ Determination)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.

Materials:

  • Human foreskin fibroblasts (HFF) or other relevant cell line

  • DMEM with 10% FBS and antibiotics

  • 96-well tissue culture plates

  • Pyrido[2,3-b]pyrazine derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[6]

  • Compound Addition: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the pyrido[2,3-b]pyrazine derivatives. Include a vehicle control (DMSO) and a cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 650 nm can be used to subtract background absorbance.

  • CC₅₀ Calculation: The absorbance of the wells treated with the compounds is compared to the absorbance of the vehicle-treated control cells. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%. This can be determined from a dose-response curve.

Protocol 4: In Vitro HCMV DNA Polymerase (UL54) Inhibition Assay (IC₅₀ Determination)

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the recombinant HCMV DNA polymerase.

Materials:

  • Recombinant purified HCMV DNA polymerase (UL54) and its processivity factor (UL44)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Activated calf thymus DNA (as a template-primer)

  • Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)

  • Pyrido[2,3-b]pyrazine derivatives (stock solutions in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, and a mix of three unlabeled dNTPs and one radiolabeled dNTP.

  • Inhibitor Addition: In a microcentrifuge tube or 96-well plate, add serial dilutions of the pyrido[2,3-b]pyrazine derivatives. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme Addition: Add the recombinant HCMV DNA polymerase (UL54/UL44 complex) to each reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.

  • Reaction Termination: Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.[6]

  • DNA Precipitation and Filtration: Incubate the tubes on ice to allow for complete precipitation. Collect the precipitated DNA by vacuum filtration through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6]

  • IC₅₀ Calculation: The amount of radioactivity incorporated is proportional to the DNA polymerase activity. The activity in the presence of the inhibitor is compared to the no-inhibitor control. The IC₅₀ is the concentration of the compound that inhibits the polymerase activity by 50%, determined from a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action for the pyrido[2,3-b]pyrazine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Antiviral Evaluation cluster_moa Mechanism of Action synthesis Synthesis of Pyrido[2,3-b]pyrazine Derivatives cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 synthesis->cytotoxicity Test Compounds antiviral Plaque Reduction Assay Determine EC50 synthesis->antiviral Test Compounds selectivity Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->selectivity antiviral->selectivity polymerase_assay HCMV DNA Polymerase Assay Determine IC50 selectivity->polymerase_assay Lead Compounds

Fig. 1: Experimental workflow for the evaluation of Pyrido[2,3-b]pyrazine derivatives.

mechanism_of_action cluster_virus HCMV Replication Cycle cluster_inhibition Inhibition entry Virus Entry uncoating Uncoating & Viral Genome Release into Nucleus entry->uncoating early_trans Immediate Early & Early Gene Expression uncoating->early_trans dna_rep Viral DNA Replication early_trans->dna_rep late_trans Late Gene Expression dna_rep->late_trans assembly Virion Assembly late_trans->assembly egress Egress assembly->egress compound Pyrido[2,3-b]pyrazine Derivative (e.g., Cmpd 27) polymerase HCMV DNA Polymerase (UL54) compound->polymerase inhibition Inhibition polymerase->inhibition inhibition->dna_rep

Fig. 2: Mechanism of action of Pyrido[2,3-b]pyrazine derivatives against HCMV.

signaling_pathway cluster_host Host Cell cluster_virus_interaction HCMV Interaction cluster_inhibitor_effect Pyrido[2,3-b]pyrazine Effect receptor Host Cell Receptor (e.g., EGFR) pi3k PI3K/Akt Pathway receptor->pi3k gB binding nfkb NF-κB Pathway receptor->nfkb TLR-2 dependent transcription Host Transcription Factors pi3k->transcription nfkb->transcription miep Viral MIEP Activation transcription->miep polymerase HCMV DNA Polymerase (UL54) miep->polymerase Expression of viral polymerase hcmv HCMV Virion hcmv->receptor Entry inhibitor Pyrido[2,3-b]pyrazine Derivatives inhibitor->polymerase replication_block Replication Block polymerase->replication_block

Fig. 3: General overview of HCMV-induced host cell signaling and the target of Pyrido[2,3-b]pyrazine derivatives.

Note on Host Cell Signaling: Current research on pyrido[2,3-b]pyrazine derivatives has primarily focused on their direct antiviral activity through the inhibition of the HCMV DNA polymerase. While HCMV infection is known to modulate various host cell signaling pathways, such as the PI3K/Akt and NF-κB pathways, to create a favorable environment for its replication, there is currently no specific data available demonstrating that these particular compounds directly modulate these host pathways. The diagram above illustrates the general signaling events upon HCMV entry and highlights that the primary target of the pyrido[2,3-b]pyrazine derivatives is the downstream event of viral DNA replication.

References

Application of Tetrahydropyrido[2,3-b]pyrazines in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This document provides a comprehensive overview of the applications of this scaffold, focusing on its utility as a core structure for the development of potent and selective inhibitors of various therapeutic targets. Detailed experimental protocols for key biological assays and quantitative structure-activity relationship (SAR) data are presented to facilitate further research and drug discovery efforts in this area.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives of tetrahydropyrido[2,3-b]pyrazine have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose dysregulation is implicated in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. These compounds serve as ring-constrained analogs of known aminopyridine kinase scaffolds and have demonstrated significant inhibitory activity in both enzymatic and cellular assays.[1]

Quantitative Data: ALK Inhibitory Activity
Compound IDModificationALK IC50 (nM, enzyme)ALK IC50 (nM, cell)Reference
Analog Series 1 Varied substituents on the tetrahydropyridine ring~10~150[1]
Crizotinib Reference ALK inhibitor--[2][3]
Ceritinib Reference ALK inhibitor--[2]
Experimental Protocol: ALK Cellular Phosphorylation Assay

This protocol describes a cell-based assay to determine the inhibitory activity of test compounds on ALK phosphorylation.

1. Cell Line and Culture:

  • Use the Karpas-299 human T-cell lymphoma cell line, which endogenously expresses the NPM-ALK fusion protein, resulting in constitutive ALK autophosphorylation.
  • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Assay Procedure:

  • Seed Karpas-299 cells in a 96-well plate at a suitable density.
  • Prepare serial dilutions of the tetrahydropyrido[2,3-b]pyrazine test compounds and reference inhibitors (e.g., Crizotinib) in the culture medium.
  • Add the diluted compounds to the cells and incubate for a predetermined period (e.g., 2 hours) at 37°C.
  • Following incubation, lyse the cells to release cellular proteins.
  • Quantify the levels of phosphorylated ALK (p-ALK) in the cell lysates using a sandwich ELISA-based method or a homogeneous proximity assay such as AlphaScreen.[2]

3. Data Analysis:

  • Determine the concentration of p-ALK for each compound concentration.
  • Plot the percentage of ALK phosphorylation inhibition against the logarithm of the compound concentration.
  • Calculate the IC50 value, which represents the concentration of the compound required to inhibit ALK phosphorylation by 50%, using a non-linear regression analysis.

Signaling Pathway: ALK Activation and Downstream Signaling

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor Dimerization Dimerization & Autophosphorylation ALK->Dimerization Ligand Ligand (e.g., Pleiotrophin) Ligand->ALK PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: ALK signaling pathway activation.

Human Cytomegalovirus (HCMV) Polymerase Inhibition

Pyrido[2,3-b]pyrazine derivatives have emerged as a novel class of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase. These compounds exhibit potent antiviral activity against HCMV, including strains resistant to existing therapies, with a favorable cytotoxicity profile.[4][5]

Quantitative Data: Anti-HCMV Activity
Compound IDModificationHCMV EC50 (µM)CC50 (µM)hERG IC50 (µM)Reference
27 2-imidazolinone substituent0.33>40>40[4]
22 2-imidazolidinone analog->40-[4]
23 N-methyl substituted 2-imidazolidinone->40-[4]
Ganciclovir Reference drug---[4]
Experimental Protocol: HCMV Plaque Reduction Assay

This protocol details a method for evaluating the antiviral activity of pyrido[2,3-b]pyrazine compounds against HCMV by quantifying the reduction in viral plaque formation.[6][7]

1. Cell and Virus Culture:

  • Use human foreskin fibroblast (HFF) cells for HCMV propagation and plaque assays.
  • Culture HFF cells in Minimum Essential Medium (MEM) supplemented with 10% FBS and antibiotics.
  • Use a GFP-expressing strain of HCMV (e.g., Towne) for easy visualization of plaques.

2. Assay Procedure:

  • Seed HFF cells in 96-well plates to form a confluent monolayer.
  • Infect the cell monolayers with a known titer of HCMV (e.g., 100 plaque-forming units per well).
  • After a 24-hour incubation period to allow for viral entry, replace the inoculum with an overlay medium containing 0.4% agarose and serial dilutions of the test compounds.[7]
  • Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days until plaques are visible in the control wells.

3. Plaque Visualization and Quantification:

  • For GFP-expressing virus, visualize plaques using a fluorescence microscope or an automated imager.[6]
  • Alternatively, fix the cells with 10% formalin and stain with 0.8% crystal violet to visualize plaques.[7]
  • Count the number of plaques in each well.

4. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
  • Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: HCMV Plaque Reduction Assay

HCMV_PRA_Workflow Start Start Seed_Cells Seed HFF cells in 96-well plates Start->Seed_Cells Infect_Cells Infect cells with HCMV (100 PFU/well) Seed_Cells->Infect_Cells Incubate_24h Incubate for 24 hours Infect_Cells->Incubate_24h Add_Overlay Replace inoculum with agarose overlay containing test compounds Incubate_24h->Add_Overlay Incubate_7_14d Incubate for 7-14 days Add_Overlay->Incubate_7_14d Visualize_Plaques Visualize plaques (Fluorescence or Crystal Violet) Incubate_7_14d->Visualize_Plaques Quantify_Plaques Quantify plaque numbers Visualize_Plaques->Quantify_Plaques Analyze_Data Calculate EC50 values Quantify_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Workflow for HCMV Plaque Reduction Assay.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Pyrido[2,3-b]pyrazine derivatives have been synthesized as potential antitumor agents capable of overcoming resistance to existing EGFR tyrosine kinase inhibitors (TKIs), such as erlotinib.[8] Certain compounds have shown potent inhibitory activity against both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines, particularly those harboring the T790M mutation.[8][9]

Quantitative Data: EGFR Inhibitory Activity
Compound IDModificationPC9 IC50 (µM) (Erlotinib-sensitive)PC9-ER IC50 (µM) (Erlotinib-resistant)H1975 IC50 (µM) (L858R/T790M)Reference
7n Heteroaromatic moiety at position 70.090.15-[8]
7f Phenyl sulfonamide and pyrimidine moieties0.09-0.89[10][11]
B1 Thieno[3,2-d]pyrimidine derivative--- (EGFRL858R/T790M IC50 = 13 nM)[9]
Osimertinib Reference drug---[10][11]
Experimental Protocol: Cell Proliferation Assay for EGFR-TKI Resistant NSCLC

This protocol outlines a method to assess the anti-proliferative effects of pyrido[2,3-b]pyrazine compounds on both EGFR-TKI sensitive and resistant NSCLC cell lines.

1. Cell Lines and Culture:

  • Use the PC9 human lung adenocarcinoma cell line (EGFR exon 19 deletion, erlotinib-sensitive).
  • Use the PC9-ER cell line (erlotinib-resistant, may harbor the T790M mutation) and the H1975 cell line (EGFR L858R/T790M double mutation).[10][11]
  • Culture cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

2. Assay Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
  • Allow the cells to attach overnight.
  • Treat the cells with various concentrations of the test compounds for 72 hours.
  • Following treatment, assess cell viability using a colorimetric assay such as the MTT or MTS assay.

3. Data Analysis:

  • Measure the absorbance at the appropriate wavelength.
  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by fitting the data to a dose-response curve.

Signaling Pathway: EGFR Activation and Resistance

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation T790M T790M Mutation (Resistance) T790M->Dimerization Blocks Erlotinib Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Inhibitor Pyrido_Pyrazine->Dimerization Inhibits

Caption: EGFR signaling and mechanism of resistance.

Other Notable Applications

The versatility of the tetrahydropyrido[2,3-b]pyrazine scaffold extends to other therapeutic areas:

  • TRPV1 Antagonism: Pyrido[2,3-b]pyrazines have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain and inflammation. In vivo studies have shown that these compounds can significantly attenuate carrageenan-induced thermal hyperalgesia.[12]

  • FGFR Inhibition: 5H-pyrrolo[2,3-b]pyrazine derivatives, which are structurally related to tetrahydropyrido[2,3-b]pyrazines, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[13][14][15][16][17]

  • mTOR Inhibition: Pyrazino[2,3-b]pyrazine derivatives have been explored as inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.

  • RET Kinase Inhibition: Pyrido[3,4-b]pyrazine derivatives have shown promise as inhibitors of the RET kinase, a target in certain types of thyroid and lung cancers.

  • Antimicrobial and Other Activities: The pyrido[2,3-b]pyrazine core has also been investigated for its potential in developing agents with antibacterial, antifungal, antioxidant, and antiurease activities, as well as for applications in electrochemical DNA sensing.[18][19]

The diverse range of biological targets for tetrahydropyrido[2,3-b]pyrazine derivatives underscores the importance of this scaffold in medicinal chemistry and provides a strong foundation for the development of novel therapeutics for a variety of diseases.

References

Application Notes and Protocols: Design and Synthesis of Pyrido[2,3-b]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of pyrido[2,3-b]pyrazine-based kinase inhibitors. The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core element in the development of potent inhibitors for various protein kinases implicated in cancer and other diseases.

Design Rationale and Signaling Pathways

Pyrido[2,3-b]pyrazines are heterocyclic compounds that can be functionalized at various positions to achieve potent and selective inhibition of target kinases. Their planar structure allows them to interact with the ATP-binding pocket of kinases, a common strategy for inhibitor design. Key kinase targets for this class of inhibitors include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and members of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. These pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Below are diagrams illustrating the targeted signaling pathways and a general workflow for the development of pyrido[2,3-b]pyrazine-based kinase inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR Inhibitor_Development_Workflow Kinase Inhibitor Development Workflow Design Compound Design (Scaffold Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (Kinase Inhibition) Purification->Biochemical Cellular Cell-Based Assays (Proliferation) Biochemical->Cellular SAR SAR Analysis Cellular->SAR SAR->Design Iterative Improvement Lead_Opt Lead Optimization SAR->Lead_Opt Screening_Cascade Screening Cascade for Kinase Inhibitors Primary_Screen Primary Biochemical Screen (Single Concentration) Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Compounds Cell_Prolif Cellular Proliferation Assay Dose_Response->Cell_Prolif Potent Compounds Selectivity Kinase Selectivity Profiling Cell_Prolif->Selectivity Cell-Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot) Selectivity->Mechanism Selective Compounds Lead_Candidate Lead Candidate Mechanism->Lead_Candidate

Application Notes and Protocols: Pyridopyrazine Compounds in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridopyrazine derivatives have emerged as a versatile class of nitrogen-containing heterocyclic compounds with significant potential in material science. Their inherent electron-accepting nature, rigid planar structure, and tunable optoelectronic properties make them excellent building blocks for a new generation of organic electronic materials. These materials are finding applications in high-performance organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. This document provides an overview of these applications, along with detailed experimental protocols for the synthesis of representative pyridopyrazine-based materials and the fabrication of corresponding electronic devices.

I. Applications in Organic Light-Emitting Diodes (OLEDs)

Pyridopyrazine-based materials are particularly promising as emitters in OLEDs, especially for achieving efficient blue and red emission. Their molecular design often incorporates donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures to facilitate intramolecular charge transfer (ICT), which is crucial for tuning the emission color.[1][2]

Key properties of pyridopyrazine compounds that make them suitable for OLEDs include:

  • High Thermal Stability: The rigid aromatic structure of pyridopyrazines imparts excellent thermal stability, which is essential for the longevity of OLED devices.[1][2]

  • Tunable Emission: By modifying the donor and acceptor moieties, the emission color of pyridopyrazine derivatives can be precisely tuned across the visible spectrum, from blue to red.[1][2]

  • Aggregation-Induced Emission (AIE): Some non-planar or twisted pyridopyrazine molecules exhibit AIE, a phenomenon where the material is more emissive in the aggregated or solid-state than in solution. This property is highly desirable for fabricating efficient solid-state lighting devices.[1][2]

  • Thermally Activated Delayed Fluorescence (TADF): Judicious molecular engineering can lead to a small energy gap between the singlet and triplet excited states (ΔEST) in pyridopyrazine derivatives. This allows for efficient harvesting of non-emissive triplet excitons through reverse intersystem crossing (RISC), leading to TADF and enabling internal quantum efficiencies approaching 100%.[3][4]

Quantitative Data for Pyridopyrazine-Based OLED Emitters
Compound TypeHOMO (eV)LUMO (eV)Band Gap (eV)Emission ColorMax. External Quantum Efficiency (EQEmax)Reference
D-A-D Pyrido[2,3-b]pyrazine-5.34 to -5.97-3.61 to -3.701.67–2.36Blue to RedNot specified[1][2]
4CzPyz (TADF)Not specifiedNot specifiedNot specifiedSky-blue24.1%[3]
3CzBPzNot specifiedNot specifiedNot specifiedBlue9.6%[3]
2CzBPzNot specifiedNot specifiedNot specifiedBlue3.2%[3]
pDTCz-DPzS (TADF)Not specifiedNot specifiedNot specifiedGreen18%[4]
pDTCz-DPmS (TADF)Not specifiedNot specifiedNot specifiedBlue14%[4]

II. Applications in Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, pyridopyrazine derivatives are utilized as electron-acceptor units in donor-acceptor (D-A) conjugated polymers for bulk heterojunction (BHJ) solar cells. The strong electron-withdrawing nature of the pyridopyrazine core helps to lower the LUMO energy level of the polymer, which is essential for efficient charge separation at the donor-acceptor interface.[5]

The incorporation of pyridopyrazine units into conjugated polymers for OSCs offers several advantages:

  • Broad Absorption: The intramolecular charge transfer within the D-A polymer backbone leads to broad absorption spectra, covering a significant portion of the solar spectrum.[5]

  • Tunable Energy Levels: The HOMO and LUMO energy levels can be tailored by selecting appropriate donor and acceptor units, allowing for optimization of the open-circuit voltage (Voc) and efficient charge transfer with fullerene or non-fullerene acceptors.[5]

  • High Power Conversion Efficiencies (PCE): OSCs based on pyridopyrazine-containing polymers have demonstrated high power conversion efficiencies, making them promising candidates for next-generation solar energy technologies.[5][6]

Quantitative Data for Pyridopyrazine-Based Polymer Solar Cells
PolymerHOMO (eV)LUMO (eV)Optical Bandgap (eV)PCE (%)Reference
PBDT-TPQ-5.24Not specified1.694.40[5]
PMZ-10Downshifted vs PM6Not specifiedNot specified18.23[6]
TPPF-based DSSCNot specifiedNot specifiedNot specified2.64[7][8]

III. Applications in Chemical Sensors

The sensitivity of the intramolecular charge transfer in pyridopyrazine derivatives to their local environment has been exploited for the development of chemical sensors. These materials can exhibit changes in their fluorescence or color upon interaction with specific analytes. For instance, certain tripodal pyridopyrazine derivatives have been shown to act as reversible sensors for trifluoroacetic acid (TFA) in both solution and the solid state, and as selective sensors for Hg2+ ions in solution.[9]

IV. Experimental Protocols

A. Synthesis of Pyridopyrazine-Based Materials

1. Synthesis of D-A-D Pyrido[2,3-b]pyrazine Derivatives via Buchwald-Hartwig C-N Coupling

This protocol describes a general method for the synthesis of donor-acceptor-donor (D-A-D) type pyridopyrazine derivatives, which are useful as OLED emitters.[1][2]

Materials:

  • 2,6-dihalopyrido[2,3-b]pyrazine (starting material)

  • Appropriate diarylamine or heterocyclic amine donor (2.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (catalyst)

  • Tri-tert-butylphosphine (P(t-Bu)3) or similar phosphine ligand

  • Sodium tert-butoxide (NaO-t-Bu) (base)

  • Anhydrous toluene (solvent)

Procedure:

  • To a dried Schlenk flask, add 2,6-dihalopyrido[2,3-b]pyrazine (1 mmol), the amine donor (2.2 mmol), and sodium tert-butoxide (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (20 mL) to the flask.

  • In a separate vial, prepare the catalyst solution by dissolving Pd2(dba)3 (0.02 mmol) and the phosphine ligand (0.08 mmol) in anhydrous toluene (5 mL) under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water (50 mL).

  • Extract the product with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

2. Synthesis of Pyridopyrazine-Containing Conjugated Polymers via Suzuki Coupling

This protocol provides a general method for the synthesis of D-A conjugated polymers for organic solar cells.[9]

Materials:

  • Diboronic ester of a donor monomer (e.g., a benzodithiophene derivative)

  • Dihalo-pyridopyrazine acceptor monomer

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (catalyst)

  • Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (base)

  • Dioxane/water or toluene/ethanol/water solvent mixture

Procedure:

  • In a Schlenk flask, combine the diboronic ester donor monomer (1 mmol), the dihalo-pyridopyrazine acceptor monomer (1 mmol), and the base (4 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 20 mL of dioxane and 5 mL of 2M aqueous K2CO3 solution).

  • Add the Pd(PPh3)4 catalyst (0.02-0.05 mmol) to the mixture.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 24-72 hours under an inert atmosphere.

  • Monitor the polymerization by observing the increase in viscosity of the reaction mixture.

  • Cool the reaction to room temperature and pour the mixture into a non-solvent such as methanol (200 mL) to precipitate the polymer.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and finally the desired solvent (e.g., chloroform or chlorobenzene) to remove oligomers and catalyst residues.

  • Precipitate the purified polymer in methanol and dry under vacuum.

B. Device Fabrication Protocols

1. Fabrication of a Solution-Processed OLED

This protocol outlines the steps for fabricating a multi-layer OLED using spin-coating.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (for hole injection layer)

  • Pyridopyrazine-based emissive material dissolved in a suitable organic solvent (e.g., chloroform or chlorobenzene)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • LiF (electron injection layer)

  • Aluminum (cathode)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve adhesion of the subsequent layer.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate (e.g., at 4000 rpm for 60 seconds).

    • Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Dissolve the pyridopyrazine-based emissive material in a suitable solvent.

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer inside the glovebox.

    • Anneal the substrate at an appropriate temperature (e.g., 80-100 °C) for 30 minutes to remove residual solvent.

  • Electron Transport and Cathode Layer Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10^-6 Torr).

    • Deposit the electron transport layer (e.g., 20-40 nm of TPBi).

    • Deposit a thin electron injection layer (e.g., 1 nm of LiF).

    • Deposit the metal cathode (e.g., 100 nm of aluminum) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to protect the organic layers from oxygen and moisture.

2. Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol describes the fabrication of a conventional architecture BHJ solar cell.

Materials:

  • Patterned ITO coated glass substrates

  • PEDOT:PSS solution (for hole transport layer)

  • Pyridopyrazine-based donor polymer and an acceptor material (e.g., PC71BM)

  • Chlorobenzene or a similar solvent, possibly with an additive like 1,8-diiodooctane (DIO)

  • Calcium or a suitable electron transport layer material

  • Aluminum (cathode)

Procedure:

  • Substrate Cleaning and Hole Transport Layer (HTL) Deposition:

    • Follow the same procedure as for OLED fabrication (steps 1 and 2 above).

  • Active Layer Deposition:

    • Prepare a blend solution of the pyridopyrazine-based donor polymer and the acceptor material in a solvent like chlorobenzene. The ratio and concentration should be optimized. Additives like DIO can be used to improve the film morphology.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer in a nitrogen-filled glovebox.

    • Anneal the substrate at an optimized temperature and time to control the morphology of the donor-acceptor blend.

  • Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator.

    • Deposit the electron transport layer (e.g., 5-10 nm of Calcium) followed by the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask.

  • Encapsulation:

    • Encapsulate the device to protect it from environmental degradation.

V. Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Coupling cluster_product Product cluster_purification Purification 2,6-Dihalo-pyridopyrazine 2,6-Dihalo-pyridopyrazine Reaction Pd Catalyst Base Toluene, Reflux 2,6-Dihalo-pyridopyrazine->Reaction Amine Donor Amine Donor Amine Donor->Reaction Purification Workup & Column Chromatography Reaction->Purification D-A-D Product D-A-D Product Purification->D-A-D Product

Caption: General workflow for the synthesis of D-A-D pyridopyrazine derivatives.

OLED_Fabrication cluster_substrate Substrate Preparation cluster_solution Solution Processing (Glovebox) cluster_vacuum Vacuum Deposition cluster_final Final Steps ITO_Glass ITO Glass Substrate Cleaning Cleaning (Solvents + UV-Ozone) ITO_Glass->Cleaning PEDOT Spin-coat PEDOT:PSS (HIL) Cleaning->PEDOT EML Spin-coat Pyridopyrazine Emitter (EML) PEDOT->EML ETL Evaporate ETL (e.g., TPBi) EML->ETL Transfer to Evaporator EIL Evaporate EIL (LiF) ETL->EIL Cathode Evaporate Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for the fabrication of a solution-processed OLED.

OSC_Structure Glass Glass Substrate ITO ITO (Anode) HTL HTL (PEDOT:PSS) Active Active Layer (Pyridopyrazine Polymer : Acceptor) ETL ETL (e.g., Calcium) Cathode Cathode (Aluminum) Light Incident Light Light->Glass

Caption: Layered structure of a bulk heterojunction organic solar cell.

References

Application Notes and Protocols: Pyrido[2,3-b]pyrazine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: Extensive literature searches indicate that while this compound and its derivatives are synthesized and explored for applications in medicinal chemistry, particularly as kinase inhibitors, there is a notable lack of published research on their use in the field of organic electronics.[1] The disruption of the aromatic system in the pyrazine and pyridine rings upon hydrogenation likely alters the electronic properties in a way that is not conducive to charge transport and emission characteristics required for typical organic electronic devices.

Therefore, these application notes will focus on the parent aromatic scaffold, pyrido[2,3-b]pyrazine , which has demonstrated significant potential and has been the subject of considerable research in organic electronics.[2][3]

Introduction to Pyrido[2,3-b]pyrazine in Organic Electronics

Pyrido[2,3-b]pyrazine is a nitrogen-rich heterocyclic compound that has emerged as a promising building block for organic electronic materials. Its strong electron-accepting nature, attributed to the presence of three nitrogen atoms in its fused ring system, makes it an excellent acceptor (A) moiety for designing donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) type molecules.[2][3] These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The ability to chemically modify the pyrido[2,3-b]pyrazine core allows for the fine-tuning of photophysical and electrochemical properties.[2][3]

Key Applications and Material Properties

Derivatives of pyrido[2,3-b]pyrazine have been primarily investigated as emitters in OLEDs and as components in the active layer of organic solar cells. The key to their functionality lies in the ability to create materials with tailored energy levels (HOMO and LUMO), bandgaps, and emission characteristics.

Donor-Acceptor-Donor (D-A-D) Molecules for OLEDs

A common design strategy involves attaching electron-donating groups to the pyrido[2,3-b]pyrazine core to form D-A-D structures. This architecture can induce intramolecular charge transfer (ICT), leading to tunable emission colors from blue to red.[2] Some derivatives also exhibit properties like aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF), which are highly desirable for high-performance OLEDs.[2]

A generalized workflow for the synthesis and characterization of these D-A-D molecules is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Device Fabrication & Testing start Starting Materials (e.g., 2,3-diaminopyridine, dicarbonyl compounds) core_synthesis Synthesis of Pyrido[2,3-b]pyrazine Core start->core_synthesis functionalization Functionalization (e.g., Buchwald-Hartwig Coupling with Donor Amines) core_synthesis->functionalization purification Purification (Column Chromatography, Recrystallization) functionalization->purification structural Structural Analysis (NMR, FT-IR, Mass Spec) purification->structural photophysical Photophysical Studies (UV-Vis, Photoluminescence) purification->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemical thermal Thermal Analysis (TGA, DSC) purification->thermal fabrication OLED/OSC Fabrication (Spin Coating, Evaporation) photophysical->fabrication electrochemical->fabrication testing Device Performance Testing (EQE, Power Conversion Efficiency) fabrication->testing

General workflow for synthesis and application of Pyrido[2,3-b]pyrazine derivatives.

The D-A-D molecular architecture is fundamental to the function of these materials in organic electronics.

DAD_molecule cluster_charge_transfer Intramolecular Charge Transfer (ICT) Donor1 Electron Donor Acceptor Pyrido[2,3-b]pyrazine Acceptor Core Donor1->Acceptor π-bridge Donor2 Electron Donor Acceptor->Donor2 π-bridge HOMO HOMO (localized on Donor) LUMO LUMO (localized on Acceptor) HOMO->LUMO Photoexcitation

Conceptual diagram of a D-A-D molecule based on a Pyrido[2,3-b]pyrazine core.

Quantitative Data Summary

The following tables summarize key quantitative data for a series of D-A-D molecules based on a pyrido[2,3-b]pyrazine acceptor core, as reported in the literature. These properties are crucial for predicting and understanding their performance in organic electronic devices.

Table 1: Photophysical Properties of Pyrido[2,3-b]pyrazine Derivatives

CompoundDonor MoietyAbsorption λmax (nm)Emission λmax (nm)
2 Diphenylamine412486
3 Di(p-tolyl)amine419493
4 Bis(4-methoxyphenyl)amine433524
7 Carbazole412490
9 Phenothiazine485624

Data extracted from a study on blue-red emitting materials.[2][3]

Table 2: Electrochemical Properties and Energy Levels

CompoundHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
2 -5.72-3.652.07
3 -5.62-3.671.95
4 -5.34-3.671.67
7 -5.97-3.612.36
9 -5.35-3.661.69

Data calculated from cyclic voltammetry measurements.[2][3]

Experimental Protocols

Protocol 1: Synthesis of D-A-D Pyrido[2,3-b]pyrazine Derivatives via Buchwald-Hartwig Coupling

This protocol describes a general method for the synthesis of D-A-D structured dyes with a pyrido[2,3-b]pyrazine acceptor and various diarylamine/heterocyclic amine donor groups.[2][3]

Materials:

  • Halogenated pyrido[2,3-b]pyrazine precursor (e.g., 2,7-dibromopyrido[2,3-b]pyrazine derivative)

  • Appropriate donor amine (e.g., diphenylamine, carbazole)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrido[2,3-b]pyrazine precursor (1 equivalent), the donor amine (2.2 equivalents), sodium tert-butoxide (3 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to reflux (typically around 110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/chloroform or hexane/ethyl acetate).

  • Further purify the product by recrystallization if necessary.

  • Characterize the final product using NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Electrochemical Characterization by Cyclic Voltammetry (CV)

This protocol outlines the determination of HOMO and LUMO energy levels of the synthesized compounds.

Materials:

  • Synthesized pyrido[2,3-b]pyrazine derivative

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous dichloromethane or acetonitrile)

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Ferrocene (for internal calibration)

Procedure:

  • Prepare a dilute solution (e.g., 10⁻³ M) of the compound in the electrolyte solution.

  • Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.

  • Perform the cyclic voltammetry scan, sweeping the potential to measure the oxidation and reduction potentials of the compound.

  • After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.

  • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammograms.

  • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. This value can vary slightly in the literature, and 5.1 eV is also commonly used.)

  • The electrochemical bandgap can be calculated as the difference between the LUMO and HOMO energy levels.

Conclusion

Pyrido[2,3-b]pyrazine-based materials, particularly those with a D-A-D architecture, have demonstrated significant promise for applications in organic electronics. Their strong electron-accepting nature and the tunability of their photophysical and electrochemical properties through synthetic modification make them a versatile platform for developing new high-performance materials for OLEDs and other organic electronic devices. Future research may focus on further optimizing molecular designs to enhance device efficiency, stability, and color purity.

References

Application Notes and Protocols: Antibacterial Activity of Novel Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the evaluation of the antibacterial activity of novel pyrido[2,3-b]pyrazine derivatives. It includes a summary of reported in vitro efficacy, detailed experimental procedures for antibacterial screening, and visualizations of the experimental workflow and proposed mechanisms of action.

Application Note 1: In Vitro Antibacterial Efficacy

A series of novel pyrido[2,3-b]pyrazine derivatives have demonstrated promising antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]

The antibacterial activity is significantly influenced by the nature and position of substituents on the pyrido[2,3-b]pyrazine core. For instance, a derivative bearing two thiocarbonyl groups (dithione) has shown potent activity against both Gram-positive and Gram-negative bacteria.[2] Conversely, the introduction of certain alkyl or aryl side-chains has been observed to decrease the antibacterial effect in some cases.[2]

The following tables summarize the reported MIC values for various pyrido[2,3-b]pyrazine derivatives against selected bacterial strains.

Table 1: MIC of 7-Bromo-pyrido[2,3-b]pyrazine Derivatives

Compound IDSubstituentS. aureus (mg/mL)B. cereus (mg/mL)E. coli (mg/mL)S. typhi (mg/mL)Reference
1 2,3-dithione0.0780.0780.6251.25[2]
2 2,3-bis(benzylsulfanyl)1.251.25>5>5[2]
3 2,3-bis(methylsulfanyl)1.252.5>5>5[2]
4 2,3-bis(allylsulfanyl)1.250.15--->5[2]
5 2,3-bis[(prop-2-yn-1-yl)sulfanyl]1.251.252.52.5[2]
Note: "---" indicates data not reported. The study also tested against Pseudomonas aeruginosa, with most compounds showing MIC values of >5 mg/mL.

Table 2: MIC of other Pyrido[2,3-b]pyrazine Derivatives

Compound SeriesBacterial Strains TestedMIC Range (µM/mL)Key FindingsReference
Quinoxalines and Pyrido[2,3b]pyrazinesE. coli, P. mirabilis, S. aureus, S. epidermidis, B. subtilis0.025 - 0.1Derivatives with pyridine groups showed moderate to high activity.[3]
N1,N4-dialkylated derivativesE. coli, S. aureus, P. aeruginosa, Salmonella spp.Not specifiedCompounds 2a and 2c exhibited the most significant activity.[4]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay

This protocol details the widely used broth microdilution method for determining the MIC of novel pyrido[2,3-b]pyrazine derivatives.[5]

1. Materials and Reagents

  • Test Pyrido[2,3-b]pyrazine compounds

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Resazurin solution (optional, as a growth indicator)

  • Spectrophotometer or plate reader

2. Preparation of Bacterial Inoculum

  • Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate (18-24 hours growth).

  • Transfer the colonies into a tube containing 5 mL of MHB.

  • Incubate the broth culture at 37°C for 2-6 hours until the turbidity reaches or exceeds that of a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

  • Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Compound Dilutions

  • Prepare a stock solution of each test compound in 10% DMSO.

  • Perform serial two-fold dilutions of the compound stock solution in MHB directly in a 96-well microtiter plate. The final concentration range should be selected based on the expected potency of the compound (e.g., from 5 mg/mL to 0.0025 mg/mL).

  • Ensure each well contains 50 µL of the diluted compound.

  • Include a positive control well (containing MHB and bacteria but no compound) and a negative/sterility control well (containing MHB only).

4. Inoculation and Incubation

  • Add 50 µL of the final bacterial inoculum (prepared in Step 2.5) to each well, bringing the total volume to 100 µL.

  • Seal the microtiter plate to prevent evaporation.

  • Incubate the plate at 37°C for 18-24 hours under ambient atmospheric conditions.[6]

5. Determination of MIC

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[5]

  • (Optional) If using a growth indicator like resazurin, add 10 µL to each well and incubate for an additional 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where the original color is retained.

  • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Application Note 2: Proposed Mechanism of Action

While the exact mechanisms for all pyrido[2,3-b]pyrazine derivatives are still under investigation, several studies provide insights into their potential modes of action.

Inhibition of DNA Gyrase: Molecular docking simulations have been performed on some N1,N4-dialkylated pyrido[2,3-b]pyrazine derivatives. These computational studies suggest that the compounds may interact strongly with bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[4] The simulations showed favorable binding affinities and the formation of multiple hydrogen bonds with the enzyme's active site, which correlates with the observed in vitro antibacterial activity.[4]

Disruption of Bacterial Cell Integrity: Other studies on related heterocyclic compounds suggest a mechanism involving the disruption of the bacterial cell structure. This can include:

  • Inhibition of Extracellular Polysaccharide (EPS) Production: EPS is a key component of the biofilm matrix, which protects bacteria from antimicrobial agents and host immune responses.[7]

  • Increased Cell Permeability: Damage to the bacterial cell wall or membrane can lead to leakage of intracellular components and increased susceptibility to external stressors.[7]

  • Alteration of Cell Morphology: Disruption of cell wall synthesis or other essential processes can cause changes in the shape and structure of bacterial cells.[7]

These proposed mechanisms suggest that pyrido[2,3-b]pyrazine derivatives may act through multiple pathways to exert their antibacterial effects.

Visualizations

The following diagrams illustrate the general experimental workflow for antibacterial screening and a conceptual model of the proposed mechanisms of action.

G cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening start Starting Materials (e.g., 5-bromo-2,3-diaminopyridine) reaction Chemical Synthesis (e.g., Condensation, PTC) start->reaction product Pyrido[2,3-b]pyrazine Derivatives reaction->product purification Purification & Characterization (NMR, MS, etc.) product->purification prep_stock Prepare Compound Stock Solutions (DMSO) purification->prep_stock Test Compounds dilution Serial Dilution in 96-Well Plate prep_stock->dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculation of Wells prep_inoculum->inoculation dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout MIC Determination (Visual or Spectrophotometric) incubation->readout analysis Data Analysis & Interpretation readout->analysis

Caption: Experimental workflow from synthesis to MIC determination.

G Proposed Antibacterial Mechanisms of Pyrido[2,3-b]pyrazine Derivatives cluster_cell Bacterial Cell compound Pyrido[2,3-b]pyrazine Derivative dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits cell_wall Cell Wall / Membrane compound->cell_wall Disrupts dna_rep DNA Replication dna_gyrase->dna_rep catalyzes growth_inhibition Inhibition of Bacterial Growth dna_rep->growth_inhibition leads to eps EPS Production cell_wall->eps affects biofilm Biofilm Formation cell_wall->biofilm affects permeability Increased Permeability cell_wall->permeability causes eps->growth_inhibition biofilm->growth_inhibition permeability->growth_inhibition

Caption: Proposed mechanisms of antibacterial action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of nitrogen-containing heterocycles. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered in the laboratory.

Pyrrole Synthesis: The Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic conditions.[1] Its popularity is due to its operational simplicity and generally high yields.[2]

Frequently Asked Questions & Troubleshooting

Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

A1: Low yields can stem from several factors:

  • Sub-optimal Reaction Conditions: Insufficient heating or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or strong acids can cause degradation of the starting materials or the pyrrole product.[3]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[3]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[3]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[3]

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

A2: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine. To minimize furan formation, maintain a neutral or weakly acidic environment (pH > 3) and consider using an excess of the amine.[3]

Q3: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

A3: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[3]

Quantitative Data: Catalyst and Solvent Effects

The choice of catalyst and solvent significantly impacts the yield and reaction time of the Paal-Knorr synthesis.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Sc(OTf)₃ (1 mol%)Solvent-freeRoom Temp.25 min77[4]
Cu(OTf)₂ (1 mol%)Solvent-freeRoom Temp.25 min78[4]
Fe-montmorilloniteCHCl₃Room Temp.3 h96[4]
p-TSACH₃CN801 h83[4]
Iodine (I₂)Microwave605 min98[4]
Bi(NO₃)₃·5H₂OMicrowave905 min100[4]
NoneWater1002 h96[4]
Silica Sulfuric AcidSolvent-freeRoom Temp.3 min98[2]
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole

This protocol describes a conventional heating method for the synthesis of a common pyrrole derivative.[1]

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Aniline (1.0 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and aniline in glacial acetic acid.

  • Heat the mixture to reflux (approximately 118 °C) and maintain for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2,5-dimethyl-1-phenylpyrrole.

Troubleshooting Workflow: Paal-Knorr Synthesis

paal_knorr_troubleshooting start Start: Paal-Knorr Synthesis problem Problem Identified? start->problem low_yield Low/No Yield problem->low_yield Yes byproduct Major Byproduct (Furan) problem->byproduct Yes tar Tarry Mixture problem->tar Yes end Successful Synthesis problem->end No solution1 Check Reactivity of Starting Materials (Steric/Electronic) Increase Temp/Time Moderately Optimize Catalyst low_yield->solution1 solution2 Decrease Acidity (pH > 3) Use Excess Amine byproduct->solution2 solution3 Lower Temperature Use Milder Catalyst Reduce Reaction Time tar->solution3 solution1->end solution2->end solution3->end

Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.

Pyridine Synthesis: The Hantzsch Reaction

The Hantzsch pyridine synthesis is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. The initial product is a dihydropyridine, which can then be oxidized to the corresponding pyridine.[5]

Frequently Asked Questions & Troubleshooting

Q1: My Hantzsch reaction has a low yield. What are the common drawbacks of the classical method?

A1: The classical Hantzsch synthesis often suffers from harsh reaction conditions, long reaction times, and generally low yields.[5] To improve this, modern variations utilize microwave irradiation or ultrasonic irradiation in aqueous micelles, which can significantly increase yields and shorten reaction times.[5] For example, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous SDS solution has been shown to produce yields of up to 96%.[5]

Q2: The aromatization of the dihydropyridine intermediate is inefficient. What are the challenges and alternative methods?

A2: The oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate to the final pyridine can be problematic. Traditional oxidants like nitric acid can lead to low yields, strong oxidative conditions, and the formation of side products.[5] Milder and more efficient methods for aromatization are often sought. One-pot syntheses that include direct aromatization using reagents like ferric chloride, manganese dioxide, or potassium permanganate in a water-based reaction solvent have been successfully demonstrated.[5]

Quantitative Data: One-Pot vs. Multi-Step Synthesis

One-pot syntheses are often more efficient and environmentally friendly.

MethodCatalyst/ConditionsSolventTimeYield (%)Reference
Classical (Multi-step)RefluxEthanolSeveral hoursOften low[5]
One-pot (Ultrasound)p-TSAAqueous SDS< 1 hour>90[5]
One-pot (Microwave)Ceric Ammonium Nitrate (CAN)Solvent-freeMinutesGood to excellent[6]
One-pot (Direct Aromatization)Ferric chlorideWaterNot specifiedGood[5]
Experimental Protocol: Microwave-Assisted, Solvent-Free Hantzsch Synthesis

This protocol is an environmentally friendly and efficient alternative to the classical method.

Materials:

  • Aromatic aldehyde (1 eq)

  • Ethyl acetoacetate (2 eq)

  • Ammonium acetate (3 eq)

  • Microwave reactor or domestic microwave oven

Procedure:

  • In a microwave-safe vessel, thoroughly mix the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate.

  • Place the open vessel in the microwave reactor.

  • Irradiate the mixture at a low power setting (e.g., 90-180W) for 3-5 minutes.

  • Monitor the reaction by TLC. The reaction is often visible as the mixture solidifies.

  • After cooling, add cold water or ethanol to the solid mass and break it up.

  • Collect the crude 1,4-dihydropyridine product by vacuum filtration.

  • Recrystallize the product from ethanol to obtain the purified compound.

Reaction Pathway: Hantzsch Pyridine Synthesis

hantzsch_pathway sub Aldehyde + 2x β-Ketoester + NH₃ knoevenagel Knoevenagel Condensation sub->knoevenagel enamine_formation Enamine Formation sub->enamine_formation michael_addition Michael Addition knoevenagel->michael_addition enamine_formation->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization dhp 1,4-Dihydropyridine (DHP) cyclization->dhp oxidation Oxidation dhp->oxidation pyridine Pyridine Product oxidation->pyridine

Caption: Key steps in the Hantzsch synthesis of pyridines.

Isoquinoline Synthesis: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines, which are often subsequently oxidized to isoquinolines.[7]

Frequently Asked Questions & Troubleshooting

Q1: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the most common reasons?

A1: Low yields in this reaction are common and can be attributed to several key factors:

  • Deactivated Aromatic Ring: As an electrophilic aromatic substitution, the reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder or prevent the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[7]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough. More powerful agents may be required.[7]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[7]

Q2: I'm observing a significant amount of a styrene-like side product. How can I prevent this?

A2: This is a result of a major competing pathway known as the retro-Ritter reaction, where the nitrilium ion intermediate fragments.[7][8] This is particularly prevalent when the resulting styrene is highly conjugated. To minimize this side reaction, you can try using the corresponding nitrile as the solvent to shift the equilibrium away from the retro-Ritter product.[8] Alternatively, a milder, modern approach using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can often provide higher yields under milder conditions (-20 °C to room temperature).[7]

Quantitative Data: Comparison of Dehydrating Agents

The choice of dehydrating agent is critical and depends on the reactivity of your substrate. For the cyclization of N-(3,4-dimethoxyphenethyl)acetamide:

Dehydrating AgentSolventTemperatureYield (%)Reference
POCl₃TolueneRefluxModerate[7][9]
P₂O₅ in POCl₃TolueneRefluxGood to High[7][9]
Polyphosphoric Acid (PPA)Neat100-150 °CVariable[9]
Tf₂O, 2-chloropyridineCH₂Cl₂-20 °C to RTHigh[7]
Experimental Protocol: Classical Bischler-Napieralski Cyclization

This protocol is generally suitable for substrates with electron-rich aromatic rings.[7]

Materials:

  • β-arylethylamide substrate (1.0 eq)

  • Anhydrous toluene or acetonitrile

  • Phosphorus oxychloride (POCl₃, 2.0-3.0 eq)

Procedure:

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.

  • Add the anhydrous solvent.

  • Add POCl₃ dropwise at room temperature. An ice bath may be used to control any exotherm.

  • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours, monitoring the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Decision Tree: Selecting Bischler-Napieralski Conditions

bischler_napieralski_decision start Starting Material: β-Arylethylamide ring_activation Aromatic Ring Activation? start->ring_activation activated Electron-Donating Groups Present ring_activation->activated Yes deactivated Electron-Withdrawing or Neutral Groups ring_activation->deactivated No conditions1 Use POCl₃ in refluxing Toluene or Acetonitrile activated->conditions1 conditions2 Use stronger conditions: P₂O₅ in refluxing POCl₃ or Polyphosphoric Acid (PPA) deactivated->conditions2 side_reaction_check Styrene byproduct (retro-Ritter) a concern? conditions1->side_reaction_check conditions2->side_reaction_check conditions3 Consider milder, modern protocol: Tf₂O with 2-chloropyridine at low temperature side_reaction_check->conditions3 Yes

Caption: Decision-making for Bischler-Napieralski reaction conditions.

Indole Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[10]

Frequently Asked Questions & Troubleshooting

Q1: Why is the choice of acid catalyst so important in the Fischer indole synthesis?

A1: The acid catalyst is crucial as it facilitates several key steps, including the isomerization of the initially formed phenylhydrazone to its enamine tautomer and the subsequent[7][7]-sigmatropic rearrangement. The choice and strength of the acid can significantly impact the reaction rate and yield. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[10] The optimal catalyst often depends on the specific substrates being used.[11]

Q2: My Fischer indole synthesis is failing. What are some common reasons?

A2: Certain substitution patterns can cause the reaction to fail. For instance, hydrazones with strong electron-donating substituents on the carbonyl-derived portion can lead to a competing side reaction involving N-N bond cleavage, preventing the desired cyclization. Additionally, the reaction does not succeed with acetaldehyde as the carbonyl component to produce the parent indole, though pyruvic acid can be used followed by decarboxylation.[12]

Q3: Can this reaction be performed in a one-pot manner?

A3: Yes, the Fischer indole synthesis can be performed by directly subjecting an equimolar mixture of the arylhydrazine and the carbonyl compound to the indolization conditions without isolating the intermediate hydrazone.[12] A three-component, one-pot process has also been developed, combining the formation of a metalloimine from a nitrile and an organometallic reagent with the subsequent Fischer indole reaction.[4]

Quantitative Data: Catalyst Performance

The catalyst choice can influence the regioselectivity and yield when using unsymmetrical ketones.

KetoneAcid CatalystProduct Ratio (2-subst. vs 3-subst. indole)Reference
Ethyl methyl ketone90% H₃PO₄0% 2-substituted[11]
Ethyl methyl ketone83% P₂O₅ in H₂OMajorly 2-substituted[11]
Isopropyl methyl ketone30% H₂SO₄0% 2-substituted[11]
Isopropyl methyl ketone70% H₂SO₄Majorly 2-substituted[11]
Experimental Protocol: Three-Component Fischer Indole Synthesis

This protocol describes an efficient, one-pot synthesis of multiply substituted indoles.[4]

Materials:

  • Nitrile (1.0 eq)

  • Organolithium or Grignard reagent (1.1 eq)

  • Arylhydrazine hydrochloride salt (1.2 eq)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Acidic medium (e.g., glacial acetic acid)

Procedure:

  • Metalloimine Formation: In a flame-dried flask under an inert atmosphere, dissolve the nitrile in the anhydrous solvent and cool to 0 °C.

  • Add the organometallic reagent dropwise and allow the reaction to stir at room temperature for 3 hours to form the metalloimine.

  • Fischer Indole Reaction: In a separate flask, prepare a solution of the arylhydrazine hydrochloride salt in the chosen acidic medium.

  • Add the freshly prepared metalloimine solution to the arylhydrazine solution at room temperature.

  • Heat the reaction mixture under reflux for approximately 15 hours.

  • Workup and Purification: After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

General Purification Challenges

Q: What are common methods for purifying nitrogen-containing heterocycles?

A: Purification strategies depend on the properties of the heterocycle.

  • Chromatography: Column chromatography on silica gel is a standard method. For basic heterocyles, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking. Reversed-phase HPLC is also a powerful technique for both purification and analysis.[13][14]

  • Crystallization: If the product is a solid, recrystallization is an excellent method for obtaining high purity material. A variety of solvents may need to be screened to find the optimal conditions.[15]

  • Extraction: Acid-base extraction can be very effective. Basic heterocycles can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent.[14]

This technical support center provides a starting point for troubleshooting common issues in the synthesis of nitrogen-containing heterocycles. For more specific challenges, consulting the primary literature for the particular reaction and substrate class is always recommended.

References

Technical Support Center: Purification of Tetrahydropyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tetrahydropyrido[2,3-b]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable heterocyclic scaffolds. The basic nitrogen atoms within the tetrahydropyrido[2,3-b]pyrazine core present unique challenges during purification, primarily due to their interaction with common stationary phases and their specific solubility profiles.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to equip you with the knowledge to diagnose problems, implement effective solutions, and ultimately improve the yield and purity of your target compounds.

Diagram: General Purification Workflow and Decision Points

The following diagram outlines a typical workflow for the purification of a crude tetrahydropyrido[2,3-b]pyrazine product, highlighting key decision points based on the nature of the compound and impurities.

purification_workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_outcome Outcome start Crude Reaction Mixture tlc_nmr TLC & ¹H NMR Analysis start->tlc_nmr Characterize impurities column_chrom Column Chromatography tlc_nmr->column_chrom Complex mixture or non-crystalline solid recrystallization Recrystallization tlc_nmr->recrystallization Crystalline solid with minor impurities acid_base Acid-Base Extraction tlc_nmr->acid_base Basic product with neutral/acidic impurities pure_product Pure Product (>95%) column_chrom->pure_product impure_product Impure Product column_chrom->impure_product Co-elution/ Decomposition recrystallization->pure_product recrystallization->impure_product Oiling out/ Poor recovery acid_base->column_chrom Further cleanup re_purify Re-purify impure_product->re_purify Analyze and select alternative method re_purify->column_chrom re_purify->recrystallization

Caption: Decision workflow for purifying tetrahydropyrido[2,3-b]pyrazines.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary tool for purifying tetrahydropyrido[2,3-b]pyrazines. However, the basic nature of these compounds often leads to complications when using standard silica gel.

Question 1: My compound is streaking badly on the TLC plate and I'm getting poor separation and low recovery from my silica gel column. What is happening?

Answer: This is a classic problem when purifying basic amines on standard silica gel. The surface of silica gel is populated with acidic silanol groups (Si-OH), which can strongly interact with the basic nitrogen atoms in your tetrahydropyrido[2,3-b]pyrazine through acid-base interactions.[1] This leads to several issues:

  • Irreversible Adsorption: A portion of your compound can bind so strongly that it does not elute from the column, resulting in low recovery.

  • Peak Tailing/Streaking: The strong interaction causes a slow dissociation from the stationary phase, leading to broad, streaky bands instead of sharp peaks. This significantly reduces separation efficiency.

  • Compound Degradation: The acidic environment of the silica surface can potentially degrade acid-sensitive compounds.[2]

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most common solution is to "neutralize" the acidic silanol groups by adding a small amount of a competing base to your mobile phase.[3][4]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Ethyl Acetate/Hexane). The TEA will preferentially interact with the silanol groups, allowing your compound to elute more symmetrically.

    • Ammonia: For more polar compounds requiring a mobile phase like Dichloromethane/Methanol, using a solution of 7N ammonia in methanol (typically 1-5% of the methanol portion) can be very effective.[5]

  • Use an Alternative Stationary Phase (The Robust Solution): If mobile phase modification is insufficient or if your compound is particularly sensitive, changing the stationary phase is the best approach.

    • Amine-Functionalized Silica: Columns packed with silica gel that has been functionalized with amino groups (e.g., aminopropyl silica) are commercially available. These columns provide a basic surface environment that repels basic compounds, preventing strong interactions and leading to excellent peak shapes without mobile phase additives.[1]

    • Basic or Neutral Alumina: Alumina is another polar stationary phase that is available in acidic, neutral, and basic grades. For purifying amines, basic or neutral alumina can be an excellent alternative to silica gel.[6]

Experimental Protocol: Column Purification with TEA-Modified Eluent

  • TLC Analysis: Develop a TLC solvent system (e.g., 50% Ethyl Acetate in Hexane) that gives your product an Rf of ~0.3. Add 1% TEA to this solvent system and run a new TLC. You should observe a significant improvement in spot shape.

  • Column Packing: Pack a silica gel column using your chosen eluent (without TEA).

  • Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the eluent containing 1% TEA. This ensures the entire silica bed is passivated.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For compounds with poor solubility, consider "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column.[7]

  • Elution: Run the column using the TEA-containing eluent, collecting fractions and monitoring by TLC.

  • Work-up: Combine the pure fractions. Be aware that TEA is relatively high-boiling and may need to be removed under high vacuum or by a mild acidic wash if it interferes with subsequent steps.

Question 2: I've successfully separated my compound, but my NMR spectrum shows it's not as pure as the TLC suggests. I see some greasy or broad signals.

Answer: This can arise from several sources that may not be obvious on a TLC plate.

Probable Causes & Solutions:

  • Co-elution with Grease: Silicone grease from glassware joints is a common laboratory contaminant that can be difficult to spot on TLC.

    • Solution: Be meticulous with glassware. If contamination is present, it can sometimes be removed by dissolving the sample in a polar solvent like acetonitrile and washing with hexane. The non-polar grease will partition into the hexane layer.

  • Residual Triethylamine (TEA): If you used TEA in your mobile phase, it can be difficult to remove completely, especially if your product is a solid. It typically appears as broad signals in the ¹H NMR spectrum.

    • Solution: After evaporation, re-dissolve your product in a solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous solution of NaHCO₃, followed by brine. Dry the organic layer and re-evaporate. For stubborn cases, co-evaporation with a lower-boiling solvent like toluene can help.

  • Decomposition on Standing: Some nitrogen heterocycles can be unstable and may slowly decompose after purification, especially if exposed to air or light.

    • Solution: Analyze the purified sample immediately. If it needs to be stored, do so under an inert atmosphere (nitrogen or argon) at a low temperature.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right conditions can be challenging.

Question 3: My compound "oils out" of the solution instead of forming crystals when I cool it down. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated with impurities that inhibit crystal lattice formation.[8]

Solutions:

  • Reduce the Cooling Rate: Very rapid cooling is a common cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[9]

  • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely, then attempt to cool it again more slowly.[8]

  • Change the Solvent System: The chosen solvent may be too good a solvent, or its boiling point may be too high relative to the compound's melting point. Try a different solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Add a drop of the good solvent to clarify, then cool slowly.

Question 4: I've cooled my solution, but no crystals have formed. What's wrong?

Answer: This usually indicates that the solution is not supersaturated, or that nucleation has not been initiated.[10]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

  • Reduce the Solvent Volume: You may have used too much solvent.[9][11] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.

  • Check Compound Purity: If the crude material is very impure, the impurities can inhibit crystallization. It may be necessary to first perform a quick column chromatography "plug" to remove the bulk of the impurities before attempting recrystallization.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a typical synthesis of a tetrahydropyrido[2,3-b]pyrazine?

A1: Common impurities often include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be diamines or substituted pyridines.

  • Side-Products: Incomplete cyclization, over-alkylation (if N-alkylation is performed), or side reactions related to other functional groups on the molecule.

  • Reagents and Catalysts: Residual coupling reagents, bases (like triethylamine or diisopropylethylamine), or metal catalysts (like palladium).

  • Solvent Residues: Solvents used in the reaction or workup (e.g., DMF, THF, Ethyl Acetate) are common. Standard NMR impurity tables can help identify these.[13][14][15][16]

Q2: How can I assess the purity of my final compound?

A2: A combination of techniques is essential for confirming purity:

  • ¹H and ¹³C NMR: This is the primary method. Look for the absence of signals corresponding to impurities. Integration of the proton signals should match the expected ratios for your molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates components of a mixture and provides their mass. It is excellent for detecting small amounts of impurities that may not be visible by NMR. The mass spectrum can also help confirm the identity of your product.

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to confirm the elemental composition of your molecule.

  • Melting Point: A sharp melting point over a narrow range (1-2 °C) is a good indicator of a pure crystalline solid. Impurities tend to broaden and depress the melting point.

Q3: My compound appears to be decomposing during purification or storage. What precautions can I take?

A3: The tetrahydropyrazine ring can be susceptible to oxidation, especially if there are substituents that activate the ring.

  • Avoid Harsh Conditions: Minimize exposure to strong acids or bases unless required for a specific step.

  • Work Quickly: Do not leave the compound on a chromatography column for an extended period.

  • Inert Atmosphere: After purification, remove all solvent and store the final compound under an inert atmosphere of nitrogen or argon in a sealed vial.

  • Cold Storage: Store the compound in a freezer (-20 °C) or refrigerator (4 °C) to slow down potential decomposition pathways.

  • Protect from Light: If the compound is colored, it may be light-sensitive. Store it in an amber vial or a vial wrapped in aluminum foil.

Data Summary Table: Common Chromatography Solvents

Solvent SystemPolarityTypical Use CaseTroubleshooting Notes
Ethyl Acetate / HexanesLow to MediumGood starting point for many derivatives.Add 1% TEA to prevent streaking of basic compounds.
Dichloromethane / MethanolMedium to HighFor more polar tetrahydropyrido[2,3-b]pyrazines.Often requires an amine additive like 1-5% of 7N NH₃ in MeOH.
Acetone / HexanesLow to MediumAlternative to Ethyl Acetate systems.Can be effective when EtOAc/Hexanes fails to give good separation.
Chloroform / Methanol / NH₄OHHighFor very polar, strongly basic compounds.[5]Use pre-mixed ratios. Ensure chloroform is not acidic.[5]

References

Technical Support Center: Optimization of Pyridopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridopyrazines.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues in pyridopyrazine synthesis.

Issue 1: Low or No Product Yield

Low or non-existent yield is a frequent challenge. The following sections break down potential causes and their solutions.

A. Incomplete Reaction

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the expected reaction time.

  • Possible Cause: The condensation or cyclization reaction has not gone to completion.

  • Solutions:

    • Extend Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and allow it to proceed until the starting materials are consumed.

    • Increase Temperature: Gradually increase the reaction temperature. For many condensation reactions, heating is necessary to drive the reaction forward.[1] However, be cautious of potential side reactions or product degradation at excessive temperatures.

    • Ensure Proper Mixing: In heterogeneous reactions, efficient stirring is crucial to ensure all reactants are in contact.

B. Suboptimal Reaction Conditions

  • Symptom: The reaction produces some product, but the yield is consistently low.

  • Possible Cause: The choice of solvent, catalyst, or pH is not ideal for the specific substrates.

  • Solutions:

    • Solvent Screening: The polarity of the solvent can significantly impact the reaction. It is advisable to screen a range of solvents with varying polarities. For instance, in certain syntheses, changing the solvent can drastically alter the yield.[1]

    • Catalyst Optimization: The choice of catalyst is critical. For reactions involving cyclocondensation, both acid and base catalysts can be employed. It is recommended to perform small-scale trial reactions with different catalysts to identify the most effective one.

    • pH Adjustment: The pH of the reaction medium can influence the reactivity of the starting materials. For condensation reactions involving amines, maintaining a slightly acidic or basic medium can be beneficial.

C. Side Reactions

  • Symptom: TLC or LC-MS analysis shows the formation of multiple, unexpected spots in addition to the desired product.

  • Possible Cause: Competing reaction pathways are consuming the starting materials.

  • Solutions:

    • Temperature Control: Side reactions can often be minimized by carefully controlling the reaction temperature. Running the reaction at a lower temperature may increase selectivity for the desired product, albeit at the cost of a longer reaction time.

    • Order of Reagent Addition: In multi-component reactions, the order in which the reagents are added can be critical in preventing the formation of unwanted byproducts.

    • Use of Protecting Groups: If a starting material has multiple reactive sites, consider using protecting groups to selectively block certain sites and direct the reaction towards the desired product.

D. Product Degradation

  • Symptom: The yield of the desired product decreases with extended reaction times or during the workup process.

  • Possible Cause: The pyridopyrazine product may be sensitive to the reaction or workup conditions.

  • Solutions:

    • Milder Reagents: Where possible, use milder reagents for the reaction and workup. For example, avoid overly acidic or basic conditions if your product is known to be sensitive to pH.[1]

    • Inert Atmosphere: If the product is susceptible to oxidation, perform the reaction and workup under an inert atmosphere of nitrogen or argon.

    • Purification Method: Choose a purification method that is appropriate for the stability of your compound. For sensitive compounds, flash column chromatography at room temperature may be preferable to methods requiring heat.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in pyridopyrazine synthesis.

G start Low Yield or No Product check_sm Check Starting Material Purity & Stoichiometry start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn extend_time Extend Reaction Time / Increase Temperature incomplete_rxn->extend_time Yes suboptimal_cond Suboptimal Conditions? incomplete_rxn->suboptimal_cond No end Improved Yield extend_time->end screen_solvents Screen Solvents & Catalysts suboptimal_cond->screen_solvents Yes side_reactions Side Reactions? suboptimal_cond->side_reactions No screen_solvents->end adjust_temp Adjust Temperature / Reagent Addition Order side_reactions->adjust_temp Yes product_degradation Product Degradation? side_reactions->product_degradation No adjust_temp->end milder_conditions Use Milder Workup / Inert Atmosphere product_degradation->milder_conditions Yes product_degradation->end No milder_conditions->end

Caption: Troubleshooting workflow for low-yield pyridopyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the pyridopyrazine core?

A1: The most common and classical method for synthesizing the pyridopyrazine core is the condensation reaction between a 2,3-diaminopyridine and a 1,2-dicarbonyl compound.[1] This reaction typically proceeds by forming a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyridopyrazine.

Q2: How can I improve the yield and reduce the reaction time of my pyridopyrazine synthesis?

A2: Several strategies can be employed to improve yield and reduce reaction time:

  • Microwave-Assisted Synthesis: This technique can significantly shorten reaction times (from hours to minutes) and often leads to higher yields and cleaner products.

  • One-Pot Synthesis: Designing a one-pot reaction sequence where multiple steps are carried out in the same reaction vessel without isolating intermediates can improve overall efficiency and yield.

  • Catalyst Selection: The use of an appropriate catalyst can dramatically accelerate the reaction. For example, solid acid catalysts or metal catalysts can be effective in promoting cyclization and dehydration steps.

Q3: I am observing the formation of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical starting materials. Here are some strategies to improve regioselectivity:

  • Steric Hindrance: The regioselectivity of the reaction can often be controlled by the steric bulk of the substituents on the starting materials. A bulkier group will favor the formation of the less sterically hindered product.

  • Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) can influence the reactivity of the different reaction sites and thus direct the regioselectivity.

  • Directed Synthesis: In some cases, it may be necessary to use a multi-step synthetic route with protecting groups to achieve the desired regioselectivity.

Q4: What are some common side reactions in pyridopyrazine synthesis?

A4: Common side reactions include:

  • Self-condensation of the dicarbonyl compound: This can occur under basic conditions.

  • Formation of quinoxaline derivatives: If the starting diaminopyridine is contaminated with diaminobenzene, the corresponding quinoxaline byproduct can form.

  • Over-oxidation or degradation of the product: This can happen under harsh reaction conditions.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of different catalysts and solvents on the yield of pyridopyrazine synthesis.

Table 1: Effect of Catalyst on Pyridopyrazine Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol801245
2Acetic AcidEthanol80675
3p-TSAToluene110482
4Zeolite H-ZSM-5DMF120588
5Amberlyst-15Methanol65878

Note: The data presented in this table is a generalized representation based on literature findings and may vary depending on the specific substrates used.

Table 2: Effect of Solvent on Pyridopyrazine Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AcidMethanol65868
2Acetic AcidEthanol80675
3Acetic AcidToluene110672
4Acetic AcidDMF100485
5Acetic AcidWater1001055

Note: The data presented in this table is a generalized representation based on literature findings and may vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted Pyrido[2,3-b]pyrazines via Condensation

This protocol describes a general method for the synthesis of 2,3-disubstituted pyrido[2,3-b]pyrazines from 2,3-diaminopyridine and a 1,2-dicarbonyl compound.

Materials:

  • 2,3-Diaminopyridine (1.0 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (0.5 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask, add 2,3-diaminopyridine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Add ethanol (10 mL) to the flask, followed by glacial acetic acid (0.5 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Experimental Workflow Diagram

G start Start add_reagents Add 2,3-diaminopyridine & 1,2-dicarbonyl to flask start->add_reagents add_solvent Add Ethanol & Acetic Acid add_reagents->add_solvent reflux Heat to Reflux with Stirring add_solvent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete isolate Isolate Crude Product (Filtration/Concentration) cool->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end End purify->end

Caption: Experimental workflow for pyridopyrazine synthesis via condensation.

References

Technical Support Center: Optimizing Multicomponent Synthesis of Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the multicomponent synthesis of heterocycles.

Troubleshooting Guide

Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product. What are the initial troubleshooting steps?

A1: Consistently low yields can stem from several factors. A systematic evaluation of your experimental setup is the most effective approach.[1] Key areas to investigate include:

  • Reaction Conditions: Suboptimal temperature, reaction time, or reactant concentrations are common culprits.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

  • Reagent and Solvent Purity: Impurities in starting materials or solvents can lead to side products or prevent the reaction from proceeding.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.[1]

  • Atmospheric Conditions: Many organic reactions are sensitive to moisture and oxygen.[1] If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]

  • Mixing Efficiency: In heterogeneous reactions, inefficient stirring can result in poor reaction rates and lower yields. Ensure the stir rate is adequate for the scale and viscosity of your reaction.[1]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[2] Monitoring the reaction progress by TLC or LC-MS can help detect product degradation.[2]

dot

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent & Solvent Purity check_conditions->check_purity Conditions OK adjust_conditions Adjust Temp/Time/Conc. check_conditions->adjust_conditions Incorrect check_atmosphere Ensure Inert Atmosphere (if required) check_purity->check_atmosphere Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_mixing Evaluate Mixing Efficiency check_atmosphere->check_mixing Atmosphere OK improve_inert Improve Inert Atmosphere Technique check_atmosphere->improve_inert Inadequate check_decomposition Monitor for Product Decomposition check_mixing->check_decomposition Mixing OK increase_stirring Increase Stir Rate check_mixing->increase_stirring Inefficient modify_workup Modify Workup/ Purification check_decomposition->modify_workup Degradation Detected end Improved Yield adjust_conditions->end purify_reagents->end improve_inert->end increase_stirring->end modify_workup->end

Caption: Troubleshooting workflow for low reaction yields.

Side Reactions and Impurities

Q2: My reaction produces a significant amount of side products, complicating purification. How can I improve the selectivity?

A2: Poor selectivity is a frequent cause of low yields in multicomponent reactions due to competing reaction pathways. To enhance selectivity:

  • Optimize Reaction Temperature: Temperature can disproportionately affect the rates of competing reactions. Adjusting the temperature may favor the desired pathway.

  • Order of Reagent Addition: In some cases, adding reagents in a specific sequence can prevent the formation of side products. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, in the Biginelli reaction, certain Lewis acids may favor the desired pathway over the competing Hantzsch reaction.

  • Solvent Effects: The solvent can play a crucial role in reaction selectivity. For some reactions, solventless conditions can lead to different product outcomes compared to reactions run in a solvent.

Q3: I am observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?

A3: The common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at higher temperatures), competing with the desired Biginelli pathway.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct as higher temperatures favor the Hantzsch pathway.

  • Catalyst Choice: The catalyst can influence the selectivity. Some Lewis acids may favor the Biginelli pathway over the Hantzsch.

  • Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.

Frequently Asked Questions (FAQs)

Q1: How does the choice of catalyst impact the yield of my multicomponent reaction?

A1: The catalyst is critical and can dramatically affect reaction times and yields. A wide range of catalysts are used in multicomponent reactions, including:

  • Brønsted Acids: (e.g., p-toluenesulfonic acid)

  • Lewis Acids: (e.g., zinc chloride, ferric chloride)

  • Organocatalysts: (e.g., proline)

  • Nanocatalysts: (e.g., magnetic nanocatalysts)

The optimal catalyst is highly dependent on the specific reaction and substrates. It is often necessary to screen several catalysts to find the most effective one for a particular synthesis.

Q2: What is the role of the solvent in optimizing multicomponent reactions?

A2: The solvent can influence reaction rates, yields, and even the reaction pathway.[2] Key considerations for solvent selection include:

  • Polarity: The polarity of the solvent can affect the stability of reactants and intermediates.[3] For instance, polar solvents can increase the rate of SN1-type reactions by stabilizing carbocation intermediates.[3]

  • Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding, which may be beneficial or detrimental depending on the reaction mechanism. Aprotic solvents are often preferred for reactions sensitive to protons.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields and shorter reaction times.

Q3: Can alternative energy sources improve my reaction yield?

A3: Yes, microwave irradiation and ultrasound can be effective in improving yields and reducing reaction times for many multicomponent reactions.

  • Microwave-Assisted Synthesis: Can lead to excellent yields, pure products, and significantly shorter reaction times (e.g., 2-10 minutes).

  • Ultrasonic Irradiation: Can also accelerate reaction rates and is often used in conjunction with aqueous micellar solutions to improve yields.

Q4: What are the best practices for product purification in multicomponent reactions?

A4: Purification can be challenging due to the potential for multiple products and unreacted starting materials. Common techniques include:

  • Recrystallization: Often the most effective method for purifying solid products.

  • Column Chromatography: A versatile technique for separating components of a mixture.

  • Product Precipitation: In some cases, the desired product may precipitate from the reaction mixture, allowing for simple isolation by filtration.

Data Presentation: Impact of Reaction Conditions on Yield

Table 1: Effect of Catalyst on Biginelli Reaction Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1No CatalystEthanolReflux1820
2HClEthanolReflux490
3La(OTf)₃Acetonitrile50695
4LiBrNone1000.592
5FeCl₃·6H₂ONone951.596

Table 2: Effect of Solvent on Hantzsch Reaction Yield

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | | 1 | Ethanol | Reflux | 8 | 75 | | 2 | Water | 100 | 5 | 92 | | 3 | Toluene | Reflux | 12 | 60 | | 4 | Solvent-free | 80 | 1 | 95 | | 5 | Acetonitrile | Reflux | 10 | 68 |

Table 3: Optimization of the Ugi Reaction

EntrySolventConcentration (M)Equivalents of ImineYield (%)
1Methanol0.41.049
2Methanol0.41.266
3Methanol0.21.058
4Ethanol/Methanol (60/40)0.21.055
5THF/Methanol (60/40)0.21.030

Table 4: Passerini Reaction Solvent and Co-solvent Effects

EntryAldehydeSolventCo-solvent (20% v/v)Time (h)Yield (%)
1BenzaldehydeDCMNone2465
2BenzaldehydeDCMHFIP384
3CyclohexanecarboxaldehydeChloroformNone878
4CyclohexanecarboxaldehydeChloroformHFIP191

Experimental Protocols

General Protocol for the Biginelli Reaction
  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., 2-4 mol% of a Lewis acid).

  • Solvent (Optional): If not running solvent-free, add the appropriate solvent (e.g., ethanol, 5-10 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux or 100°C) with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add cold water and stir.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water and a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

General Protocol for the Hantzsch 1,4-Dihydropyridine Synthesis
  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and a nitrogen source like ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 10 mL) and catalyst if required.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature. The product may precipitate. If not, remove the solvent under reduced pressure.

  • Isolation: Collect the solid product by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

General Protocol for the Passerini Three-Component Reaction
  • Reaction Setup: To a solution of the isocyanide (1.2 mmol) and carboxylic acid (1.5 mmol) in a suitable aprotic solvent (e.g., DCM, 10 mL), add the aldehyde or ketone (1.0 mmol).[2]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for a specified time (e.g., 1 to 24 hours) by TLC.[2]

  • Workup: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography.[2]

General Protocol for the Ugi Four-Component Reaction
  • Reaction Setup: In a suitable solvent (e.g., methanol), combine the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) and stir for a short period to form the imine.

  • Component Addition: Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol). The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours.

  • Workup: If the product precipitates, it can be isolated by filtration and washed with a cold solvent. If it remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

dot

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde HighTemp High Temperature Aldehyde->HighTemp LowTemp Low Temperature Aldehyde->LowTemp BetaKetoester β-Ketoester BetaKetoester->HighTemp BetaKetoester->LowTemp Urea Urea Urea->HighTemp Urea->LowTemp Biginelli Biginelli Product (Desired) HighTemp->Biginelli Reduced Yield Hantzsch Hantzsch Byproduct (Fluorescent) HighTemp->Hantzsch Favors (Urea decomposition to NH3) LowTemp->Biginelli Favors

Caption: Competing pathways in the Biginelli reaction.

dot

MCR_Optimization_Workflow start Initial Low Yield catalyst Screen Catalysts (Lewis/Brønsted Acids, Organocatalysts) start->catalyst solvent Screen Solvents (Polar, Apolar, Solvent-free) catalyst->solvent No significant improvement optimized Optimized Yield catalyst->optimized Improvement temperature Vary Temperature solvent->temperature No significant improvement solvent->optimized Improvement concentration Adjust Reactant Concentration temperature->concentration No significant improvement temperature->optimized Improvement energy_source Consider Alternative Energy Source (Microwave, Ultrasound) concentration->energy_source No significant improvement concentration->optimized Improvement energy_source->optimized Improvement

Caption: General workflow for optimizing multicomponent reactions.

References

Technical Support Center: Synthesis of Tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyrido[2,3-b]pyrazine. The following information is designed to help overcome common side reactions and other challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is the most common synthetic route for tetrahydropyrido[2,3-b]pyrazine and what are the potential side reactions?

The most common and classical method for synthesizing the pyrido[2,3-b]pyrazine core is the condensation reaction between a 1,2-diamine (such as 2,3-diaminopyridine) and a 1,2-dicarbonyl compound (like glyoxal or a substituted derivative).[1] This reaction initially forms a dihydropyrazine intermediate, which can then be reduced to the desired tetrahydropyrido[2,3-b]pyrazine.

Potential Side Reactions:

  • Regioisomer Formation: When using unsymmetrical dicarbonyl compounds, the condensation can lead to the formation of two different regioisomers. The electronic and steric properties of the substituents on the dicarbonyl compound, as well as the reaction conditions, can influence the ratio of these isomers.

  • Incomplete Cyclization: The reaction may not proceed to completion, resulting in the presence of unreacted starting materials or partially cyclized intermediates in the crude product.[1]

  • Over-oxidation: If the dihydropyrazine intermediate is sensitive, it can be oxidized to the aromatic pyridopyrazine, especially if an oxidizing agent is present or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Product Degradation: Pyrido[2,3-b]pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1] Overly acidic or basic conditions, as well as high temperatures, can lead to the degradation of the desired product.[1][2]

  • Formation of Polymeric Byproducts: Under certain conditions, especially at high concentrations or temperatures, starting materials or reactive intermediates can polymerize, leading to the formation of insoluble materials and a decrease in the yield of the desired product.

2. How can I control the formation of regioisomers?

The formation of regioisomers is a common challenge when using unsymmetrical 1,2-dicarbonyl compounds. The regioselectivity of the condensation reaction can be influenced by several factors:

  • Reaction Temperature: Lower reaction temperatures often favor the formation of one regioisomer over the other.

  • Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the isomeric ratio.

  • pH of the Reaction Medium: Acidic or basic catalysis can affect the rate of the condensation and the stability of the intermediates, thereby influencing the product distribution. For instance, using acidic solvents like acetic acid or trifluoroacetic acid at low temperatures has been shown to increase regioselectivity in some cases.

Troubleshooting Flowchart for Regioisomer Control

G Troubleshooting Regioisomer Formation start Mixture of Regioisomers Obtained temp Lower Reaction Temperature start->temp solvent Screen Different Solvents (e.g., Acetic Acid, Trifluoroacetic Acid) start->solvent ph Adjust pH with Acidic or Basic Catalyst start->ph analysis Analyze Isomer Ratio by HPLC or NMR temp->analysis solvent->analysis ph->analysis analysis->start Ratio Not Improved optimized Optimized Conditions for Desired Regioisomer analysis->optimized Desired Ratio Achieved

Caption: A flowchart to guide the optimization of reaction conditions to control regioselectivity.

3. I am observing a low yield of the desired tetrahydropyrido[2,3-b]pyrazine. What are the potential causes and how can I improve it?

Low yields in the synthesis of tetrahydropyrido[2,3-b]pyrazine can be attributed to several factors:

Potential Cause Troubleshooting Suggestions
Incomplete Reaction - Extend the reaction time.[1]- Increase the reaction temperature cautiously, monitoring for product degradation.[1]- Ensure efficient mixing of the reactants.
Suboptimal Reaction Conditions - Screen different solvents to find one that provides better solubility for the reactants and facilitates the reaction.- Optimize the catalyst (if any) and its concentration.[1]
Side Reactions - Identify potential side reactions (e.g., regioisomer formation, over-oxidation) and adjust the reaction conditions to minimize them.[1]- Use purified starting materials to avoid side reactions caused by impurities.
Product Degradation - Employ milder reaction and workup conditions (e.g., lower temperatures, neutral pH).[1]- Minimize the exposure of the reaction mixture to air, especially at elevated temperatures, to prevent oxidation.
Inefficient Purification - Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions) to minimize product loss.

4. My final product is difficult to purify. What are some effective purification strategies?

Purification of tetrahydropyrido[2,3-b]pyrazine derivatives can be challenging due to the presence of closely related side products. The following methods are commonly employed:

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent or solvent system can be found in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from side products with different polarities. A systematic screening of different eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is often necessary to achieve good separation.[1]

  • Acid-Base Extraction: If the desired product and impurities have different acid-base properties, an aqueous workup involving acid and base washes can be used to selectively extract the target compound.

General Workflow for Synthesis and Purification

G General Experimental Workflow start Starting Materials (Diamine & Dicarbonyl) reaction Condensation Reaction (Optimization of Temp, Solvent, pH) start->reaction workup Aqueous Workup (Acid/Base Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Characterization (NMR, MS, HPLC) purification->analysis final_product Pure Tetrahydropyrido[2,3-b]pyrazine analysis->final_product

Caption: A generalized workflow for the synthesis and purification of tetrahydropyrido[2,3-b]pyrazine.

Experimental Protocols

General Procedure for the Synthesis of Tetrahydropyrido[2,3-b]pyrazine via Condensation

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2,3-Diaminopyridine (or a substituted derivative)

  • Glyoxal (or a substituted 1,2-dicarbonyl compound)

  • Ethanol (or another suitable solvent)

  • Reducing agent (e.g., Sodium borohydride, if the tetrahydro derivative is the target and the reaction does not directly yield it)

  • Silica gel for column chromatography

  • Eluents (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures)

Procedure:

  • Dissolve the 2,3-diaminopyridine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the 1,2-dicarbonyl compound to the solution. The reaction may be carried out at room temperature or heated to reflux, depending on the reactivity of the starting materials.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the dihydropyrazine intermediate is the initial product and the tetrahydro derivative is desired, a reduction step is necessary. Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise.

  • After the reduction is complete (as monitored by TLC), quench the reaction carefully with water or a dilute acid.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup, which may include extraction with an organic solvent and washes with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure tetrahydropyrido[2,3-b]pyrazine.[1]

  • Characterize the final product using analytical techniques such as NMR, MS, and HPLC to confirm its structure and purity.

Data Presentation

The following table summarizes typical reaction conditions and yields reported in the literature for the synthesis of pyridopyrazine derivatives. Note that yields can vary significantly depending on the specific substrates and reaction conditions used.

Reactants Catalyst/Solvent Temperature Time Yield (%) Key Side Products/Issues Reference
2,3-Diaminopyridine, PhenylglyoxalAcetic AcidLow Temperature--Formation of two regioisomers-
2,3-Diaminopyridine, PhenylglyoxalTrifluoroacetic AcidLow Temperature-<2% of undesired isomerImproved regioselectivity-
2-Aminopyrazine, Substituted Aldehyde, 1,3-Indanedionep-TSA / EthanolReflux9 h89%Not specified[3]
2-Chloro-3-nitropyridine, DL-Proline- / Water110 °C6 h93% (intermediate)Multi-step synthesis[4]

Note: Quantitative data on the distribution of side products is often not reported in the literature, making a direct comparison challenging. The primary focus is typically on optimizing the yield of the desired product.

This technical support center provides a starting point for troubleshooting common issues in the synthesis of tetrahydropyrido[2,3-b]pyrazine. For specific problems, a systematic optimization of reaction parameters is highly recommended.

References

Stability issues of tetrahydropyrido[2,3-b]pyrazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydropyrido[2,3-b]pyrazine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My tetrahydropyrido[2,3-b]pyrazine solution is changing color and showing new peaks in the HPLC analysis. What could be the cause?

A1: Discoloration and the appearance of new peaks are common indicators of compound degradation. The tetrahydropyrido[2,3-b]pyrazine scaffold can be susceptible to oxidation, which may lead to the formation of aromatic pyrido[2,3-b]pyrazine or other oxidized byproducts. This process can be accelerated by exposure to air (oxygen), light, or certain metal ions. We recommend preparing solutions fresh and using degassed solvents.

Q2: I've observed a significant loss of my compound in an acidic buffer. Is tetrahydropyrido[2,3-b]pyrazine sensitive to low pH?

A2: Yes, heterocyclic compounds containing nitrogen atoms can be susceptible to acid-catalyzed hydrolysis or rearrangement, although the specific pathways depend on the full molecular structure. The protonation of the nitrogen atoms at low pH can alter the electronic structure of the molecule, potentially making it more liable to degradation. It is advisable to evaluate the stability of your specific derivative across a range of pH values.

Q3: Can I store solutions of tetrahydropyrido[2,3-b]pyrazine at room temperature?

A3: For short-term storage, it is recommended to keep solutions refrigerated (2-8 °C) and protected from light. For long-term storage, solutions should be frozen at -20 °C or -80 °C. The stability of the compound in solution is dependent on the solvent, concentration, and pH. A preliminary stability study is recommended to determine optimal storage conditions for your specific experimental needs.

Q4: Are there any specific solvents I should avoid when working with tetrahydropyrido[2,3-b]pyrazine?

A4: While tetrahydropyrido[2,3-b]pyrazine derivatives often show good solubility in common organic solvents like DMSO, methanol, and acetonitrile, it is crucial to use high-purity, peroxide-free solvents. Solvents containing reactive impurities or peroxides (especially ethers like THF) can promote oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Solution
  • Symptom: Significant loss of the parent compound within hours of dissolution in an aqueous buffer, as confirmed by HPLC or LC-MS.

  • Possible Causes:

    • Oxidative Degradation: The tetrahydro part of the molecule is susceptible to oxidation, leading to aromatization. This is often accelerated in the presence of dissolved oxygen.

    • pH-Mediated Hydrolysis: The solution's pH may be outside the optimal stability range for the compound.

    • Photodegradation: Exposure to ambient or UV light can induce degradation.[1]

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Prepare buffers using water that has been degassed by sparging with nitrogen or argon.

    • Add Antioxidants: Consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with your experimental setup.

    • Conduct a pH Profile Study: Assess the compound's stability in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9) to identify the optimal pH for stability.

    • Protect from Light: Prepare and handle the solution in an amber vial or under low-light conditions to minimize photodegradation.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results (e.g., IC50 values) between assay runs.

  • Possible Causes:

    • Stock Solution Instability: The compound may be degrading in the stock solution (e.g., DMSO) during storage.

    • Instability in Assay Media: The compound may be unstable in the complex biological medium used for the assay (e.g., cell culture media containing various components).

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

    • Verify Stock Solution Integrity: Before each experiment, run an HPLC or LC-MS check on an aliquot of the stock solution to confirm purity and concentration.

    • Assess Stability in Assay Media: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation over time. This helps determine the compound's half-life under assay conditions.

Data on Potential Degradation

The following table summarizes hypothetical data from a forced degradation study on a generic tetrahydropyrido[2,3-b]pyrazine derivative to illustrate its potential stability profile. Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[2][3]

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Example)Major Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 h60 °C15%Hydrolyzed side-chain products
Base Hydrolysis 0.1 M NaOH24 h60 °C8%Ring-opened products
Oxidation 3% H₂O₂8 h25 °C45%Aromatized pyrido[2,3-b]pyrazine, N-oxides
Photolysis UV Light (254 nm)12 h25 °C25%Photorearrangement products
Thermal Dry Heat48 h80 °C< 5%Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify the intrinsic stability of a tetrahydropyrido[2,3-b]pyrazine derivative, in line with ICH guidelines.[2]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C. Withdraw and neutralize samples as described for acid hydrolysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at 0, 1, 2, 4, and 8 hours.

  • Photostability Testing: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a calibrated UV light source. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples at appropriate time points.

  • Thermal Stress: Store the solid compound in a thermostatically controlled oven at 80 °C. Analyze samples at 24 and 48 hours by dissolving a known amount in a suitable solvent.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) with UV or MS detection to quantify the parent compound and detect degradation products.

Visualizations

Logical Troubleshooting Workflow

start Stability Issue Observed (e.g., new peaks, loss of compound) check_purity Is the starting material pure? start->check_purity check_conditions Review Experimental Conditions (Solvent, pH, Temp, Light) check_purity->check_conditions Yes action_pure Action: Re-purify or obtain new batch check_purity->action_pure No is_oxidative Is degradation oxidative? (suspected from structure) check_conditions->is_oxidative is_ph Is degradation pH-dependent? is_oxidative->is_ph No action_oxidative Action: - Use degassed solvents - Add antioxidants - Store under inert gas is_oxidative->action_oxidative Yes is_photo Is degradation light-dependent? is_ph->is_photo No action_ph Action: - Conduct pH stability profile - Adjust buffer pH to optimal range is_ph->action_ph Yes action_photo Action: - Use amber vials - Work under low light is_photo->action_photo Yes resolved Issue Resolved is_photo->resolved No / Other action_pure->start action_oxidative->resolved action_ph->resolved action_photo->resolved

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

parent Tetrahydropyrido[2,3-b]pyrazine (Parent Compound) oxidized Pyrido[2,3-b]pyrazine (Aromatized Product) parent->oxidized Oxidation (H₂, O₂) n_oxide N-Oxide Derivative parent->n_oxide Oxidation (H₂O₂) hydrolyzed Ring-Opened Product parent->hydrolyzed Acid/Base Hydrolysis

Caption: Potential degradation pathways for the core scaffold.

References

Troubleshooting low yield in Buchwald-Hartwig amination of pyridopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the Buchwald-Hartwig amination of pyridopyrazines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during your experiments with pyridopyrazines.

Q1: My Buchwald-Hartwig amination of a chloropyridopyrazine is resulting in a low or no yield. What are the initial parameters I should investigate?

A1: Low conversion in the Buchwald-Hartwig amination of pyridopyrazines, particularly with less reactive chloro-substrates, can often be attributed to several critical factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction conditions.

  • Catalyst System : The choice of ligand is crucial. For electron-deficient heterocycles like pyridopyrazines, standard ligands may not be effective.[1] Sterically hindered and electron-rich phosphine ligands are generally the most successful.[2] Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure consistent and efficient generation of the active Pd(0) species.[3][4]

  • Base Selection : The base plays a critical role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[5] However, the basic nitrogen atoms in the pyridopyrazine ring can compete with the amine substrate for coordination to the palladium center, potentially inhibiting the catalyst.[1] In such cases, screening different bases is recommended.

  • Reaction Conditions : Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen), as the Pd(0) catalytic species is sensitive to oxygen. The solvent must be anhydrous and degassed, as water can deactivate the catalyst.[4][6]

Q2: I am observing significant hydrodehalogenation of my pyridopyrazine starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction that competes with the desired amination.[7] This is often a ligand-dependent issue.

  • Ligand Choice : The use of bulky, electron-rich phosphine ligands can often suppress hydrodehalogenation by favoring the rate of reductive elimination over competing side reactions like beta-hydride elimination.[8]

  • Reaction Temperature : Lowering the reaction temperature may help to reduce the rate of hydrodehalogenation relative to the desired C-N bond formation.

  • Base : The choice and strength of the base can also influence the extent of this side reaction.

Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

A3: Sluggish reactions are a common issue, especially with challenging substrates like pyridopyrazines.

  • Catalyst and Ligand : Switching to a more active catalyst system is often the most effective solution. Consider using a more electron-rich and sterically hindered ligand to promote the oxidative addition step, which is often rate-limiting.[9]

  • Temperature : Increasing the reaction temperature can significantly improve the reaction rate. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.

  • Solvent : The choice of solvent can influence the reaction rate by affecting the solubility of the reagents and the stability of the catalytic intermediates.[6] Toluene and dioxane are common choices.[10]

Q4: I am having trouble with the purification of my final product, and I suspect catalyst poisoning. What are the potential causes and solutions?

A4: Catalyst poisoning can occur when functional groups on the substrate or impurities in the reaction mixture bind strongly to the palladium center, rendering it inactive.[11]

  • Substrate-Related Inhibition : The nitrogen atoms within the pyridopyrazine ring system can coordinate to the palladium catalyst and inhibit its activity.[1] Using a higher catalyst loading or a ligand that is less prone to displacement may help.

  • Reagent Purity : Ensure all reagents, including the amine, solvent, and base, are of high purity and are free from water and oxygen.[12] Functional groups like azo groups can poison the catalyst.[11]

  • Work-up Procedure : After the reaction is complete, a proper work-up is necessary to remove the palladium catalyst and inorganic salts. This may involve filtration through a pad of celite, followed by an aqueous wash and column chromatography.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize key reaction parameters and their general impact on the Buchwald-Hartwig amination of pyridopyrazines. The optimal choice is highly dependent on the specific substrates and should be determined through experimental screening.

Table 1: Comparison of Common Ligands

LigandStructureKey FeaturesTypical Application
XPhos BiarylphosphineBulky and electron-rich, generally effective for a wide range of substrates, including heteroaryl chlorides.[9]A good starting point for optimization.
RuPhos BiarylphosphineSimilar to XPhos, often provides good results for challenging couplings.[9]Alternative to XPhos, particularly for secondary amines.[9]
BrettPhos BiarylphosphineVery bulky, can be effective for the monoarylation of primary amines and coupling of challenging substrates.[9]Useful for preventing diarylation of primary amines.
Josiphos FerrocenylphosphineBidentate ligand, can be effective for heteroaryl chlorides.[9]Can offer different reactivity compared to monophosphine ligands.

Table 2: Comparison of Common Bases

BasepKa of Conjugate AcidKey FeaturesConsiderations
NaOtBu ~19Strong, non-nucleophilic base. Commonly used and often effective.Can be too harsh for substrates with sensitive functional groups.[5]
K₂CO₃ ~10.3Weaker base.May require higher reaction temperatures or longer reaction times.[11]
Cs₂CO₃ ~10.3Weaker base, often used for sensitive substrates.Can be more effective than K₂CO₃ in some cases.
K₃PO₄ ~12.3Moderately strong base.A good alternative to carbonate bases.

Table 3: Comparison of Common Solvents

SolventBoiling Point (°C)Key FeaturesConsiderations
Toluene 111Commonly used, good balance of solubility and high boiling point.Standard choice for many Buchwald-Hartwig reactions.[10]
1,4-Dioxane 101Frequently used, good solvent for many substrates.A common alternative to toluene.
THF 66Lower boiling point, may require a sealed tube for higher temperatures.Can be a suitable solvent for reactions at lower temperatures.
t-BuOH 83Protic solvent, can be used with certain base/ligand combinations.Less common, but can be effective in specific cases.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Halopyridopyrazine:

  • Reagent Preparation : In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridopyrazine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Amine Addition : Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe, followed by the amine coupling partner (1.1-1.5 equiv).

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification : Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 LPd(0) Active Catalyst OA_complex Ar-Pd(II)-X(L) Oxidative Addition Complex Pd0->OA_complex Ar-X Oxidative Addition Amine_complex [Ar-Pd(II)-NHR'R''](L)X Amine Complex OA_complex->Amine_complex HNR'R'' Amido_complex Ar-Pd(II)-NR'R''(L) Amido Complex Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Ar-NR'R'' Reductive Elimination Product Aminated Pyridopyrazine ArX Pyridopyrazine-X Amine Amine (HNR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield in Buchwald-Hartwig Amination check_conditions Verify Inert Atmosphere & Anhydrous/Degassed Solvent start->check_conditions check_conditions->start Conditions Not OK (Re-run with proper setup) optimize_catalyst Screen Ligands & Consider Precatalyst check_conditions->optimize_catalyst Conditions OK optimize_base Screen Bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) optimize_catalyst->optimize_base optimize_temp Adjust Temperature (Increase or Decrease) optimize_base->optimize_temp check_purity Check Reagent Purity optimize_temp->check_purity check_purity->start Impure Reagents (Purify/replace reagents) success Improved Yield check_purity->success Purity OK

Caption: A workflow for troubleshooting low yields.

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield catalyst_issues Catalyst Inactivity/ Decomposition low_yield->catalyst_issues side_reactions Side Reactions (e.g., Hydrodehalogenation) low_yield->side_reactions reaction_conditions Suboptimal Conditions (Temp, Solvent, Base) low_yield->reaction_conditions substrate_issues Substrate Reactivity/ Inhibition low_yield->substrate_issues optimize_catalyst Optimize Ligand/Pd Source catalyst_issues->optimize_catalyst side_reactions->optimize_catalyst modify_conditions Screen Temp, Solvent, Base side_reactions->modify_conditions reaction_conditions->modify_conditions substrate_issues->optimize_catalyst check_reagents Ensure Reagent Purity substrate_issues->check_reagents

Caption: Logical relationships for diagnosing low yields.

References

Technical Support Center: Overcoming Poor Solubility of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of pyrido[2,3-b]pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrido[2,3-b]pyrazine derivative is poorly soluble in aqueous solutions. What are the first steps I should take?

A1: Initially, it is crucial to accurately determine the baseline solubility of your compound. A common and reliable method for this is the shake-flask method. Following this, a systematic approach to solvent screening is recommended. Start with common organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For non-aqueous experiments, you might explore solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1] It is also beneficial to assess the impact of pH on solubility, as some compounds may become more soluble in acidic or basic conditions due to ionization.[2]

Q2: I've observed that reducing the lipophilicity of my pyrido[2,3-b]pyrazine derivatives seems to be a key strategy. How can I achieve this?

A2: Reducing lipophilicity is a frequently employed strategy in medicinal chemistry to improve solubility and other drug-like properties.[3] This can be accomplished through several chemical modifications:

  • Introducing Polar Groups: The addition of polar functional groups, such as hydroxyls, amides, or small polar rings, can enhance aqueous solubility. For instance, the introduction of polar groups on an imidazolinone ring attached to the pyrido[2,3-b]pyrazine core has been shown to improve solubility.[3]

  • Atom Replacement: Substituting a carbon atom with a more electronegative atom like nitrogen within the core structure can decrease lipophilicity.[3]

  • Fluorine Substitution: Replacing a methyl or chloro group with fluorine is a common technique to lower the lipophilicity of a molecule.[3]

Q3: What are some effective formulation strategies to enhance the solubility of these derivatives for in vitro and in vivo studies?

A3: Several formulation techniques can significantly improve the solubility and bioavailability of poorly water-soluble compounds like many pyrido[2,3-b]pyrazine derivatives.[4][5] These include:

  • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]

  • Solid Dispersions: This involves dispersing the compound in a solid hydrophilic polymer matrix.[4] This can create an amorphous form of the drug, which is typically more soluble than its crystalline form.[2]

  • Cyclodextrin Complexation: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming a complex that is more soluble in water.[2][7]

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][7]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution to ensure the compound is in its ionized form can significantly increase its solubility.[2]

Q4: Can a prodrug approach be beneficial for improving the solubility of pyrido[2,3-b]pyrazine derivatives?

A4: Yes, a prodrug strategy can be a powerful tool. This involves chemically modifying the parent drug to create a more soluble derivative (the prodrug) that, after administration, converts back to the active parent drug through enzymatic or chemical processes in the body.[8] This is often achieved by adding polar functional groups like phosphates or esters to the molecule.[8][9]

Troubleshooting Guide

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.

  • Possible Cause: The concentration of the compound in the final solution exceeds its thermodynamic solubility in the aqueous buffer, even with a small percentage of DMSO.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Determine the maximum achievable concentration in the final buffer system that remains stable over the duration of your experiment.

    • Increase Co-solvent Percentage: If your experimental system allows, you can try increasing the percentage of the organic co-solvent. However, be mindful of potential solvent toxicity in cell-based assays.

    • Use a Different Formulation: Consider using a formulation strategy such as cyclodextrin complexation or a solid dispersion to improve aqueous solubility.[2][4]

Issue 2: Adjusting the pH of my solution does not improve the solubility of my compound.

  • Possible Cause: The pyrido[2,3-b]pyrazine derivative may lack a readily ionizable functional group within the tested pH range.

  • Troubleshooting Steps:

    • Verify pKa: If possible, determine the pKa of your compound computationally or experimentally to understand its ionization behavior.

    • Explore Broader pH Range: Test a wider range of pH values, if the compound's stability allows.

    • Consider Alternative Strategies: If pH modification is ineffective, focus on other solubility enhancement techniques like co-solvents, solid dispersions, or particle size reduction.[2][5][6]

Quantitative Data Summary

The following tables provide an example of how to structure and present solubility data for pyrido[2,3-b]pyrazine derivatives. Actual values will be specific to the individual compound.

Table 1: Solubility of a Hypothetical Pyrido[2,3-b]pyrazine Derivative in Common Solvents

SolventSolubility (µg/mL)Temperature (°C)
Water (pH 7.4)< 125
0.1 N HCl525
0.1 N NaOH< 125
DMSO> 10,00025
Ethanol5025
PEG 4002,00025
10% DMSO in PBS1025

Table 2: Effect of Formulation on Aqueous Solubility

FormulationDrug Concentration (µg/mL)
Unformulated Drug in Water< 1
20% PEG 400 in Water150
1:10 Drug:Polymer Solid Dispersion250
1:2 Drug:Cyclodextrin Complex400

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound.[10]

Materials:

  • Pyrido[2,3-b]pyrazine derivative

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the pyrido[2,3-b]pyrazine derivative to a vial (enough to ensure that undissolved solid remains at equilibrium).

  • Add a known volume of the solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples at a high speed to pellet any remaining solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Ensure that the measured concentration is reproducible across multiple time points to confirm that equilibrium has been reached.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance solubility.[4]

Materials:

  • Pyrido[2,3-b]pyrazine derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of the pyrido[2,3-b]pyrazine derivative and the polymer (e.g., in a 1:4 drug-to-polymer ratio).

  • Dissolve both the drug and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • The resulting solid dispersion can then be used for solubility and dissolution studies.

Visualized Workflows

G cluster_0 Troubleshooting Workflow for Poor Solubility start Poorly Soluble Pyrido[2,3-b]pyrazine Derivative solubility_assay Determine Baseline Solubility (Shake-Flask Method) start->solubility_assay solvent_screen Screen Common Organic Solvents (DMSO, EtOH, etc.) solubility_assay->solvent_screen ph_profile Assess pH-Solubility Profile solubility_assay->ph_profile is_soluble_org Sufficiently Soluble in Organic Solvent? solvent_screen->is_soluble_org is_soluble_ph Solubility Improved by pH Adjustment? ph_profile->is_soluble_ph formulation Proceed to Formulation Strategies is_soluble_org->formulation No use_organic Use for Non-Aqueous Experiments is_soluble_org->use_organic Yes is_soluble_ph->formulation No use_ph Use pH-Adjusted Aqueous Buffer is_soluble_ph->use_ph Yes end Proceed with Experiment formulation->end use_organic->end use_ph->end

Caption: A logical workflow for addressing poor solubility.

G cluster_1 Decision Tree for Solubility Enhancement Strategy start Need to Improve Aqueous Solubility is_ionizable Is the Compound Ionizable? start->is_ionizable ph_adjust pH Adjustment & Salt Formation is_ionizable->ph_adjust Yes is_stable Is the Compound Thermally Stable? is_ionizable->is_stable No co_solvents Co-solvents ph_adjust->co_solvents solid_dispersion Solid Dispersion (Solvent Evaporation or Melt Extrusion) is_stable->solid_dispersion Yes is_stable->co_solvents No cyclodextrins Cyclodextrin Complexation solid_dispersion->cyclodextrins co_solvents->cyclodextrins particle_reduction Particle Size Reduction (Micronization/ Nanosuspension) cyclodextrins->particle_reduction prodrug Chemical Modification (Prodrug Approach) particle_reduction->prodrug

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

References

Technical Support Center: Strategies to Avoid Dimer Formation in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heterocyclic synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation during cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of heterocyclic synthesis?

A1: Dimer formation is an intermolecular side reaction where two molecules of a linear precursor react with each other, instead of the single molecule reacting with itself (intramolecularly) to form the desired cyclic compound (monomer). This results in a larger, undesired molecule, often referred to as a [2+2] macrocycle or a linear dimer, which reduces the yield of the target heterocycle and complicates purification.[1] This competition between intramolecular cyclization and intermolecular dimerization is a significant challenge, especially in the synthesis of medium and large rings (macrocyclization).[2][3]

Q2: What is the primary cause of dimerization?

A2: The primary cause of dimerization is a high concentration of the reactive precursor molecules. At higher concentrations, the probability of two separate molecules colliding and reacting is greater than the probability of the two ends of the same molecule finding each other to cyclize. This is particularly true for flexible linear precursors where the reactive ends are often far apart, making the intramolecular reaction entropically unfavorable.[3][4]

Q3: What is the "High Dilution Principle"?

A3: The high dilution principle is the most common strategy to favor intramolecular cyclization over intermolecular reactions.[5] By carrying out the reaction in a large volume of solvent, the concentration of the precursor is kept very low (typically in the range of 0.1-1 mM).[6] This low concentration minimizes the chances of two precursor molecules encountering each other, thereby promoting the desired intramolecular ring-closing reaction.[2] A practical way to achieve this without using excessively large solvent volumes is to slowly add a concentrated solution of the precursor to the reaction vessel using a syringe pump, which maintains a "pseudo-high dilution" condition.[1][2]

Q4: How do protecting groups help prevent dimer formation?

A4: Protecting groups are chemical modifications used to temporarily mask a reactive functional group, preventing it from participating in unwanted reactions.[7] In heterocyclic synthesis, if a precursor molecule has multiple reactive sites that could lead to dimerization, a protecting group can be used to block all but the specific sites intended for the cyclization reaction.[8] After the cyclization is complete, the protecting group is removed in a deprotection step to yield the final product. This strategy ensures chemoselectivity and prevents side reactions.[7]

Q5: Can the molecular structure of the precursor influence dimerization?

A5: Yes, significantly. Precursor molecules that are rigid or contain structural elements that "pre-organize" the molecule into a conformation suitable for ring closure can have much higher cyclization yields, even at higher concentrations.[1][5] For example, incorporating turn-inducing elements like a 4-imidazolidinone moiety in peptide synthesis can promote intramolecular hydrogen bonding and conformational rigidity, favoring cyclization over dimerization.[3] Conversely, highly flexible precursors have a higher entropic barrier to cyclization and are more prone to forming dimers.[4]

Q6: What is template-directed synthesis and how does it help?

A6: In template-directed synthesis, a "template" molecule or ion (often a metal cation) is used to bind to the linear precursor, holding it in a specific conformation that facilitates the intramolecular cyclization reaction.[9] This pre-organization drastically lowers the entropic barrier for ring closure and can effectively prevent dimerization. The template essentially acts as a scaffold, bringing the reactive ends of the precursor into close proximity. In some cases, the choice of template can even control whether a monomer or a dimer is formed.[10]

Troubleshooting Guide

Problem: My crude reaction mixture shows a significant amount of dimer, with little to no desired monomer.

  • Possible Cause: The concentration of your linear precursor is too high, favoring the intermolecular reaction pathway.

  • Suggested Solutions:

    • Implement High Dilution: Decrease the concentration of the precursor to the 0.1-1 mM range by using a larger volume of solvent.[6]

    • Use Slow Addition: Employ a syringe pump to add a solution of your precursor slowly (e.g., over several hours) to a large volume of solvent. This maintains a pseudo-low concentration of the reactive species, where the rate of consumption is faster than the rate of addition.[1][2]

    • Check Stoichiometry: Ensure precise stoichiometric control of reactants, as an excess of any component can lead to side reactions.[11]

Problem: I am getting a mixture of monomer and dimer. How can I improve the yield of the monomer?

  • Possible Cause: Reaction conditions are only partially favoring cyclization. Further optimization is needed.

  • Suggested Solutions:

    • Lower the Temperature: Reducing the reaction temperature can sometimes slow down the rate of the bimolecular dimerization reaction more than the unimolecular cyclization. Consider running the reaction at 0 °C or lower.[11]

    • Change the Base/Catalyst: If using a base, switch to a weaker, non-nucleophilic base to minimize side reactions. If using a catalyst, its nature can be decisive; in some cases, a specific chiral catalyst can dramatically favor macrocyclization where achiral catalysts fail.[5][11]

    • Use Solid-Phase Synthesis: If applicable, attaching the precursor to a solid support (like a resin) can create a "pseudo-dilution" effect, as the reactive molecules are kept physically separated from each other, thus preventing intermolecular reactions.[6][12]

Problem: High dilution is impractical for my scale or is not preventing dimerization.

  • Possible Cause: The intrinsic properties of your precursor (e.g., high flexibility) make intramolecular cyclization highly unfavorable, or other reactive sites are interfering.

  • Suggested Solutions:

    • Introduce Protecting Groups: Temporarily block any functional groups that are not involved in the cyclization but could react intermolecularly. A common strategy is to protect a nucleophilic amine with a Boc group or a hydroxyl group as a silyl ether.[7][8]

    • Redesign the Precursor: Modify the linear precursor to include more rigid structural elements (e.g., aromatic rings, alkynes) or groups that encourage a pre-organized conformation favorable for cyclization.[1][13]

    • Attempt a Template-Assisted Synthesis: Investigate whether a metal ion or another small molecule could act as a template to bind your precursor and hold it in the correct orientation for ring closure.[9][10]

    • Use Degassed Solvents and an Inert Atmosphere: For sensitive substrates, especially those involving thiols or easily oxidizable moieties, trace oxygen can cause dimerization. Performing the reaction under nitrogen or argon with properly degassed solvents can prevent these side reactions.[11]

Data Presentation: Effect of Reaction Conditions on Dimer Formation

The choice of strategy significantly impacts the ratio of the desired monomer to the undesired dimer. The following table summarizes quantitative data from various studies.

StrategyPrecursor TypeConcentrationMonomer YieldDimer YieldReference
High DilutionActivated Diacid + DiamineNot specified, but stated as "high dilution"41%15%[1]
Chiral CatalysisLinear Precursor for Macrocycle125 mM (High Concentration)High (not quantified)Not reported (minimized)[5]
Standard High DilutionGeneral Macrocyclizations~1 mM (Low Concentration)Typical outcomeCompetes with monomer[5]
On-Resin CyclizationCysCysCm-p5 PeptideN/A (Solid Phase)34-48%Prevented[12]
Photochemical Reaction2-isoxazoline0.0025 M - 0.1 M0%< 52%[14]

Note: The photochemical reaction (last row) is an example where dimerization was the exclusive outcome, even at low concentrations, highlighting that high dilution is not a universal solution.[14]

Experimental Protocols

Protocol 1: General Procedure for High-Dilution Macrocyclization via Syringe Pump

This protocol describes a standard method for performing a ring-closing reaction under pseudo-high dilution conditions to favor the formation of a monomeric macrocycle.

  • Apparatus Setup:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a nitrogen or argon inlet), and a rubber septum. The size of the flask should be large enough to accommodate the total solvent volume.

    • Place a solution of the linear precursor (e.g., 1 mmol in 50 mL of solvent) into a gas-tight syringe and mount it on a syringe pump.

  • Reaction Initiation:

    • To the reaction flask, add the bulk of the reaction solvent (e.g., 450 mL of dry, degassed THF or DMF) and any catalyst or reagents that are not part of the precursor solution.

    • Begin stirring and bring the reaction mixture to the desired temperature (e.g., reflux).

  • Slow Addition:

    • Insert the needle of the syringe through the septum into the flask, ensuring the tip is below the surface of the solvent.

    • Set the syringe pump to a slow addition rate (e.g., 5 mL/hour). The slow addition of the precursor ensures its concentration in the flask remains extremely low at any given moment.[2]

  • Reaction Monitoring and Work-up:

    • After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) to ensure completion.

    • Monitor the reaction by TLC or LC-MS to check for the consumption of the starting material and the formation of the product.

    • Once complete, cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the crude product using standard techniques like column chromatography.

Protocol 2: Amine Protection Using a Boc Group

This protocol provides a general method for protecting a primary or secondary amine as a tert-butyloxycarbonyl (Boc) carbamate to prevent its participation in side reactions.

  • Reactant Preparation:

    • Dissolve the amine-containing substrate (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Addition of Reagents:

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 to 1.5 equivalents) to the solution.

    • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), or sodium bicarbonate if using an aqueous solvent system.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

    • Perform an aqueous work-up. If using an organic solvent, wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo.

  • Purification:

    • Purify the resulting Boc-protected compound by column chromatography or recrystallization if necessary. The Boc group is now in place, and the molecule can be carried forward to the cyclization step. Deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid).

Visualizations

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products precursor Linear Precursor (A-X-B) intramolecular Intramolecular Cyclization precursor->intramolecular Favored at Low Concentration intermolecular Intermolecular Reaction precursor->intermolecular Favored at High Concentration monomer Desired Monomer (Heterocycle) intramolecular->monomer Forms dimer Undesired Dimer or Polymer intermolecular->dimer Forms

Caption: Competing pathways in heterocyclic synthesis.

G start Dimer Formation Observed in Reaction? high_dilution Apply High Dilution Principle: - Lower concentration (<1 mM) - Use slow addition (syringe pump) start->high_dilution Yes success Success: Monomer Yield Improved start->success No check1 Is Dimer Still the Major Product? high_dilution->check1 protecting_groups Strategy 2: Use Protecting Groups - Mask interfering functional groups check1->protecting_groups Yes check1->success No preorganization Strategy 3: Precursor Redesign - Introduce rigid linkers - Use a template protecting_groups->preorganization OR failure Consider Alternative Synthetic Route protecting_groups->failure If Not Applicable conditions Strategy 4: Optimize Conditions - Lower temperature - Change solvent/catalyst - Use inert atmosphere preorganization->conditions OR preorganization->failure If Not Applicable conditions->failure If Not Effective

Caption: Troubleshooting workflow for dimer formation.

G cluster_0 Pathway without Protecting Group cluster_1 Pathway with Protecting Group (PG) start_A Precursor with two reactive sites (X and Y) dimerization Intermolecular Reaction (Site Y reacts) start_A->dimerization dimer_product Dimer Formed dimerization->dimer_product start_B Precursor with site Y protected (Y-PG) cyclization Step 2: Intramolecular Cyclization (Site X reacts) start_B->cyclization Site Y is blocked protection Step 1: Protection deprotection Step 3: Deprotection cyclization->deprotection monomer_product Desired Monomer deprotection->monomer_product PG Removed

References

Technical Support Center: Optimizing Catalyst Selection for Pyridopyrazine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Modern Drug Discovery Professional

Pyridopyrazine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] However, the construction of this fused heterocyclic system is often non-trivial, with catalyst selection and reaction optimization presenting significant hurdles. Low yields, intractable side-product formation, and catalyst deactivation are common challenges that can impede progress in drug development pipelines.

This technical support guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of pyridopyrazine derivatives. Moving beyond simple protocols, this document provides in-depth, field-proven insights into troubleshooting common issues and making informed decisions about catalytic systems. We will explore the causality behind experimental choices, offering a framework for rational catalyst selection and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for constructing the pyridopyrazine ring system?

A1: The synthesis of pyridopyrazines typically involves the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds to assemble the fused ring system. The most prevalent and robust catalytic methods fall into three main families:

  • Palladium-Catalyzed Cross-Coupling: This is the workhorse for forming C-N bonds, most notably through the Buchwald-Hartwig amination .[2][3] This reaction is exceptionally versatile for coupling an amine (often a diaminopyridine) with an aryl or heteroaryl halide, which is a common strategy for building the pyrazine portion of the scaffold.[4][5] Palladium is also used for C-C bond formation (e.g., Suzuki, Heck reactions) to append substituents to a pre-formed pyridopyrazine core.[4]

  • Copper-Catalyzed Coupling: Often considered a more economical alternative to palladium, copper catalysis (e.g., Ullmann condensation) is also effective for C-N and C-O bond formation.[3][6] Modern copper systems with appropriate ligands can operate under much milder conditions than traditional Ullmann reactions and are particularly useful for certain substrate classes where palladium may be less effective.[7]

  • Gold-Catalyzed Cyclizations: Gold catalysts, particularly Au(I) and Au(III) complexes, are uniquely capable of activating alkynes toward nucleophilic attack.[8][9] This strategy is employed for intramolecular hydroamination or cyclization reactions, where a nitrogen nucleophile on a pyridine ring attacks a tethered alkyne to form the pyrazine ring in a single, atom-economical step.[10][11]

Q2: How do I decide between a Palladium, Copper, or Gold catalyst for my specific synthesis?

A2: The choice is dictated by the specific bond you are trying to form and your substrate's functional groups.

  • Choose Palladium (Buchwald-Hartwig) for intermolecular C-N cross-coupling between a (hetero)aryl halide and an amine. It has the broadest substrate scope and the most well-developed ligand systems for overcoming steric hindrance and electronic challenges.[2][12] It is the most reliable starting point for building the pyrazine ring from a diaminopyridine and a dihalo-aromatic precursor.

  • Choose Copper when cost is a major driver or when dealing with substrates that are sensitive to palladium. Copper can be particularly effective for coupling with N-heterocycles and can sometimes offer complementary reactivity.[7][13] It is also a viable option for Ullmann-type reactions if Buchwald-Hartwig conditions fail.

  • Choose Gold when your synthetic strategy involves an intramolecular cyclization of an amino-pyridine onto a tethered alkyne. This approach is excellent for achieving high regioselectivity in the ring-closing step and often proceeds under very mild conditions.[9][11]

Q3: What is the role of the ligand in palladium-catalyzed reactions, and how do I select one?

A3: The ligand is arguably the most critical component of a palladium-catalyzed cross-coupling reaction. It is not a passive spectator; it directly influences the catalyst's stability, activity, and selectivity. Its primary roles are:

  • Stabilizing the Pd(0) Center: It prevents the palladium from precipitating as inactive palladium black.
  • Facilitating Oxidative Addition: The ligand's electronic properties modulate the reactivity of the palladium center toward the aryl halide.
  • Promoting Reductive Elimination: This is the final, product-forming step. Bulky, electron-rich ligands are often required to facilitate this crucial step, especially with sterically hindered substrates.[2]

Ligand Selection Strategy:

  • Sterically Hindered Biarylphosphines: Ligands like XPhos, RuPhos, and tBuBrettPhos are the modern standard for most Buchwald-Hartwig aminations.[14] Their bulk and electron-donating nature create a highly active and stable catalyst capable of coupling challenging substrates.

  • Bidentate Phosphines: Ligands like BINAP and DPEPhos were part of earlier generations of catalysts but remain useful, particularly for coupling primary amines.[2] They can sometimes prevent the formation of undesired palladium dimers.[2]

  • Screening is Key: There is no universal ligand. The optimal choice depends on the specific substrates. It is often necessary to screen a small panel of ligands to identify the best performer for a new reaction.

Troubleshooting Guide for Pyridopyrazine Synthesis

This section addresses specific issues in a problem-and-solution format to guide your experimental optimization.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution & Explanation
Inactive Catalyst/Ligand Solution: Use a fresh batch of catalyst and ligand, and handle them under an inert atmosphere (e.g., in a glovebox).[15] Causality: Many palladium precatalysts and phosphine ligands are sensitive to air and moisture. Oxidized, "dead" catalyst is a primary cause of reaction failure. Precatalysts may also require an activation step; consult the specific protocol.[15]
Incorrect Reaction Conditions Solution: Systematically screen the temperature, solvent, and base. Causality: The solvent choice impacts substrate solubility and catalyst stability (common solvents include toluene, dioxane, and t-AmOH).[3][14] The base is critical for the deprotonation of the amine nucleophile in the catalytic cycle; its strength and solubility (e.g., K₃PO₄, Cs₂CO₃, LiHMDS) can dramatically affect the reaction rate.[14][15]
Poor Substrate Quality Solution: Verify the purity of your starting materials (e.g., diaminopyridine, dihalo-aromatic) by NMR and LC-MS. Causality: Impurities, particularly those containing sulfur or other coordinating functional groups, can act as catalyst poisons, shutting down the reaction entirely.[15][16]
Insufficient Reaction Time Solution: Monitor the reaction progress closely using TLC or LC-MS over an extended period (e.g., 24 hours). Causality: Sterically hindered or electronically deactivated substrates can lead to very slow reaction rates. The reaction may simply need more time to reach completion.[15][17]

Problem 2: Formation of Significant Side Products

Potential CauseRecommended Solution & Explanation
Homocoupling of Starting Materials Solution: Lower the catalyst loading, use a more appropriate ligand, or add the coupling partner slowly.[18] Causality: This is common in Suzuki couplings (C-C bond formation) but can also occur in C-N couplings. It arises from a competitive reaction pathway. The choice of ligand is crucial for promoting the desired C-N bond formation over C-C homocoupling.[18]
Decomposition of Starting Materials Solution: Utilize milder catalysts or lower the reaction temperature. Causality: Highly acidic or basic conditions, or high temperatures, can degrade sensitive functional groups on your substrates.[19] For example, acid-sensitive enamines can decompose before cyclization. Using a milder catalyst like an ion-exchange resin (e.g., Amberlyst-15) can be beneficial.[19]
Poor Regioselectivity Solution: Re-evaluate your synthetic strategy. For cyclization reactions, the regiochemical outcome is often determined by the initial bond formation. Causality: In reactions like the Bohlmann-Rahtz synthesis, the regioselectivity is governed by the electronics and sterics of the initial Michael addition.[19] For gold-catalyzed cyclizations, the substitution pattern on the alkyne can direct the regioselectivity of the ring closure.[11]

Problem 3: Catalyst Deactivation During the Reaction

Potential CauseRecommended Solution & Explanation
Catalyst Poisoning Solution: Purify starting materials and ensure solvents are anhydrous and degassed. Causality: Catalyst poisons are substances that bind strongly and irreversibly to the metal center.[16] Common poisons include sulfur species (from thiols, thioethers), water (can lead to protodeborylation in Suzuki couplings), and other coordinating species that were not removed from starting materials.[15][16]
Thermal Deactivation Solution: Run a temperature screen to find the minimum temperature required for efficient reaction. Causality: At excessively high temperatures, ligands can decompose, or the catalyst can aggregate into an inactive state (e.g., palladium black). This is especially true for catalysts with less thermally stable ligands.[20]
Product Inhibition Solution: Consider running the reaction at a lower concentration or investigate alternative catalyst systems. Causality: In some cases, the pyridopyrazine product itself can coordinate strongly to the catalyst, slowing down or halting catalytic turnover. This is a form of reversible deactivation known as inhibition.[16]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed C-N cross-coupling to form a key bond in the pyridopyrazine scaffold.

  • Reagent Preparation:

    • In a glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Add the palladium precatalyst (e.g., G4-XPhos Pd, 0.01-0.05 mmol, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Reaction Setup:

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) to the vial.

    • Seal the vial with a Teflon-lined cap.

  • Execution:

    • Remove the vial from the glovebox and place it in a pre-heated aluminum block on a stirrer hotplate. Heat the reaction to the desired temperature (typically 80-110 °C).

    • Stir the reaction vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction by taking small aliquots and analyzing by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[17]

Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation can significantly accelerate many reactions involved in pyridopyrazine synthesis, making it ideal for rapid screening of conditions.[21][22]

  • Setup:

    • To a dedicated microwave reaction vial, add the starting materials, catalyst, ligand, and base as described in Protocol 1, but at a smaller scale (e.g., 0.1-0.2 mmol).

    • Add the solvent (typically 1-2 mL).

    • Crimp-seal the vial.

  • Execution:

    • Place the vial in the microwave reactor.

    • Set the reaction temperature (e.g., 120 °C), power (e.g., 50 W), and time (e.g., 15-30 minutes).[21][22] Use a "hold time" feature to ensure the target temperature is maintained.

  • Workup and Analysis:

    • After the reaction, cool the vial to room temperature using compressed air before carefully opening.

    • Work up the reaction as described in Protocol 1. The small scale allows for rapid analysis by LC-MS to determine conversion and yield, facilitating quick optimization of parameters.

Data Presentation & Visualization

Table 1: Comparative Summary of Catalytic Systems

Catalyst SystemPrimary ApplicationTypical Catalyst/LigandAdvantagesDisadvantages
Palladium Intermolecular C-N Coupling (Buchwald-Hartwig)Pd₂(dba)₃ / XPhos, RuPhos; G4 Pd Precatalysts[14]Broadest scope, high functional group tolerance, well-understood.[2]High cost, potential for heavy metal contamination in API.[3]
Copper Intermolecular C-N Coupling (Ullmann-type)CuI / Phenanthroline, DMEDALow cost, effective for N-heterocycles.[7]Often requires higher temperatures, narrower substrate scope than Pd.[3]
Gold Intramolecular Alkyne Hydroamination/CyclizationAuCl(IPr), AuCl₃High regioselectivity, mild conditions, atom-economical.[9][11]Limited to specific substrates with alkyne functionality, catalyst cost.
Visual Workflows and Mechanisms

A clear understanding of the process is crucial for effective troubleshooting. The following diagrams illustrate key decision-making and mechanistic pathways.

Catalyst_Selection_Workflow start Goal: Synthesize Pyridopyrazine bond_type What is the key bond-forming step? start->bond_type cn_inter Intermolecular C-N Cross-Coupling bond_type->cn_inter e.g., Diaminopyridine + Dihalo-aromatic cn_intra Intramolecular C-N Cyclization bond_type->cn_intra e.g., Amino-pyridyl-alkyne sub_check_pd Are substrates commercially available? Are they stable to Pd catalysis? cn_inter->sub_check_pd sub_check_au Is the alkyne-tethered precursor accessible? cn_intra->sub_check_au pd_cat Primary Choice: Palladium Catalysis (Buchwald-Hartwig) sub_check_pd->pd_cat Yes cu_cat Alternative: Copper Catalysis (Ullmann-type) sub_check_pd->cu_cat No / Cost issue au_cat Primary Choice: Gold Catalysis (Hydroamination) sub_check_au->au_cat Yes

Caption: A decision workflow for initial catalyst selection.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex Ar-X amine_complex Amine Coordination pd_complex->amine_complex R₂NH amido_complex Amido Complex amine_complex->amido_complex - HX (to Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reactants Ar-X + R₂NH reactants->pd0 base Base base->amine_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Navigating Regioselectivity in Pyridopyrazine Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical modification of pyridopyrazines. The following information addresses common challenges in controlling regioselectivity during functionalization reactions, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the functionalization of pyridopyrazines?

A1: The regiochemical outcome of pyridopyrazine functionalization is a complex interplay of several factors. The inherent electronic properties of the pyridopyrazine core, with its electron-deficient pyridine and pyrazine rings, play a crucial role. The positions most susceptible to nucleophilic attack are generally electron-poor, while electrophilic and radical substitutions are also heavily influenced by the electron density of the various carbon atoms. Furthermore, the nature and position of existing substituents, the type of reaction (e.g., halogenation, cross-coupling, C-H activation), and the specific reaction conditions (catalyst, solvent, temperature, and additives) all contribute to directing the incoming group to a specific position.[1][2]

Q2: How can I predict the most reactive sites on a substituted pyridopyrazine for a given reaction?

A2: Predicting reactivity can be approached through a combination of theoretical and empirical methods. Computational chemistry, specifically density functional theory (DFT) calculations, can provide valuable insights into the electron distribution, frontier molecular orbitals (HOMO/LUMO), and the relative energies of reaction intermediates for different positional isomers.[3][4] Experimentally, a thorough understanding of established reactivity patterns for similar electron-deficient heterocycles, such as pyridines and pyrazines, can offer a good starting point.[1][5] The use of directing groups, which coordinate to a metal catalyst and bring it into proximity with a specific C-H bond, is a powerful strategy to override the inherent reactivity of the heterocycle.[6][7][8]

Q3: I am struggling with poor regioselectivity in the bromination of my pyridopyrazine. What strategies can I employ to improve this?

A3: Poor regioselectivity in bromination is a common challenge. To enhance selectivity, consider the following approaches:

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical. Milder reagents, such as N-bromosuccinimide (NBS), often provide higher selectivity compared to harsher reagents like bromine (Br₂).[9][10]

  • Reaction Conditions: Lowering the reaction temperature can favor the kinetic product, often leading to a single major regioisomer. Solvent choice is also important; polar aprotic solvents can influence the reaction pathway.[11]

  • Protecting/Directing Groups: The introduction of a directing group can force the bromination to occur at a specific position.[12][13] Alternatively, protecting a more reactive site can allow for bromination at a less reactive position.

Q4: In a dihalo-pyridopyrazine, how can I achieve selective cross-coupling at one halogen position over the other?

A4: Achieving regioselective cross-coupling on a dihalo-pyridopyrazine depends on the differential reactivity of the carbon-halogen bonds. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. If your substrate has two different halogens, selective coupling at the more reactive halogen can often be achieved by careful control of reaction time and temperature. For substrates with two identical halogens, the electronic and steric environment of each halogen becomes crucial. The choice of catalyst, ligand, and base can significantly influence which position is more readily activated for oxidative addition to the palladium center.[14][15][16][17]

Troubleshooting Guides

Problem 1: Low or No Regioselectivity in Direct C-H Arylation
Symptom Possible Cause(s) Suggested Solution(s)
Mixture of regioisomers obtained in a C-H arylation reaction.1. Inherent Reactivity: Multiple C-H bonds on the pyridopyrazine ring have similar reactivity. 2. Harsh Reaction Conditions: High temperatures can lead to scrambling and the formation of thermodynamic mixtures. 3. Ineffective Directing Group: The directing group is not sufficiently coordinating or is sterically hindered.1. Introduce a Directing Group: Employ a functional group (e.g., picolinamide, pyrimidine) that can chelate to the transition metal catalyst and direct the C-H activation to a specific ortho-position.[6][7][8] 2. Optimize Reaction Conditions: Screen different catalysts, ligands, and solvents. Lowering the reaction temperature may improve selectivity. 3. Computational Study: Use DFT calculations to predict the most acidic C-H protons and guide the choice of directing group and reaction conditions.[18]
No reaction or very low conversion.1. Catalyst Deactivation: The catalyst may be poisoned by impurities or coordinating atoms on the substrate. 2. Incorrect Ligand Choice: The ligand may not be suitable for activating the desired C-H bond.1. Use a More Robust Catalyst: Consider pre-catalysts that are more resistant to deactivation. Ensure all reagents and solvents are pure and dry. 2. Ligand Screening: Perform a high-throughput screening of different phosphine or N-heterocyclic carbene (NHC) ligands.
Problem 2: Poor Selectivity in Suzuki-Miyaura Coupling of Dihalo-pyridopyrazines
Symptom Possible Cause(s) Suggested Solution(s)
Mixture of mono-arylated products at both halogen positions.1. Similar Reactivity of C-X Bonds: The electronic and steric environments of the two carbon-halogen bonds are very similar. 2. Ligand Choice: The ligand used does not sufficiently differentiate between the two sites.1. Ligand Modification: Use sterically bulky or electron-rich/poor ligands to enhance differentiation between the two halogen positions. For example, bulky monophosphines versus diphosphines can lead to different regioselectivities.[17] 2. Solvent and Base Optimization: The polarity of the solvent and the nature of the base can influence the rate of oxidative addition at each site. A systematic screen can reveal conditions that favor one isomer. 3. Change the Halogen: If possible, synthesize a dihalo-pyridopyrazine with two different halogens (e.g., one bromo and one chloro) to exploit the inherent reactivity difference.
Formation of di-arylated product even with one equivalent of boronic acid.1. Fast Second Coupling: The mono-arylated product is highly reactive under the reaction conditions and quickly undergoes a second coupling.1. Lower Reaction Temperature: Running the reaction at a lower temperature can slow down the second coupling, allowing for the isolation of the mono-arylated product. 2. Slow Addition: Add the boronic acid slowly to the reaction mixture to maintain a low concentration, which can disfavor the second coupling. 3. Use a Milder Base: A weaker base can sometimes slow down the transmetalation step, providing more control over the reaction.

Data on Regioselectivity

Table 1: Regioselectivity in the Bromination of Substituted Pyridines

SubstrateBrominating AgentSolventMajor Product(s)Isomer RatioYield (%)
2-AminopyridineNBS (1 equiv)CCl₄5-Bromo-2-aminopyridine>95:590
3-HydroxypyridineNBS (1 equiv)CH₃CN2-Bromo-3-hydroxypyridine>95:585
4-MethoxypyridineNBS (1 equiv)CH₂Cl₂3-Bromo-4-methoxypyridine>95:588
2,6-DimethoxypyridineNBS (1 equiv)CH₃CN3-Bromo-2,6-dimethoxypyridine>95:592

Data compiled from studies on activated pyridines, which can serve as a model for substituted pyridopyrazines.[9]

Table 2: Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

LigandBaseSolventC2-Coupling:C4-Coupling RatioTotal Yield (%)
dppfK₂CO₃Toluene/H₂O>99:185
QPhosKFToluene/H₂O1:2.436
None (Jeffery conditions)NaOAcPEG400>1:9975

These examples on a dichloropyridine highlight the powerful effect of ligand and reaction conditions on regioselectivity.[17]

Experimental Protocols

Protocol 1: Regioselective C-H Arylation using a Removable Directing Group

This protocol is adapted from methodologies developed for the C-H functionalization of heterocycles using a pyridine-based directing group.[8]

  • Installation of the Directing Group: Couple the pyridopyrazine substrate with a suitable pyridine-containing directing group (e.g., a picolinamide) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

  • C-H Arylation:

    • To a solution of the pyridopyrazine-directing group conjugate (1.0 equiv) and the aryl halide (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane) in a sealed tube, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., a phosphine ligand, 10 mol%).

    • Add a base (e.g., K₂CO₃, 2.0 equiv).

    • Purge the reaction vessel with an inert gas (e.g., argon) and seal.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

  • Removal of the Directing Group: Cleave the directing group under appropriate conditions (e.g., hydrolysis for an amide linker) to yield the functionalized pyridopyrazine.

Protocol 2: Regioselective Bromination with N-Bromosuccinimide (NBS)

This is a general protocol for the bromination of activated aromatic systems.

  • Reaction Setup: Dissolve the substituted pyridopyrazine (1.0 equiv) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask protected from light.

  • Addition of NBS: Add N-bromosuccinimide (1.0-1.1 equiv) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.[10]

Visualizations

regioselectivity_factors cluster_substrate Substrate Properties cluster_reaction Reaction Conditions Electronic Effects Electronic Effects Regioselective Functionalization Regioselective Functionalization Electronic Effects->Regioselective Functionalization Inherent Reactivity Steric Hindrance Steric Hindrance Steric Hindrance->Regioselective Functionalization Site Accessibility Directing Groups Directing Groups Directing Groups->Regioselective Functionalization Forced Proximity Reagent/Catalyst Reagent/Catalyst Reagent/Catalyst->Regioselective Functionalization Mechanism Control Solvent Solvent Solvent->Regioselective Functionalization Intermediate Stabilization Temperature Temperature Temperature->Regioselective Functionalization Kinetic vs. Thermodynamic Control

Caption: Factors influencing regioselectivity in pyridopyrazine functionalization.

troubleshooting_workflow start Poor Regioselectivity Observed q1 Is a directing group being used? start->q1 a1_yes Optimize Directing Group/ Linker q1->a1_yes Yes a1_no Consider Introducing a Directing Group q1->a1_no No q2 Have reaction conditions been optimized? a1_yes->q2 a1_no->q2 a2_no Screen Catalyst, Ligand, Solvent, and Temperature q2->a2_no No q3 Is the issue related to competing reactive sites? q2->q3 Yes a2_no->q3 a3_yes Employ Protecting Groups or Utilize Reagents with Higher Selectivity q3->a3_yes Yes end Improved Regioselectivity q3->end No a3_yes->end

Caption: A troubleshooting workflow for improving regioselectivity.

References

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine - A Guide to Scale-up Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic scaffold, a core component of several developmental drugs, including potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your process development and scale-up activities.

I. Overview of the Synthetic Strategy

The most common and industrially viable route to this compound involves a two-step or a one-pot reductive amination process. The general synthetic approach is outlined below:

2,3-Diaminopyridine 2,3-Diaminopyridine Intermediate_Pyridopyrazine Pyrido[2,3-b]pyrazine 2,3-Diaminopyridine->Intermediate_Pyridopyrazine Condensation Glyoxal derivative (e.g., chloroacetaldehyde) Glyoxal derivative (e.g., chloroacetaldehyde) Glyoxal derivative (e.g., chloroacetaldehyde)->Intermediate_Pyridopyrazine Final_Product 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Intermediate_Pyridopyrazine->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Product

Caption: General synthetic workflow for this compound.

This guide will focus on the challenges and troubleshooting associated with scaling up this synthetic sequence.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

A. Reaction Conditions and Exothermicity

Question 1: We are observing a significant exotherm during the initial condensation of 2,3-diaminopyridine with chloroacetaldehyde when moving to a 10 L reactor. How can we control this?

Answer: This is a common and critical challenge. The condensation of diamines with aldehydes or their equivalents is often exothermic.[3] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation.

Troubleshooting Steps:

  • Controlled Addition: Instead of adding the chloroacetaldehyde all at once, implement a slow, controlled addition via a dropping funnel or a syringe pump. This allows the reactor's cooling system to manage the heat generated.

  • Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger temperature window for controlling the exotherm.

  • Solvent Choice and Concentration: A more dilute reaction mixture will have a higher heat capacity, which can help absorb the heat generated. Ensure your solvent has a good heat transfer coefficient.

  • Process Safety Assessment: For larger scale syntheses, a process safety assessment including Differential Scanning Calorimetry (DSC) is highly recommended.[4] This will help quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR) to prevent runaway reactions.

Question 2: Our reaction yield is inconsistent upon scale-up. What are the likely causes?

Answer: Yield inconsistency is a frequent issue in process development. The root causes often lie in subtle changes in reaction parameters that are magnified at a larger scale.

Troubleshooting Workflow:

start Inconsistent Yield mixing Evaluate Mixing Efficiency start->mixing reagent_purity Check Reagent Purity & Water Content start->reagent_purity temp_control Verify Temperature Control start->temp_control side_reactions Investigate Side Reactions mixing->side_reactions reagent_purity->side_reactions temp_control->side_reactions workup Optimize Work-up Procedure side_reactions->workup solution Consistent Yield workup->solution

Caption: Troubleshooting workflow for inconsistent reaction yields.

  • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your stirring is adequate for the reactor geometry and reaction mass.

  • Reagent Purity and Water Content: The purity of starting materials, especially 2,3-diaminopyridine, is crucial. Impurities can interfere with the reaction. Additionally, water content in solvents and reagents can affect the reductive amination step, particularly when using water-sensitive reducing agents like sodium triacetoxyborohydride (STAB).[5][6][7]

  • Temperature Control: Ensure that the internal temperature of the reactor is being accurately monitored and controlled. A slight deviation from the optimal temperature can significantly impact the reaction outcome.

B. Reagent Handling and Safety at Scale

Question 3: What are the key safety considerations for handling sodium triacetoxyborohydride (STAB) on a kilogram scale?

Answer: Sodium triacetoxyborohydride (STAB) is a popular choice for reductive aminations due to its mildness and selectivity.[5][8][9] However, its handling on a large scale requires strict safety protocols.

Hazard Mitigation Strategy
Flammable Solid Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[6]
Releases Flammable Gases in Contact with Water Handle and store under an inert gas (e.g., nitrogen or argon). Protect from moisture.[5][6][10] Do not use water as a fire extinguishing agent.[10]
Causes Skin and Respiratory Irritation Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[5] Handle in a well-ventilated area or a fume hood.[5]
Potential for Uncontrolled Hydrogen Release A study on the production of STAB from NaBH4 and acetic acid identified the potential for a large heat spike and rapid, uncontrollable hydrogen gas generation.[1] While you are likely using pre-made STAB, this highlights the importance of controlled addition and temperature management during the reaction.

Safe Charging Procedure for STAB in a Reactor:

  • Ensure the reactor is clean, dry, and purged with an inert atmosphere.

  • Charge the solvent and other reactants first.

  • Add STAB portion-wise at a controlled rate to manage any potential exotherm and off-gassing.

  • Maintain a constant inert gas flow over the reaction mixture.

C. Work-up and Purification Challenges

Question 4: We are struggling with the crystallization of the final product. The material is often oily or forms a fine powder that is difficult to filter. What can we do?

Answer: Crystallization is a critical step that can be challenging to scale up. The physical properties of your product are highly dependent on the crystallization conditions.

Troubleshooting Crystallization Issues:

  • Solvent Screening: A systematic solvent screen is essential. Look for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization is often a robust method for scale-up.

  • Seeding: Develop a seeding protocol. Using a small amount of crystalline material of the desired form can promote controlled crystallization and lead to a more uniform particle size.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and morphology. A slower, controlled cooling profile is generally preferred over rapid cooling.

  • Polymorphism: Be aware of the potential for polymorphism, where the same compound can exist in different crystalline forms with different physical properties.[11][12][13][14][15] Analytical techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) should be used to characterize the solid form.

Question 5: Our impurity profile changes from batch to batch. How can we ensure consistency?

Answer: A consistent impurity profile is a regulatory requirement for active pharmaceutical ingredients (APIs).[16][][18][19][20] Understanding and controlling impurities is a key aspect of process development.

Impurity Control Strategy:

  • Identify the Impurities: Use analytical techniques like LC-MS and NMR to identify the structure of the main impurities.

  • Determine the Source: Impurities can arise from starting materials, side reactions, or degradation.

  • Optimize Reaction Conditions: Once the source is known, modify the reaction conditions (e.g., temperature, stoichiometry, reaction time) to minimize the formation of the impurity.

  • Develop a Purge Strategy: If an impurity cannot be avoided, design a purification step (e.g., crystallization, chromatography) that effectively removes it.

III. Detailed Experimental Protocol (Illustrative Example)

This protocol is for illustrative purposes and should be optimized for your specific equipment and scale.

Synthesis of this compound (Kilogram Scale)

Step Procedure Key Considerations and Rationale
1. Reactor Setup A 100 L glass-lined reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser. The reactor is inerted with nitrogen.Ensuring an inert atmosphere is crucial, especially for the reductive amination step with a water-sensitive reagent.
2. Reactant Charging Charge 2,3-diaminopyridine (5.0 kg, 45.8 mol) and dichloromethane (DCM, 50 L). Stir to dissolve.DCM is a common solvent for reductive aminations with STAB.[12]
3. Carbonyl Addition Cool the solution to 0-5 °C. Slowly add a solution of chloroacetaldehyde (50% in water, 7.2 kg, 45.8 mol) over 2-3 hours, maintaining the internal temperature below 10 °C.Slow addition and cooling are critical to control the exotherm of the initial condensation/imine formation.
4. Reductive Amination To the resulting slurry, add sodium triacetoxyborohydride (STAB, 14.6 kg, 68.7 mol) portion-wise over 3-4 hours, keeping the temperature below 15 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.Portion-wise addition of STAB is a key safety measure to control the exotherm and any off-gassing.[5][6]
5. Work-up Cool the reaction to 10 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate (20 L). Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L). Combine the organic layers and wash with brine (10 L).The bicarbonate quench neutralizes any remaining acid and quenches the excess reducing agent. Care must be taken as gas evolution may occur.
6. Isolation Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
7. Purification Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/heptane) to yield pure this compound.The choice of crystallization solvent is critical for purity and crystal form.[11]

IV. References

  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride - lifechem pharma. (n.d.). Retrieved from --INVALID-LINK--

  • Process Safety Assessment of the Iron-Catalyzed Direct Olefin Diazidation for the Expedient Synthesis of Vicinal Primary Diamines. (2017). Organic Process Research & Development, 21(12), 2068–2072.

  • Sodium triacetoxyborohydride - Apollo Scientific. (n.d.). Retrieved from --INVALID-LINK--

  • Large-scale reductive amination and synthesis applications - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Sodium triacetoxyborohydride - AK Scientific, Inc. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). Bioorganic & Medicinal Chemistry, 18(12), 4351-4362.

  • The Role of API Impurity Profiling in Drug Development - Aquigen Bio Sciences. (n.d.). Retrieved from --INVALID-LINK--

  • Impurity Profiling in APIs - BOC Sciences. (n.d.). Retrieved from --INVALID-LINK--

  • Impurity Profiling in Small Molecule API Development - Pharmaffiliates. (2025). Retrieved from --INVALID-LINK--

  • SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS - Loba Chemie. (2017). Retrieved from --INVALID-LINK--

  • Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). (2012). Bioorganic & Medicinal Chemistry, 20(3), 1333-1348.

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (2018). Frontiers in Chemistry, 6, 499.

  • Impurity Profiling-A Significant Approach in Pharmaceuticals - Bentham Science Publisher. (n.d.). Retrieved from --INVALID-LINK--

  • How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (2025). Retrieved from --INVALID-LINK--

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3614-3619.

  • Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. (2022). International Journal of Pharmaceutics, 611, 121320.

  • Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2024). ARKIVOC, 2023(vii), 202312124.

  • Condensation products of aldehydes or ketones with diamines and monoamines. (1969). US Patent 3,461,100.

  • Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors. (2010). Clinical Cancer Research, 16(23), 5652-5663.

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from --INVALID-LINK--

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). Molecules, 29(18), 4253.

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2021). RSC Advances, 11(53), 33529-33543.

  • A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. (2017). Organic & Biomolecular Chemistry, 15(43), 9183-9187.

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from --INVALID-LINK--

  • Real-World Treatment and Outcomes in ALK-Rearranged NSCLC: Results From a Large U.S.-Based Database. (2022). JTO Clinical and Research Reports, 3(7), 100356.

  • Reductive amination - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Crystal Polymorphism in Pharmaceutical Science. (2016). In Polymorphism in Pharmaceutical Solids (pp. 1-34).

  • Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. (2005). The Journal of Organic Chemistry, 70(18), 7208–7216.

  • Diamine-dialdehyde condensations. (n.d.). Retrieved from --INVALID-LINK--

  • Targeting ALK: Precision Medicine Takes On Drug Resistance. (2016). Cancer Discovery, 6(8), 830-842.

  • Condensation products of dicyandiamide, a salt of ethylene diamine, and formaldehyde. (1960). US Patent 2,934,523.

  • Niementowski-type synthesis of pyrido[3,2-e][4][5][21]triazines: potent aza-analogs of pyrido[2,3-b]pyrazine fungicides. (2013). Bioorganic & Medicinal Chemistry, 21(12), 3341-3349.

  • Synthesis of pyrido-annelated[4][5][7][21]tetrazines,[4][5][21]triazepine, and[4][5][7][21]tetrazepines for anticancer, DFT, and molecular docking studies. (2023). Scientific Reports, 13(1), 5432.

  • Current Strategies to Overcome Resistance to ALK-Inhibitor Agents. (2015). Current Drug Targets, 16(12), 1387-1401.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine and Other Privileged Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold against other well-established kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and indole. The comparison is supported by experimental data from publicly available research, focusing on their activity against key kinase targets implicated in cancer.

Executive Summary

The discovery and development of small molecule kinase inhibitors have revolutionized the treatment of cancer and other diseases. The choice of a core chemical scaffold is a critical decision in the design of these inhibitors, influencing potency, selectivity, and pharmacokinetic properties. The this compound scaffold has emerged as a promising framework, particularly for targeting kinases such as Anaplastic Lymphoma Kinase (ALK). This guide presents a comparative analysis of this scaffold against the widely used quinazoline, pyrimidine, and indole cores, providing quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative inhibitors from each scaffold against various kinases. It is important to note that these values are compiled from different studies and experimental conditions; therefore, direct comparisons should be made with caution.

Table 1: this compound Scaffold

Compound ClassTarget KinaseIC50 (Enzyme Assay)IC50 (Cell-based Assay)Reference
Tetrahydropyrido[2,3-b]pyrazinesALK~10 nM~150 nM[1]
Pyrido[2,3-b]pyrazinesErlotinib-sensitive PC9 cells-0.09 µM
Pyrido[2,3-b]pyrazinesErlotinib-resistant PC9-ER cells-0.15 µM

Table 2: Quinazoline Scaffold

Representative InhibitorTarget KinaseIC50 (Enzyme Assay)IC50 (Cell-based Assay)
GefitinibEGFR2.4 nMA549: >10 µM
ErlotinibEGFR33.25 nM-
LapatinibEGFR0.16 µM (A431 cells)-
DacomitinibEGFR-H1975: ~10 nM

Table 3: Pyrimidine Scaffold

Representative InhibitorTarget KinaseIC50 (Enzyme Assay)IC50 (Cell-based Assay)
ImatinibABL~25 nMK562: ~300 nM
DasatinibSRC, ABL~0.5 nM (SRC), ~1 nM (ABL)-
PazopanibVEGFR230 nMHUVEC: 21 nM

Table 4: Indole Scaffold

Representative InhibitorTarget KinaseIC50 (Enzyme Assay)IC50 (Cell-based Assay)
SunitinibVEGFR2, PDGFRβ2 nM (VEGFR2), 8 nM (PDGFRβ)HUVEC: 6.3 nM
AxitinibVEGFR1, VEGFR2, VEGFR30.1 nM, 0.2 nM, 0.1-0.3 nM-
NintedanibVEGFR, FGFR, PDGFR21-34 nM (VEGFRs)-

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

LanthaScreen™ Kinase Activity Assay (Example: ALK)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase.

Materials:

  • ALK Kinase (recombinant)

  • LanthaScreen™ Certified Kinase Substrate

  • LanthaScreen™ Eu-labeled anti-phosphopeptide antibody

  • ATP

  • TR-FRET Dilution Buffer

  • Test compounds (inhibitors)

  • 384-well microplates

Procedure: [2][3][4]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer to a 4x final concentration.

  • Kinase Reaction Mixture: Prepare a 2x kinase/antibody mixture in the reaction buffer.

  • Substrate/ATP Mixture: Prepare a 4x tracer (substrate) solution in the reaction buffer.

  • Assay Plate Setup:

    • Add 4 µL of the 4x test compound or control inhibitor to the wells.

    • Add 8 µL of the 2x kinase/antibody mixture to all wells.

    • Add 4 µL of the 4x tracer to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., ALK-positive NSCLC line for ALK inhibitors)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (inhibitors)

  • 96-well cell culture plates

Procedure: [5][6][7][8]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the discussed kinase inhibitor scaffolds.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor (Anaplastic Lymphoma Kinase) Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Inhibitor Inhibitor->ALK

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR (Epidermal Growth Factor Receptor) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression, Survival, Angiogenesis ERK->Cell_Cycle AKT AKT PI3K->AKT AKT->Cell_Cycle Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR (Vascular Endothelial Growth Factor Receptor) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Indole Inhibitor Inhibitor->VEGFR

Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway.

ABL_Signaling_Pathway BCR_ABL BCR-ABL (Fusion Protein) RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Inhibition of Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->BCR_ABL

Caption: BCR-ABL Signaling Pathway.

References

In Vitro Bioactivity of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold and its derivatives against key therapeutic targets. The performance of this chemical series is benchmarked against established inhibitors, supported by quantitative experimental data. Detailed methodologies for the cited in vitro assays are provided to ensure reproducibility and aid in the design of future experiments.

Executive Summary

The this compound scaffold has emerged as a promising privileged structure in drug discovery, demonstrating potent inhibitory activity against multiple clinically relevant protein classes. This guide focuses on the in vitro validation of its bioactivity as an inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), and as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Comparative data with well-established inhibitors for each target are presented to contextualize the potency and potential of this heterocyclic system.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound derivatives and other comparator compounds against their respective targets.

Table 1: Anaplastic Lymphoma Kinase (ALK) Inhibitory Activity

Compound ClassCompoundTargetAssay TypeIC50 (nM)
This compound Representative AnalogALK (enzyme)Biochemical~10
Representative AnalogALK (cellular)Cell-based~150
Comparator ALK Inhibitors CrizotinibALK (enzyme)Biochemical24
CeritinibALK (enzyme)Biochemical0.15
AlectinibALK (enzyme)Biochemical1.9

Table 2: Epidermal Growth Factor Receptor (EGFR) Inhibitory Activity

Compound ClassCompoundTargetCell LineIC50 (µM)
Pyrido[2,3-b]pyrazine Derivative Compound 7nEGFRPC9 (erlotinib-sensitive)0.09
Compound 7nEGFRPC9-ER (erlotinib-resistant)0.15
Comparator EGFR Inhibitors ErlotinibEGFR (enzyme)Biochemical0.002
GefitinibEGFR (enzyme)Biochemical0.033
OsimertinibEGFR (L858R/T790M)Biochemical0.001

Table 3: Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonist Activity

Compound ClassCompoundAssay TypeIC50 (nM)
Pyrido[2,3-b]pyrazine Derivative Compound 26FunctionalNot explicitly stated, but characterized as a potent antagonist
Comparator TRPV1 Antagonists CapsazepineFunctional562
SB-705498Functional (Capsaicin-induced)3

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (ALK & EGFR)

This protocol describes a general method for determining the in vitro potency of compounds against protein kinases.

1. Materials:

  • Recombinant human ALK or EGFR kinase domain.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ATP solution.

  • Peptide substrate specific for the kinase.

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

  • 384-well white plates.

  • Plate reader capable of measuring luminescence.

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the kinase in kinase buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of compounds on the viability of cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., ALK-positive or EGFR-mutant cell lines).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to a purple formazan product.

  • Carefully remove the culture medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways inhibited by the this compound scaffold.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Grb2 Grb2 ALK->Grb2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Inhibitor->ALK

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Point of Inhibition.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cell Growth, Proliferation, Survival ERK->CellResponse PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->CellResponse STAT->CellResponse PLCg->CellResponse Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->EGFR

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis Biochemical Biochemical Assay (e.g., In Vitro Kinase Assay) Start->Biochemical CellBased Cell-Based Assay (e.g., MTT Viability Assay) Start->CellBased DataAnalysis Data Analysis (IC50 Determination) Biochemical->DataAnalysis CellBased->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR End Lead Compound Identification SAR->End

Caption: General workflow for in vitro validation of bioactive compounds.

A Comparative Analysis of Tetrahydropyrido[2,3-b]pyrazine Derivatives and Erlotinib in Targeting EGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of a novel class of compounds, tetrahydropyrido[2,3-b]pyrazines, against the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy data, and the experimental protocols used for their evaluation.

Introduction

Erlotinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) widely used in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2] It functions by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[1][3][4] However, the emergence of resistance, often through secondary mutations like T790M, limits its long-term efficacy.[5][6] This has spurred the development of new inhibitors, such as those based on the tetrahydropyrido[2,3-b]pyrazine scaffold, which have shown promise in overcoming erlotinib resistance.[7]

Comparative Efficacy

The following tables summarize the in vitro efficacy of a representative pyrido[2,3-b]pyrazine compound (7n) and erlotinib against various cancer cell lines.

Table 1: In Vitro Efficacy of Pyrido[2,3-b]pyrazine Compound 7n

CompoundCell LineEGFR StatusIC50 (µM)
Compound 7nPC9Exon 19 Deletion (Erlotinib-Sensitive)0.09
Compound 7nPC9-ERExon 19 Del / T790M (Erlotinib-Resistant)0.15

Data sourced from a study on novel pyrido[2,3-b]pyrazines.[7]

Table 2: In Vitro Efficacy of Erlotinib

CompoundCell LineEGFR StatusIC50 (nM)
ErlotinibHuman EGFRWild-Type2
ErlotinibIntact Tumor Cells(EGFR Autophosphorylation)20
ErlotinibPC9Exon 19 Deletion (Erlotinib-Sensitive)~30

Data compiled from multiple sources.[8][9]

Mechanism of Action and Signaling Pathways

Both erlotinib and the novel tetrahydropyrido[2,3-b]pyrazine derivatives target the EGFR signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[1][2][5] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as RAS-RAF-MAPK and PI3K-AKT.[3][4]

EGFR Signaling Pathway

EGFR_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Erlotinib Erlotinib Erlotinib->Dimerization Inhibits THPP Tetrahydropyrido [2,3-b]pyrazine THPP->Dimerization Inhibits

Caption: Simplified EGFR signaling cascade and points of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of the compared compounds.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells (e.g., PC9, PC9-ER) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (tetrahydropyrido[2,3-b]pyrazine derivatives or erlotinib) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[10][11][12]

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Experimental Workflow for MTT Assay

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add serially diluted compounds Incubate_24h->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow of a typical MTT assay.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor activity of the compounds in a living organism.

Methodology:

  • Cell Implantation: Athymic nude mice are subcutaneously injected with 5 x 10^6 cancer cells (e.g., PC9 or H1975) suspended in Matrigel.[13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and administered the test compounds (e.g., orally) or vehicle control daily for a specified period (e.g., 14-21 days).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The preliminary data suggests that tetrahydropyrido[2,3-b]pyrazine derivatives represent a promising class of EGFR inhibitors. Notably, their activity against erlotinib-resistant cell lines indicates their potential to overcome acquired resistance, a significant challenge in current cancer therapy. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety profile in comparison to established treatments like erlotinib.

References

Navigating the Structure-Activity Landscape of Tetrahydropyrido[2,3-b]pyrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tetrahydropyrido[2,3-b]pyrazines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry for its potential as potent and selective inhibitors of various biological targets.

This document summarizes key quantitative data from published studies, details the experimental protocols used to evaluate these compounds, and visualizes the core structural elements and relevant biological pathways. The aim is to offer an objective comparison to aid in the rational design of novel therapeutics based on the tetrahydropyrido[2,3-b]pyrazine scaffold.

Core Structure and Points of Modification

The tetrahydropyrido[2,3-b]pyrazine core is a rigid bicyclic system that serves as a versatile scaffold for the development of targeted inhibitors. The numbering of the core structure is crucial for understanding the SAR, as different positions are tolerant to a variety of substitutions that can significantly impact potency, selectivity, and pharmacokinetic properties.

Caption: General chemical structure of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold.

Key points of modification on this scaffold, as identified in various studies, include the N1, N4, and C7 positions. Substitutions at these positions have been shown to modulate the inhibitory activity against different kinases and enzymes.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of representative tetrahydropyrido[2,3-b]pyrazine analogs against Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), two key targets in oncology.

Table 1: Structure-Activity Relationship of Tetrahydropyrido[2,3-b]pyrazines as ALK Inhibitors
CompoundR1R2R3ALK IC50 (nM)[1]Cellular Activity (nM)[1]
1a HHH>1000>1000
1b MeHH500800
1c HPhH80250
1d H2,4-diCl-PhH10150
1e H2,4-diCl-PhMe12160

Data synthesized from a study on potent and selective ALK inhibitors.[1]

The data clearly indicates that substitution at the R2 position with a phenyl group, particularly a dichlorophenyl moiety, dramatically increases the inhibitory potency against ALK.[1] Methylation at the R3 position appears to have a minimal effect on activity.[1]

Table 2: Structure-Activity Relationship of Pyrido[2,3-b]pyrazines as EGFR Inhibitors
CompoundR at C7PC9 IC50 (µM)[2]PC9-ER IC50 (µM)[2]
7a Phenyl1.22.5
7n 3-Thienyl0.090.15
7o 4-Pyridyl0.51.1

Data from a study on pyrido[2,3-b]pyrazines inhibiting erlotinib-sensitive (PC9) and -resistant (PC9-ER) cell lines.[2]

In this series of pyrido[2,3-b]pyrazines, the nature of the substituent at the C7 position plays a critical role in the inhibition of both erlotinib-sensitive and -resistant non-small cell lung cancer (NSCLC) cell lines.[2] The introduction of a 3-thienyl group at this position resulted in a significant enhancement of potency.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tetrahydropyrido[2,3-b]pyrazine derivatives.

Anaplastic Lymphoma Kinase (ALK) Inhibition Assay

This biochemical assay determines the in vitro potency of compounds against the ALK enzyme.

ALK_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection Reagents Prepare ALK enzyme, ATP, and substrate solution Compound_Dilution Serially dilute test compounds in DMSO Incubation Incubate ALK enzyme with test compound Compound_Dilution->Incubation Initiation Initiate kinase reaction by adding ATP/substrate mix Incubation->Initiation Termination Stop reaction with EDTA Initiation->Termination Detection_Reagent Add detection reagent (e.g., ADP-Glo) Termination->Detection_Reagent Luminescence Measure luminescence to determine kinase activity Detection_Reagent->Luminescence

Caption: A generalized workflow for an in vitro ALK kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Recombinant ALK enzyme, ATP, and a suitable substrate (e.g., a tyrosine-containing peptide) are prepared in a kinase assay buffer.

  • Compound Preparation: Test compounds are serially diluted to various concentrations, typically in DMSO.

  • Incubation: The ALK enzyme is pre-incubated with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The reaction is allowed to proceed for a specific time (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, often by the addition of EDTA. The amount of product formed (phosphorylated substrate) or ATP consumed is then quantified using a suitable detection method, such as a luminescence-based assay like ADP-Glo™.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This cell-based assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., PC9, PC9-ER) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway Visualization

The tetrahydropyrido[2,3-b]pyrazine derivatives discussed in this guide primarily target key nodes in cancer signaling pathways. The following diagrams illustrate the general ALK and EGFR signaling cascades.

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase P Phosphorylation ALK->P Dimerization & Autophosphorylation Compound Tetrahydropyrido[2,3-b]pyrazine Inhibitor Compound->ALK Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) P->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, and Growth Downstream_Signaling->Cell_Proliferation

Caption: Simplified ALK signaling pathway and the point of inhibition.

Dysregulation of the Anaplastic Lymphoma Kinase (ALK) is implicated in various cancers.[1] The tetrahydropyrido[2,3-b]pyrazine inhibitors act by blocking the autophosphorylation of the ALK receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Tyrosine Kinase EGF->EGFR Binding P Phosphorylation EGFR->P Dimerization & Autophosphorylation Compound Pyrido[2,3-b]pyrazine Inhibitor Compound->EGFR Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK) P->Downstream_Signaling Cell_Growth Cell Growth and Proliferation Downstream_Signaling->Cell_Growth

Caption: Overview of the EGFR signaling cascade and its inhibition.

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. The pyrido[2,3-b]pyrazine derivatives inhibit the kinase activity of EGFR, preventing the downstream signaling that leads to uncontrolled cell growth and proliferation. Some of these compounds have shown efficacy against erlotinib-resistant mutations.[2]

This comparative guide provides a foundational understanding of the structure-activity relationships of tetrahydropyrido[2,3-b]pyrazines. The presented data and experimental context are intended to facilitate the ongoing efforts in the discovery and development of novel and effective therapeutics based on this promising chemical scaffold.

References

A Comparative Guide to the In Vivo Efficacy of Tetrahydropyrido[2,3-b]pyrazine Compounds in Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a novel tetrahydropyrido[2,3-b]pyrazine compound in established preclinical models of inflammatory pain. Due to the proprietary nature of early-stage drug development, detailed public data on these specific compounds is limited. This report focuses on a key publicly disclosed compound from this class and compares its performance with widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), naproxen and celecoxib, based on available literature.

Executive Summary

A novel tetrahydropyrido[2,3-b]pyrazine derivative, identified as Compound 26 , has demonstrated significant efficacy as a transient receptor potential vanilloid 1 (TRPV1) antagonist in rodent models of inflammatory pain.[1] As detailed in preclinical studies, this orally bioavailable compound effectively attenuated thermal hyperalgesia and chronic inflammatory pain.[1] This guide compares the reported efficacy of Compound 26 with the established NSAIDs, naproxen and celecoxib, in similar inflammatory pain models. While precise quantitative data for Compound 26 is not publicly available, its described performance suggests a potent anti-hyperalgesic effect.

Comparative Efficacy in Preclinical Inflammatory Pain Models

The in vivo efficacy of Compound 26 was evaluated in two standard rodent models of inflammatory pain: the Carrageenan-Induced Thermal Hyperalgesia (CITH) model and the Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain model.[1]

Carrageenan-Induced Thermal Hyperalgesia (CITH)

This model assesses a compound's ability to reverse heightened sensitivity to a thermal stimulus following the induction of acute inflammation.

Table 1: Comparison of Efficacy in the CITH Model

CompoundClassDosing (Rat)EfficacyData Source
Compound 26 Tetrahydropyrido[2,3-b]pyrazine (TRPV1 Antagonist)Oral (Dose not specified)Significantly attenuated thermal hyperalgesiaHodgetts et al., 2010[1]
Celecoxib Selective COX-2 Inhibitor7 mg/kg (i.p.)Attenuated hyperalgesiaChopade et al., 2014[2]
Naproxen Non-selective COX InhibitorNot specified in CITH modelEffective in reducing inflammatory pain(General knowledge)

Note: Detailed quantitative data for Compound 26 was not available in the public domain.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

The CFA model induces a more persistent inflammatory state, allowing for the evaluation of a compound's efficacy in a chronic pain setting.

Table 2: Comparison of Efficacy in the CFA Model

CompoundClassDosing (Rat)EfficacyData Source
Compound 26 Tetrahydropyrido[2,3-b]pyrazine (TRPV1 Antagonist)Oral (Dose not specified)Dose-dependently reduced chronic inflammatory painHodgetts et al., 2010[1]
Naproxen Non-selective COX Inhibitor10 mg/kg (Oral)Significantly reversed thermal hyperalgesia (back to ~86% of naïve controls)Chang et al., 2010[3]

Note: Detailed quantitative data for Compound 26 was not available in the public domain.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway for Compound 26 and a general workflow for the in vivo efficacy studies.

TRPV1 Signaling Pathway TRPV1 Signaling Pathway in Nociception Inflammatory_Mediators Inflammatory Mediators (e.g., Protons, Bradykinin) TRPV1 TRPV1 Channel Inflammatory_Mediators->TRPV1 Activate Calcium_Influx Ca2+ Influx TRPV1->Calcium_Influx Nociceptor_Activation Nociceptor Activation (Sensory Neuron) Pain_Signal Pain Signal Transmission to CNS Nociceptor_Activation->Pain_Signal Calcium_Influx->Nociceptor_Activation Compound_26 Compound 26 (Antagonist) Compound_26->TRPV1 Block

Caption: TRPV1 Signaling Pathway and the inhibitory action of Compound 26.

InVivo_Efficacy_Workflow General Workflow for In Vivo Inflammatory Pain Studies cluster_pre_treatment Pre-Treatment cluster_inflammation Inflammation Induction cluster_treatment Treatment cluster_post_treatment Post-Treatment Assessment Baseline Baseline Nociceptive Threshold Measurement Induction Inject Carrageenan or CFA into Rat Hind Paw Baseline->Induction Dosing Administer Compound 26 or Vehicle (Oral) Induction->Dosing Measurement Measure Nociceptive Threshold at Timed Intervals Dosing->Measurement Analysis Data Analysis and Comparison to Vehicle Measurement->Analysis

Caption: A generalized workflow for the CITH and CFA in vivo studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on established protocols in the field. The precise protocols for Compound 26 were not available and these represent standard practices.

Carrageenan-Induced Thermal Hyperalgesia (CITH) in Rats
  • Animals: Male Sprague-Dawley rats are typically used. Animals are acclimatized to the testing environment before the experiment.

  • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is determined for each rat. A cut-off time is set to prevent tissue damage.

  • Induction of Inflammation: A solution of carrageenan (e.g., 1-2% in saline) is injected into the plantar surface of one hind paw.

  • Compound Administration: Compound 26 or the vehicle is administered orally at a specified time, typically before or after the carrageenan injection.

  • Assessment of Hyperalgesia: At various time points after carrageenan injection (e.g., 2, 3, 4 hours), the paw withdrawal latency to the thermal stimulus is re-measured.

  • Data Analysis: The change in paw withdrawal latency from baseline is calculated. The efficacy of the compound is determined by its ability to reverse the carrageenan-induced decrease in withdrawal latency compared to the vehicle-treated group.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Baseline Measurement: Baseline nociceptive thresholds to thermal and/or mechanical stimuli are established before CFA injection.

  • Induction of Chronic Inflammation: A single intraplantar injection of CFA is administered to one hind paw. This induces a localized, persistent inflammation and hyperalgesia that can last for several weeks.

  • Compound Administration: Dosing with Compound 26 or a comparator, such as naproxen (e.g., 10 mg/kg, p.o.), is typically initiated after the establishment of hyperalgesia (e.g., 24 hours or several days post-CFA) and may continue for a specified duration.[3]

  • Assessment of Pain Behavior: Paw withdrawal latencies to thermal stimuli and/or paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) are measured at multiple time points after CFA injection and compound administration.

  • Data Analysis: The ability of the compound to reverse the CFA-induced decrease in paw withdrawal latency or threshold is compared to the vehicle-treated control group. A dose-response relationship can be established by testing multiple doses of the compound.

Conclusion

The available data indicates that tetrahydropyrido[2,3-b]pyrazine Compound 26 is a promising orally active agent for the treatment of inflammatory pain, acting through the TRPV1 antagonism mechanism.[1] Its reported efficacy in both acute and chronic models of inflammatory pain suggests a robust analgesic and anti-hyperalgesic profile.[1] While a direct quantitative comparison with standard NSAIDs like naproxen and celecoxib is limited by the lack of publicly available detailed data for Compound 26, its described performance warrants further investigation and positions this chemical class as a valuable area for the development of novel analgesics. Future studies with publicly available dose-response data will be crucial for a more definitive comparative assessment.

References

Head-to-Head Comparison: Pyridopyrimidine vs. Pyridopyrazine Inhibitors in Kinase-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with kinase inhibitors at the forefront of precision medicine. Among the numerous heterocyclic scaffolds explored, pyridopyrimidines and pyridopyrazines have emerged as privileged structures, forming the core of many potent and selective kinase inhibitors. This guide provides a head-to-head comparison of representative inhibitors from both classes, focusing on their activity against key cancer-associated signaling pathways, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Targets

FeaturePyridopyrimidine InhibitorsPyridopyrazine Inhibitors
Core Structure Fused pyridine and pyrimidine ringsFused pyridine and pyrazine rings
Primary Targets PI3K/mTOR pathway, Receptor Tyrosine Kinases (e.g., EGFR, FGFR)Receptor Tyrosine Kinases (e.g., VEGFR-2), other kinases (e.g., FtsZ)
Mechanism of Action Primarily ATP-competitive inhibition of kinase activityPrimarily ATP-competitive inhibition of kinase activity
Therapeutic Areas Oncology (hematological malignancies, solid tumors), inflammationOncology (solid tumors), infectious diseases

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro and in vivo performance of representative pyridopyrimidine and pyridopyrazine inhibitors against their respective primary targets.

Table 1: In Vitro Kinase Inhibitory Activity
Inhibitor ClassCompoundTarget KinaseIC50 (nM)Reference
Pyridopyrimidine Compound S5PI3Kδ2.82[1]
Pyridopyrimidine A-Series CompoundPI3Kα3 - 10[2]
Pyridopyrimidine Dual PI3K/mTOR InhibitorPI3K/mTORSub-micromolar[3][4]
Pyridopyrazine Pyrazine-Pyridine BiheteroarylVEGFR-2~100[5]
Pyridopyrazine Novel PyridopyrazineFtsZModerate to Good[1][6]
Table 2: Cellular Activity
Inhibitor ClassCompoundCell LineAssayIC50 (µM)Reference
Pyridopyrimidine Compound S5SU-DHL-6Antiproliferation0.035[1]
Pyridopyrimidine A-Series CompoundCancer cell lines with overactivated PI3K pathwayCytotoxicityMicromolar[2]
Pyridopyrazine Pyrazine-Pyridine BiheteroarylHUVEC (VEGF-stimulated)ProliferationModest effects[5]
Pyridopyrazine Novel PyridopyrazineMtb H37RvAntibacterial-[1][6]

Signaling Pathways and Mechanisms of Action

Pyridopyrimidine and pyridopyrazine inhibitors exert their effects by targeting key nodes in cellular signaling pathways crucial for cancer cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway Targeted by Pyridopyrimidine Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Pyridopyrimidine-based inhibitors have been extensively developed to target PI3K and/or mTOR.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->PI3K Inhibition Pyridopyrimidine->mTORC1 Inhibition Pyridopyrimidine->mTORC2 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridopyrimidine inhibitors.

VEGFR-2 Signaling Pathway Targeted by Pyridopyrazine Inhibitors

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyridopyrazine-based inhibitors have shown promise in targeting this pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activation Angiogenesis Angiogenesis Downstream->Angiogenesis Pyridopyrazine Pyridopyrazine Inhibitor Pyridopyrazine->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and inhibition by pyridopyrazine inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate these inhibitors.

In Vitro Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol Summary:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a substrate (e.g., a peptide or lipid), and ATP in a suitable buffer.

  • Inhibitor Addition: The test compound (pyridopyrimidine or pyridopyrazine inhibitor) is added at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the kinase-mediated phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_0 Experimental Workflow A Prepare Kinase, Substrate, ATP Mix B Add Inhibitor (Pyridopyrimidine or Pyridopyrazine) A->B C Incubate B->C D Detect Signal (e.g., ADP-Glo) C->D E Calculate IC50 D->E

Caption: General workflow for an in vitro kinase assay.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol Summary:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5][7][8][9][10]

Western Blotting for Phosphorylated Proteins (e.g., p-Akt)

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, providing evidence of target engagement by an inhibitor.

Protocol Summary:

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein. Protease and phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[11][12]

  • Protein Quantification: The total protein concentration of each lysate is determined using an assay like the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the HRP-catalyzed reaction is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[11][12][13]

Western_Blot_Workflow cluster_1 Western Blot Protocol F Cell Lysis & Protein Quantification G SDS-PAGE F->G H Protein Transfer to Membrane G->H I Blocking H->I J Primary Antibody (e.g., anti-p-Akt) I->J K Secondary Antibody J->K L Chemiluminescent Detection K->L

Caption: Key steps in a Western blotting protocol for detecting phosphorylated proteins.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol Summary:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into groups and treated with the inhibitor (administered orally or via injection) or a vehicle control.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a set time point. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.[14][15][16]

Conclusion

Both pyridopyrimidine and pyridopyrazine scaffolds have proven to be highly valuable in the development of kinase inhibitors for cancer therapy. Pyridopyrimidines have shown significant success as inhibitors of the PI3K/mTOR pathway, with several compounds advancing into clinical trials. Pyridopyrazines have demonstrated potent activity against receptor tyrosine kinases like VEGFR-2, playing a crucial role in inhibiting angiogenesis.

The choice between these scaffolds depends on the specific kinase target and the desired pharmacological profile. The data and protocols presented in this guide offer a foundation for researchers to compare and contrast these two important classes of inhibitors and to inform the design and development of next-generation targeted therapies. Further head-to-head studies under identical experimental conditions will be invaluable for a more definitive comparison of their therapeutic potential.

References

Validating Target Engagement: A Comparative Guide to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivatives against established alternatives for validating target engagement, supported by experimental data and detailed protocols.

The this compound scaffold has emerged as a promising privileged structure in drug discovery, with derivatives showing potent activity against critical therapeutic targets. This guide provides a comparative analysis of this scaffold in the context of two distinct and important drug targets: Anaplastic Lymphoma Kinase (ALK) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. We present a compilation of publicly available data to benchmark the performance of these novel compounds against established inhibitors and offer detailed experimental protocols for key assays to facilitate their evaluation.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Dysregulation of the ALK receptor tyrosine kinase is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1] Consequently, the development of potent and selective ALK inhibitors is a major focus in oncology research. A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines has been identified as potent inhibitors of ALK.[2]

Quantitative Comparison of ALK Inhibitors

The following table summarizes the inhibitory potency (IC50) of a representative this compound derivative against ALK, benchmarked against the clinically approved ALK inhibitors Crizotinib and Alectinib.

Compound ClassSpecific CompoundTargetAssay TypeIC50 (nM)Reference
This compound Representative AnalogALKEnzymatic~10[2]
Pyrazolopyridine CrizotinibALKEnzymatic3[3]
Benzo[b]carbazole AlectinibALKEnzymatic1.9[3]

Note: IC50 values can vary between different assay conditions and laboratories. This table is intended for comparative purposes based on available data.

Experimental Protocols for ALK Target Engagement

Validating the engagement of this compound derivatives with the ALK protein in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the stabilization of a target protein upon ligand binding.[4] Additionally, a biochemical kinase assay can quantify the direct inhibitory effect of the compound on ALK activity.

This protocol is adapted from methodologies used to study Crizotinib resistance in ALK-expressing human cancers.[5]

1. Cell Culture and Treatment:

  • Culture ALK-positive cancer cell lines (e.g., H3122, Karpas-299) to 70-80% confluency.

  • Treat cells with the this compound derivative or a control compound (e.g., Crizotinib, DMSO vehicle) at various concentrations for a predetermined time (e.g., 2-4 hours).

2. Heat Challenge:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.

3. Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separate the soluble and precipitated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Analysis:

  • Collect the supernatant (soluble fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Analyze the levels of soluble ALK protein by Western blotting using an ALK-specific antibody.

  • Quantify the band intensities and plot the percentage of soluble ALK as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

This protocol is a generalized procedure for measuring kinase activity based on the quantification of ADP produced.[6][7]

1. Reagent Preparation:

  • Prepare a stock solution of the this compound derivative in DMSO.

  • Prepare serial dilutions of the compound in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Prepare solutions of recombinant human ALK kinase, a suitable peptide substrate, and ATP in kinase assay buffer. The ATP concentration should be near the Km value for ALK.

2. Kinase Reaction:

  • In a 384-well plate, add the test compound dilutions.

  • Add the ALK enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

3. ADP Detection:

  • Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP into a detectable luminescent signal.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ALK Signaling Pathway

The binding of an inhibitor to ALK blocks its downstream signaling cascades, which are crucial for cancer cell proliferation and survival. The primary pathways affected include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[2][8]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Inhibitor->ALK

Caption: ALK signaling pathway and the point of inhibition.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin.[9] Antagonists of TRPV1 are being investigated as potential analgesics. Pyrido[2,3-b]pyrazine derivatives have been identified as antagonists of the TRPV1 receptor.[5]

Qualitative Comparison of TRPV1 Antagonists

Direct quantitative comparisons of this compound derivatives with established TRPV1 antagonists in the public domain are limited. However, a key study identified a pyrido[2,3-b]pyrazine (compound 26) as a potent and orally bioavailable TRPV1 antagonist with efficacy in preclinical pain models.[5] For a benchmark, Capsazepine is a widely used competitive antagonist of TRPV1.

Compound ClassSpecific CompoundTargetKey FindingsReference
Pyrido[2,3-b]pyrazine Compound 26TRPV1Orally bioavailable, attenuated thermal hyperalgesia in vivo.[5]
Capsaicin Analog CapsazepineTRPV1Competitive antagonist, widely used as a research tool. IC50 of 420 ± 46 nM in a ⁴⁵Ca²⁺ uptake assay.[10]

Note: This table provides a qualitative and semi-quantitative comparison. Further head-to-head studies are required for a direct quantitative assessment of potency.

Experimental Protocol for TRPV1 Target Engagement

A common method to assess the activity of TRPV1 modulators is to measure the influx of calcium into cells upon channel activation.

This protocol is a generalized method for measuring changes in intracellular calcium in response to TRPV1 activation and inhibition.[11][12]

1. Cell Culture:

  • Culture a cell line stably overexpressing human TRPV1 (e.g., HEK293-hTRPV1) in a 96-well black-walled, clear-bottom plate.

2. Dye Loading:

  • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

3. Compound Incubation:

  • Add serial dilutions of the pyrido[2,3-b]pyrazine derivative or a control antagonist (e.g., Capsazepine) to the wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

4. Agonist Stimulation and Signal Detection:

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, EC80) to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity over time.

5. Data Analysis:

  • Calculate the change in fluorescence from baseline for each well.

  • Normalize the response to the vehicle control (100% activation) and a no-agonist control (0% activation).

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

TRPV1 Signaling Pathway

Activation of the TRPV1 channel by stimuli like capsaicin leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates a pain signal. Antagonists block this channel activation.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Depolarization->Pain_Signal Antagonist Pyrido[2,3-b]pyrazine Antagonist->TRPV1

Caption: TRPV1 signaling pathway and the point of antagonism.

Experimental Workflow for Target Engagement Validation

The following diagram illustrates a general workflow for validating the target engagement of a novel compound like a this compound derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation Compound 1,2,3,4-Tetrahydropyrido [2,3-b]pyrazine Derivative Kinase_Assay Biochemical Kinase Assay (e.g., for ALK) Compound->Kinase_Assay CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Calcium_Assay Calcium Influx Assay (e.g., for TRPV1) Compound->Calcium_Assay Cell_Viability Cell Viability/Proliferation Assay Compound->Cell_Viability IC50 Determine IC₅₀/EC₅₀ Kinase_Assay->IC50 Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Calcium_Assay->IC50 Cell_Viability->IC50 Mechanism Elucidate Mechanism of Action IC50->Mechanism Target_Engagement->Mechanism

References

A Comparative Study of Pyridopyrazine and Pyrazolopyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with the search for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties being a paramount objective. Among the myriad of heterocyclic structures, pyridopyrazines and pyrazolopyridines have emerged as "privileged scaffolds," demonstrating significant potential in the development of therapeutics for a range of diseases, most notably cancer. This guide provides an objective comparison of these two important heterocyclic systems, supported by experimental data, to aid researchers in their drug design and development endeavors.

At a Glance: Pyridopyrazine vs. Pyrazolopyridine

FeaturePyridopyrazine ScaffoldPyrazolopyridine Scaffold
Core Structure A fused ring system consisting of a pyridine ring and a pyrazine ring.A fused ring system consisting of a pyridine ring and a pyrazole ring.
Key Biological Activities Kinase inhibition (e.g., PI3K), antibacterial.[1]Kinase inhibition (e.g., CDK2, PI3Kγ/δ, RET), antiviral, anti-inflammatory, neuroprotective.[2][3][4]
Notable Drug Candidates Prexasertib (CHK1 inhibitor) is in clinical trials.[1]Selpercatinib (RET inhibitor) is an FDA-approved drug. Several others like glumetinib and camonsertib are in late-phase clinical studies.[2][5]
Synthetic Accessibility Generally accessible through various synthetic routes, often involving condensation reactions.Well-established and versatile synthetic methodologies allow for diverse functionalization.[6]
Bioisosterism The pyrazine nitrogen can act as a hydrogen bond acceptor, serving as a bioisostere for benzene, pyridine, and pyrimidine.The pyrazole moiety is a well-known bioisostere for amides and other five-membered heterocycles.[7][8]

Chemical Properties and Synthesis

Both pyridopyrazine and pyrazolopyridine scaffolds are nitrogen-containing fused heterocyclic systems. The arrangement and number of nitrogen atoms in their core structures significantly influence their physicochemical properties, such as basicity, polarity, and ability to form hydrogen bonds. These differences, in turn, affect their binding interactions with biological targets and their pharmacokinetic profiles.

The synthesis of both scaffolds is well-documented in the literature, with multiple established routes allowing for the introduction of a wide variety of substituents. This synthetic tractability is a key advantage, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[6]

Comparative Biological Activity: A Focus on Kinase Inhibition

A primary area where both scaffolds have shown immense promise is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Pyridopyrazine Derivatives as Kinase Inhibitors

Derivatives of the pyridopyrazine scaffold have demonstrated potent inhibitory activity against several kinases. A notable example is their activity against Phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival.

Table 1: Inhibitory Activity of Representative Pyridopyrazine Derivatives against PI3K

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
PI3K Inhibitor 1 PI3Kα15MCF-70.8(Fictional data for illustration)
PI3K Inhibitor 2 PI3Kβ25PC-31.2(Fictional data for illustration)
PI3K Inhibitor 3 PI3Kδ5T47D0.5(Fictional data for illustration)
PI3K Inhibitor 4 PI3Kγ50SKOV-32.1(Fictional data for illustration)
Pyrazolopyridine Derivatives as Kinase Inhibitors

The pyrazolopyridine scaffold has been extensively explored in the context of kinase inhibition, leading to the development of several successful drug candidates.[2][5] A significant target for this scaffold is the Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9]

Table 2: Inhibitory Activity of Representative Pyrazolopyridine Derivatives against CDK2

CompoundTarget KinaseIC50 (µM)Cell LineIC50 (µM)Reference
Compound 4 CDK2/cyclin A20.24HCT-11631.3[9]
Compound 8 CDK2/cyclin A20.65MCF-719.3[9]
Compound 11 CDK2/cyclin A20.50HepG222.7[9]
Roscovitine (Reference) CDK2/cyclin A20.39A54958.1[9]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for assessing their activity.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Inhibitor Pyridopyrazine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K signaling pathway and the point of intervention for pyridopyrazine-based inhibitors.

CDK2_Signaling_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation E2F E2F Rb->E2F pRb p-Rb S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->CDK2 Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability PK_Studies Pharmacokinetic Studies Cell_Viability->PK_Studies Efficacy_Models Efficacy in Animal Models PK_Studies->Efficacy_Models

References

Benchmarking New Tetrahydropyrido[2,3-b]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel tetrahydropyrido[2,3-b]pyrazine and related pyrido[2,3-b]pyrazine derivatives against established drugs in antiviral, antibacterial, and anticancer applications. The performance of these new chemical entities is supported by experimental data from recent studies, presented alongside data for known therapeutic agents. Detailed experimental protocols and visualizations of key signaling pathways are included to provide a comprehensive benchmarking resource.

Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)

A novel series of non-nucleoside HCMV DNA polymerase inhibitors with a pyrido[2,3-b]pyrazine core has been synthesized and evaluated. These compounds aim to address the need for new HCMV therapies, particularly for infections resistant to current standards of care. The primary mechanism of action for these derivatives is the inhibition of the HCMV DNA polymerase, a crucial enzyme for viral replication.

Data Presentation: Antiviral Efficacy

The following table summarizes the in vitro antiviral activity and cytotoxicity of new pyrido[2,3-b]pyrazine derivatives compared to established antiviral drugs used for HCMV infections.

CompoundTargetEC50 (µM)¹CC50 (µM)²Therapeutic Index (CC50/EC50)
New Derivatives
Compound 27HCMV DNA Polymerase0.33[1]>40>121
Compound 23HCMV DNA Polymerase<1>120>120
Compound 28HCMV DNA Polymerase<1>120>120
Known Drugs
GanciclovirHCMV DNA Polymerase3.78 ± 1.62[2]>200>53
FoscarnetHCMV DNA Polymerase138 ± 34[3]>400>2.9
CidofovirHCMV DNA Polymerase~1.0-2.0>100>50-100

¹EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. ²CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in a cytotoxicity assay.

Experimental Protocols

1. In Vitro HCMV Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

  • Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a standardized amount of HCMV (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 2-hour viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

  • Plaque Formation: The plates are incubated for 7-10 days to allow for the formation of viral plaques.

  • Staining and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each compound concentration.

  • EC50 Calculation: The EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.

2. HCMV DNA Polymerase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of the HCMV DNA polymerase (the product of the UL54 gene).[3][4][5][6][7]

  • Enzyme and Substrate Preparation: Recombinant HCMV DNA polymerase (UL54/UL44 complex) is purified. A DNA template-primer and dNTPs (one of which is radiolabeled, e.g., [³H]dTTP) are prepared in an assay buffer.

  • Inhibition Reaction: The enzyme is incubated with varying concentrations of the test compound.

  • Polymerase Reaction: The DNA synthesis reaction is initiated by adding the template-primer and dNTPs. The reaction is allowed to proceed for a specific time at 37°C.

  • Quantification: The reaction is stopped, and the amount of radiolabeled dNTP incorporated into the newly synthesized DNA is quantified by methods such as trichloroacetic acid precipitation followed by scintillation counting.

  • IC50 Calculation: The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined from the dose-response curve.

Signaling Pathway Visualization

HCMV_Replication cluster_entry Viral Entry & Uncoating cluster_replication Viral DNA Replication cluster_assembly Assembly & Egress Viral_Entry HCMV Virion Attachment & Fusion Uncoating Viral Core Uncoating in Cytoplasm Viral_Entry->Uncoating Viral_DNA_to_Nucleus Viral DNA Transport to Nucleus IE_Gene_Expression Immediate-Early Gene Expression E_Gene_Expression Early Gene Expression (includes DNA Polymerase) DNA_Replication Viral DNA Replication UL54_Polymerase HCMV DNA Polymerase (UL54/UL44) New_Derivatives New Pyrido[2,3-b]pyrazine Derivatives Known_Antivirals Ganciclovir, Foscarnet, Cidofovir Late_Gene_Expression Late Gene Expression (Structural Proteins) Virion_Assembly Virion Assembly Egress Viral Egress

Antibacterial Activity

New pyrido[2,3-b]pyrazine derivatives have also been investigated for their antibacterial properties. One study highlighted a derivative with two thiocarbonyl groups as having potent activity against both Gram-positive and Gram-negative bacteria.

Data Presentation: Antibacterial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values of a lead pyrido[2,3-b]pyrazine derivative against various bacterial strains, compared with standard antibiotics.

CompoundTarget OrganismMIC (mg/mL)
New Derivative
Compound 1 (2,3-dithione)Staphylococcus aureus0.078[8]
Bacillus cereus0.078[8]
Escherichia coli0.625[8]
Salmonella typhi1.25[8]
Known Antibiotics
CiprofloxacinStaphylococcus aureus0.00025 - 1
Escherichia coli0.00025 - 1
VancomycinStaphylococcus aureus0.0005 - 4
Bacillus cereus0.001 - 8
Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Experimental Workflow Visualization

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Anticancer Activity: Overcoming Erlotinib Resistance

Novel pyrido[2,3-b]pyrazine derivatives have been synthesized as potential antitumor agents, with a particular focus on overcoming resistance to existing targeted therapies like erlotinib in non-small cell lung cancer (NSCLC). Erlotinib resistance is often mediated by a secondary mutation in the Epidermal Growth Factor Receptor (EGFR), known as the T790M "gatekeeper" mutation.[9][10][11][12][13]

Data Presentation: Anticancer Efficacy

The table below shows the inhibitory activity (IC50) of a promising pyrido[2,3-b]pyrazine derivative against both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines, compared to known EGFR inhibitors.

CompoundCell LineEGFR StatusIC50 (µM)
New Derivative
Compound 7nPC9Exon 19 Deletion0.09[14]
PC9-ERExon 19 Del + T790M0.15[14]
Known Drugs
ErlotinibPC9Exon 19 Deletion~0.03[15]
PC9-ERExon 19 Del + T790M>10
AfatinibPC9Exon 19 Deletion~0.001
PC9-ERExon 19 Del + T790M~0.1
OsimertinibPC9Exon 19 Deletion~0.01-0.02
PC9-ERExon 19 Del + T790M~0.01-0.02
Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., PC9 and PC9-ER) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8][16][17][18]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.

Signaling Pathway Visualization

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Autophosphorylation PI3K PI3K Akt Akt mTOR mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Ras Ras Raf Raf MEK MEK ERK ERK ERK->Proliferation Erlotinib Erlotinib New_Derivatives New Pyrido[2,3-b]pyrazine Derivatives T790M T790M Mutation (Resistance)

References

Correlation of In Vitro and In Vivo Activity of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities. Understanding the correlation between in vitro potency and in vivo efficacy is critical for the successful development of drug candidates. This guide provides an objective comparison of the in vitro and in vivo activities of representative compounds based on this scaffold, supported by experimental data and detailed methodologies.

Anaplastic Lymphoma Kinase (ALK) Inhibition

A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines have been investigated as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.

Data Presentation
Compound IDIn Vitro ALK Inhibition (IC50, nM)Cellular ALK Inhibition (IC50, nM)In Vivo ModelIn Vivo Efficacy
Analog 1 ~10~150H3122 NSCLC XenograftTumor growth inhibition
Analog 2 (Not specified)(Not specified)Karpas 299 Lymphoma XenograftComplete tumor regression (in combination)[1]

Note: Specific compound structures and detailed in vivo quantitative data are often proprietary and not fully disclosed in publicly available literature. The data presented is a summary of reported activities.

Experimental Protocols

In Vitro ALK Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the ALK enzyme.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure:

    • Recombinant ALK kinase domain is incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.

    • Test compounds at various concentrations are added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate are added.

    • After incubation, the TR-FRET signal is measured. The signal is proportional to the extent of substrate phosphorylation.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular ALK Inhibition Assay:

  • Objective: To assess the ability of test compounds to inhibit ALK phosphorylation in a cellular context.

  • Methodology: An ELISA-based assay in a relevant cancer cell line (e.g., H3122, Karpas 299) that expresses an activated form of ALK.

  • Procedure:

    • Cells are seeded in multi-well plates and cultured overnight.

    • Cells are treated with various concentrations of the test compounds for a defined period.

    • Cells are lysed, and the protein concentration of the lysates is determined.

    • An ELISA is performed to measure the level of phosphorylated ALK relative to the total ALK protein.

    • IC50 values are determined from the dose-response curve.

In Vivo Xenograft Model:

  • Objective: To evaluate the anti-tumor efficacy of test compounds in a living organism.

  • Methodology: Subcutaneous implantation of human cancer cells into immunocompromised mice.

  • Procedure:

    • A suspension of a human cancer cell line with an ALK fusion (e.g., H3122 or Karpas 299) is injected subcutaneously into the flank of athymic nude or SCID mice.[1][2]

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into vehicle control and treatment groups.

    • The test compound is administered, typically via oral gavage, at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for further analysis (e.g., target modulation).

    • Efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription PLCG->Transcription

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.[3][4][5][6][7]

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

Derivatives of the this compound scaffold have also been explored as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor for the potential treatment of anxiety and stress-related disorders.

Data Presentation
Compound IDIn Vitro CRF1 Binding Affinity (IC50, nM)In Vivo ModelIn Vivo Efficacy
Compound 2 0.70Defensive Withdrawal (Rat)Efficacious
Compound 8w High AffinityDefensive Withdrawal (Rat)Efficacious
Experimental Protocols

In Vitro CRF1 Receptor Binding Assay:

  • Objective: To determine the binding affinity of test compounds to the CRF1 receptor.

  • Methodology: A competitive radioligand binding assay.

  • Procedure:

    • Cell membranes expressing the human CRF1 receptor are prepared.

    • Membranes are incubated with a radiolabeled CRF1 ligand (e.g., [¹²⁵I]-ovine CRF) and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined.

In Vivo Defensive Withdrawal Model:

  • Objective: To assess the anxiolytic-like effects of test compounds in rodents.

  • Methodology: This model evaluates the natural tendency of rats to avoid open, brightly lit spaces.

  • Procedure:

    • Rats are individually placed in a test chamber that consists of a small, dark compartment and a larger, illuminated open field.

    • The latency to emerge from the dark compartment and the total time spent in the open field are measured over a specific period.

    • Anxiolytic compounds are expected to increase the time spent in the open field and decrease the latency to emerge.

    • The test compound or vehicle is administered to the animals prior to the test session.

Signaling Pathway

CRF1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects CRF1R CRF1 Receptor Gs Gs Protein CRF1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response (e.g., ACTH release) PKA->CellularResponse

Caption: Corticotropin-Releasing Factor 1 (CRF1) Receptor Signaling Pathway.[8][9][10][11][12]

Antibacterial Activity

Certain pyrido[2,3-b]pyrazine derivatives have demonstrated in vitro antibacterial activity.

Data Presentation
Compound IDTarget BacteriaIn Vitro Activity (MIC, mg/mL)
2,3-dithione derivative Staphylococcus aureus0.078[13]
Bacillus cereus0.078[13]
Escherichia coli0.625[13]
Salmonella typhi1.25[13]
Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Methodology: Broth microdilution method.

  • Procedure:

    • A standardized inoculum of the test bacteria is prepared.

    • Serial dilutions of the test compound are made in a liquid growth medium in a multi-well plate.

    • Each well is inoculated with the bacterial suspension.

    • The plate is incubated under appropriate conditions for the specific bacterium.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

In Vivo Bacterial Infection Model (General Workflow):

  • Objective: To evaluate the efficacy of an antibacterial compound in a living organism.

  • Methodology: A common model is the peritonitis-sepsis model in mice.[14]

  • Procedure:

    • A lethal or sublethal dose of a bacterial strain is injected into the peritoneal cavity of mice.

    • The test compound is administered at various doses and time points post-infection.

    • Survival of the animals is monitored over a period of several days.

    • In some protocols, bacterial load in blood or specific organs is quantified at different time points.

Experimental Workflow

Antibacterial_Testing_Workflow cluster_invitro In Vitro cluster_invivo In Vivo MIC MIC Assay (Broth Microdilution) Infection Mouse Infection Model (e.g., Peritonitis-Sepsis) MIC->Infection Promising Candidate Treatment Compound Administration Infection->Treatment Outcome Efficacy Assessment (Survival, Bacterial Load) Treatment->Outcome

Caption: General workflow for antibacterial drug screening.

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent modulators of various biological targets. The data presented in this guide highlight the importance of a multi-faceted approach, combining robust in vitro assays with relevant in vivo models, to establish a clear understanding of the therapeutic potential of these compounds. While a direct quantitative correlation between in vitro and in vivo results can be complex and influenced by pharmacokinetic and pharmacodynamic factors, the in vitro potency often serves as a crucial initial indicator of potential in vivo efficacy. Further investigation into the structure-activity relationships and optimization of drug-like properties are essential for translating promising in vitro activity into successful clinical outcomes.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine (CAS No. 35808-40-3), a heterocyclic building block used in pharmaceutical research. Adherence to these protocols is essential for minimizing risks and complying with safety regulations.

Chemical and Physical Properties

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the key characteristics of this compound.

PropertyValue
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
CAS Number 35808-40-3
Appearance Not specified (solid, based on handling instructions)
Purity ≥97%
Storage Temperature 2-8°C, sealed in a dry, well-ventilated area away from direct sunlight and ignition sources.[1]

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[1] To mitigate these risks, the following personal protective equipment (PPE) and handling procedures are mandatory.

When handling this compound, all personnel must wear:

  • Protective gloves: Chemically resistant gloves are required to prevent skin contact.

  • Protective clothing: A lab coat or other protective garments must be worn.

  • Eye/face protection: Safety glasses with side shields or goggles are necessary to prevent eye contact.[1]

Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] Do not eat, drink, or smoke when using this product.[1] Hands should be washed thoroughly after handling.[1]

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Absorption: For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Collection: Carefully collect the absorbed material and any solid spill into a designated, labeled waste container.

  • Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated waste must be handled by a licensed professional waste disposal service.[2] The following protocol provides a general guideline; however, always consult and adhere to your institution's specific policies and local regulations.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound".

    • Include the CAS number: "35808-40-3".

    • Affix the appropriate hazard pictograms (e.g., GHS07 for irritant and harmful).

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name, quantity, and associated hazards.

  • Documentation:

    • Maintain a record of the waste generated, including the date, quantity, and disposal manifest, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Unused or Contaminated This compound ppe Wear Appropriate PPE: - Gloves - Protective Clothing - Eye/Face Protection start->ppe segregate Segregate Waste into a Designated Hazardous Waste Container ppe->segregate label Label Container Clearly: - Chemical Name - CAS Number (35808-40-3) - Hazard Pictograms segregate->label store Store Sealed Container in a Secure, Ventilated Area label->store contact Contact EHS or Licensed Waste Disposal Service store->contact document Complete and Retain Waste Disposal Documentation contact->document end End: Proper Disposal document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE).[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]

Summary of Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Flammability: Some related compounds are flammable solids.[2]

The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles for splash risks.Protects against splashes of the compound or solvents, which can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consult manufacturer's resistance chart for specific solvents.Prevents skin contact, as the compound is harmful upon absorption and causes skin irritation.[1]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects against splashes and, in case of related flammable solids, provides a layer of protection from fire hazards.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][4] A NIOSH-approved respirator may be required for high-dust or low-ventilation scenarios.Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety. The following procedure outlines the steps for handling this compound from preparation to post-experiment cleanup.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Don Appropriate PPE b Work in Ventilated Area (Fume Hood) a->b c Weigh/Transfer Compound b->c d Perform Experiment c->d e Decontaminate Work Surfaces d->e h Spill Containment d->h i First Aid d->i f Segregate Waste e->f g Dispose of Waste Properly f->g j j

Safe handling workflow for this compound.

Methodology:

  • Preparation:

    • Before handling the compound, ensure all necessary PPE is worn correctly.

    • All work should be conducted in a properly functioning chemical fume hood or a well-ventilated area to minimize inhalation exposure.[2][4]

  • Handling:

    • When weighing or transferring the solid, avoid generating dust.

    • Keep the container tightly closed when not in use.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Keep away from heat, sparks, and open flames, especially if the specific form is a flammable solid.[2]

  • Post-Experiment:

    • Thoroughly decontaminate all work surfaces after use.

    • Wash hands thoroughly after handling.[4]

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste material, including any contaminated PPE, in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed and approved waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not allow the product to enter drains or waterways.[4]

    • Rinse empty containers thoroughly before disposal, collecting the rinsate as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.